7-Methoxyquinoxalin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVERQUMLAYWTMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333208 | |
| Record name | 7-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-30-4 | |
| Record name | 7-Methoxyquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Quinoxalinone Scaffold in Modern Chemistry
An In-depth Technical Guide to the Chemical Properties of 7-Methoxyquinoxalin-2(1H)-one
The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of compounds with significant biological and material science applications. Its rigid, planar structure, combined with multiple sites for functionalization, makes it an attractive building block in medicinal chemistry and drug discovery.[1][2] Derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] This guide focuses specifically on the 7-methoxy substituted analog, this compound, providing a detailed exploration of its chemical properties, synthesis, and reactivity from the perspective of a senior application scientist. The aim is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a molecule is the first step toward its effective application. This compound exists as a stable solid at room temperature. The methoxy group at the 7-position significantly influences the electron density of the aromatic ring, which in turn affects its reactivity and spectroscopic characteristics.
Physicochemical Data
The key physicochemical properties are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | PubChem[6] |
| Molecular Weight | 176.17 g/mol | PubChem[6] |
| IUPAC Name | 7-methoxy-1H-quinoxalin-2-one | PubChem[6] |
| CAS Number | 55687-30-4 | ChemicalBook[7] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 0.4 | PubChem[6] |
| Hydrogen Bond Donors | 1 | PubChem[6] |
| Hydrogen Bond Acceptors | 3 | PubChem[6] |
Spectroscopic Signature
Spectroscopic analysis is critical for structure verification and purity assessment. The data presented below are representative values derived from available literature and spectral databases.
The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework. The Heteronuclear Single Quantum Correlation (HSQC) experiment is invaluable for unambiguously assigning proton signals to their directly attached carbons.[8]
| Spectral Data | Assignment and Expected Chemical Shift (δ, ppm) | Reference |
| ¹H NMR | ~11.0-12.0 (s, 1H, N1-H), ~7.8-8.0 (s, 1H, C3-H), ~7.7 (d, 1H, C5-H), ~7.0 (d, 1H, C8-H), ~6.9 (dd, 1H, C6-H), 3.85 (s, 3H, -OCH₃) | [7] |
| ¹³C NMR | ~155.0 (C2), ~160.0 (C7), ~148.0 (C8a), ~130.0 (C3), ~125.0 (C4a), ~120.0 (C5), ~118.0 (C6), ~105.0 (C8), 55.7 (-OCH₃) | [9] |
| Mass Spec (EI) | M⁺ at m/z = 176.06 | [6] |
| Infrared (IR) | ~3200-3000 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, amide), ~1620 cm⁻¹ (C=N stretch), ~1250 cm⁻¹ (C-O stretch, aryl ether) | [3] |
Synthesis and Mechanism
The synthesis of the quinoxalin-2(1H)-one scaffold is well-established, typically involving the condensation of an o-phenylenediamine with a reagent providing a two-carbon unit. For this compound, the most common route starts with 4-methoxy-1,2-phenylenediamine.
Synthetic Workflow: Condensation Pathway
A robust and frequently employed method is the reaction of the diamine with glyoxylic acid or its derivatives.[10] This approach is efficient and proceeds under relatively mild conditions.
Experimental Protocol: Synthesis from 4-Methoxy-1,2-phenylenediamine
This protocol provides a self-validating system for the synthesis and purification of the target compound.
Objective: To synthesize this compound.
Materials:
-
4-Methoxy-1,2-phenylenediamine (1.0 eq)
-
Glyoxylic acid monohydrate (1.1 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric Acid (2M HCl, for workup)
-
Sodium Bicarbonate (sat. aq. solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine in a 1:1 mixture of ethanol and water.
-
Addition of Reagent: Add glyoxylic acid monohydrate to the solution portion-wise while stirring.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the mixture to room temperature, and then further in an ice bath. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product.
-
Validation: Confirm the identity and purity of the product using NMR, Mass Spectrometry, and melting point analysis.
Causality: The reaction proceeds via an initial condensation between one amino group of the diamine and the aldehyde of glyoxylic acid to form a Schiff base (imine). This is followed by an intramolecular cyclization where the second amino group attacks the carboxylic acid (or its activated form), leading to the formation of the six-membered heterocyclic ring after dehydration.
Chemical Reactivity and Derivatization Potential
The this compound scaffold possesses several reactive sites that can be exploited for the synthesis of diverse derivatives. The electron-donating methoxy group at C7 activates the benzene ring towards electrophilic substitution, while the lactam (amide) portion of the pyrazinone ring offers its own unique reactivity.
-
N1-Position: The amide nitrogen can be readily alkylated or arylated under basic conditions using various electrophiles (e.g., alkyl halides, benzyl halides). This is a common strategy for modulating the compound's steric and electronic properties.
-
C3-Position: The C3 position is part of an enamine-like system, making it susceptible to various transformations. It can be halogenated (e.g., with NBS or POCl₃ after conversion to the chloroquinoxaline) and subsequently used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, heteroaryl, or alkynyl groups.[10]
-
Aromatic Ring (C5, C6, C8): The methoxy group at C7 is an ortho-, para-director. Therefore, electrophilic aromatic substitution reactions like nitration or halogenation are expected to occur preferentially at the C6 and C8 positions.
The synthesis of diverse libraries of quinoxalinone derivatives often relies on these key transformations to explore structure-activity relationships (SAR).[3][11]
Applications in Research and Drug Development
This compound is not just a chemical curiosity; it is a valuable intermediate in the synthesis of complex, high-value molecules. Its structural features are present in several pharmacologically active agents.
Scaffold for Biologically Active Molecules
The quinoxalinone core is a well-known pharmacophore. The presence of the methoxy group can enhance metabolic stability and modulate receptor binding affinity. Derivatives of this scaffold have been investigated for:
-
Antimicrobial Activity: Many quinoxalinone derivatives have shown potent activity against various bacterial and fungal strains.[3][12]
-
Anticancer Properties: The scaffold is found in compounds designed to inhibit key cellular processes in cancer, such as DNA gyrase or various kinases.[4][13]
-
Anti-inflammatory Effects: Certain derivatives have been shown to inhibit inflammatory pathways.[5]
Key Intermediate in Pharmaceutical Synthesis
A notable application of related quinoxalinone structures is in the synthesis of modern pharmaceuticals. For example, the core structure is related to key intermediates in the synthesis of drugs like lumateperone, an atypical antipsychotic.[14] The methodologies developed for functionalizing the quinoxalinone ring system are directly applicable to the construction of such complex drug targets.
Conclusion
This compound is a heterocyclic compound of significant interest due to its versatile chemical reactivity and its role as a precursor to molecules of pharmacological importance. Its synthesis is straightforward, and its multiple reactive sites—the N1 amide, the C3 vinylogous position, and the activated aromatic ring—provide a rich platform for chemical exploration. This guide has outlined its core properties, a reliable synthetic protocol, and the key principles of its reactivity, providing a solid, authoritative foundation for researchers and developers working with this valuable chemical entity.
References
- The Royal Society of Chemistry. Supplementary Information.
- PubChem. 7-Methoxy-2-methyl-4(1H)-quinolinone. National Center for Biotechnology Information.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1265, 133429.
- Renault, K., Renard, P.-Y., & Sabot, C. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Normandie Univ, CNRS, UNIROUEN, INSA Rouen, COBRA (UMR 6014).
- Nemcsok, D., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 1033–1040.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296.
- PubChem. 7-Methoxyquinoline. National Center for Biotechnology Information.
- Gao, C., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 71.
- ResearchGate. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.
- Organic Chemistry Portal. Synthesis of quinoxalinones.
- Crystal, A. B., et al. (2017). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 723–727.
- Johns Hopkins University. Design, synthesis of new novel quinoxalin-2(1H)-one derivatives... Fingerprint.
- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
- Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4(3), 55-61.
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- El-faham, A., et al. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(9), 2125.
- PubChem. 7-Hydroxy-1-methylquinoxalin-2-one. National Center for Biotechnology Information.
- National Institute of Standards and Technology. 2(1H)-Quinoxalinone. NIST Chemistry WebBook.
- PubChem. 7-Methoxyisoquinoline. National Center for Biotechnology Information.
- ResearchGate. Crystal structure of (E)-7-methoxy-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C22H25N3O2.
- Sitter, B., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. BMC Bioinformatics, 15, 401.
- Parameswaran, P. S., et al. (1994). Renieramycins H and I, two novel alkaloids from the sponge Haliclona cribricutis Dendy. Indian Journal of Chemistry, 33B, 988-991.
- PubChem. N-[5-(7-methoxyquinolin-4-yl)oxy-2-pyridinyl]-1-methyl-3-oxo-2-phenyl-5-pyrazin-2-ylpyrazole-4-carboxamide. National Center for Biotechnology Information.
- Dan, Y. R., et al. (2021). Crystal structure of 2-methoxy-4b,5,14,15-tetrahydro-6H-isoquinolino[2′,1′:1,6] pyrazino[2,3-b]quinoxaline, C19H18N4O. Zeitschrift für Kristallographie - New Crystal Structures, 236(3), 595-597.
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An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Methoxyquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectroscopic data for 7-methoxyquinoxalin-2(1H)-one, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. As a senior application scientist, this document is structured to deliver not just raw data, but also to impart a deeper understanding of the experimental rationale and data interpretation, ensuring scientific integrity and empowering researchers in their own analytical endeavors.
Molecular Structure and Spectroscopic Overview
This compound possesses a bicyclic heteroaromatic core, featuring a pyrazine ring fused to a benzene ring, with a methoxy substituent at the 7-position and a carbonyl group at the 2-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic signature that can be unequivocally identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Synthesis of this compound: An Experimental Protocol
The reliable spectroscopic analysis of a compound begins with its unambiguous synthesis. A common and effective method for the preparation of quinoxalin-2(1H)-ones involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its equivalent.
Reaction Scheme:
The Biological Versatility of 7-Methoxyquinoxalin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Potential of a Privileged Scaffold
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have consistently demonstrated a broad spectrum of biological activities, attracting significant attention from researchers in drug discovery and development.[1] Quinoxaline derivatives are integral to a variety of pharmacologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory properties.[1] This guide delves into the biological potential of a specific derivative, 7-Methoxyquinoxalin-2(1H)-one, a molecule poised at the intersection of this rich chemical history and the frontier of therapeutic innovation. While direct and extensive biological data on this specific core molecule remains an area of active investigation, this document synthesizes the known activities of its close structural analogs and the broader quinoxalin-2(1H)-one class to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore the compelling evidence for its potential as an anticancer agent, its likely role as a kinase inhibitor, and its anticipated antimicrobial properties, all grounded in the established pharmacology of its chemical relatives.
Anticipated Biological Activities: An Evidence-Based Projection
The true therapeutic potential of a molecule is often first gleaned from the activities of its closely related chemical cousins. In the case of this compound, the evidence strongly suggests a promising profile in several key therapeutic areas.
Anticancer Potential: Targeting the Cellular Scaffolding
A significant body of research points to the potent anticancer activity of quinoxalin-2(1H)-one derivatives.[2][3] Of particular relevance is the in-depth investigation of 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , a direct analog of our core molecule. This compound has demonstrated remarkable antitumor effects, inhibiting tumor growth by 62% in murine models at a low dosage of 1.0 mg/kg without observable toxicity.[2]
Further mechanistic studies revealed that this derivative acts as a tubulin-binding tumor-vascular disrupting agent (tumor-VDA) .[2] Unlike agents that prevent the formation of new blood vessels (angiogenesis inhibitors), tumor-VDAs target and destroy the established vasculature of solid tumors, leading to rapid tumor cell death.[2] This finding is critical as it suggests a specific and potent mechanism of action for compounds containing the this compound scaffold.
The antiproliferative activity of this analog is exceptionally high, with GI50 values in the subnanomolar range (10⁻¹⁰ M level) across the NIH-NCI 60 human tumor cell line panel.[2] This indicates that even minute concentrations of the compound are effective at inhibiting the growth of a wide array of cancer cell types.
The presence and position of the methoxy group on the quinoxaline ring are known to significantly influence biological activity. Studies on various quinoxaline derivatives have shown that electron-donating groups, such as a methoxy group, can be crucial for potent anticancer activity.[4] Specifically, for antiplasmodial activity in 7-substituted 4-aminoquinolines, the 7-methoxy substitution was found to be a key determinant of efficacy.[5] This underscores the importance of the 7-methoxy moiety in our core compound for its potential anticancer effects.
Kinase Inhibition: Modulating Cellular Signaling
The quinoxaline scaffold is a well-established pharmacophore for the development of kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of quinoxalin-2(1H)-one have been specifically designed and evaluated as inhibitors of key kinases such as the Epidermal Growth Factor Receptor (EGFR).[6]
The structural similarity of quinoxalinones to known quinazoline-based EGFR inhibitors like gefitinib and erlotinib has driven this line of inquiry.[6] The demonstrated ability of quinoxalinone derivatives to inhibit EGFR tyrosine kinase activity suggests that this compound may also possess such inhibitory properties, making it a candidate for targeted cancer therapies.
Antimicrobial Activity: A Broad Spectrum of Defense
Quinoxaline derivatives have a long history of investigation as antimicrobial agents, displaying activity against a wide range of bacteria and fungi.[1][5][7] The core quinoxalin-2(1H)-one structure has been a fruitful starting point for the development of novel antimicrobial compounds.[8]
The mechanism of antimicrobial action for quinoxalines is often attributed to their ability to intercalate with DNA, disrupting replication and transcription.[8] While specific data for this compound is not yet available, the general antimicrobial potential of the quinoxalinone class suggests that this compound is a worthwhile candidate for screening against various pathogenic microbes.
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound, a series of well-established in vitro assays should be employed. The following protocols are provided as a guide for researchers.
In Vitro Anticancer Activity Assessment
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a normal cell line (e.g., HEK293T) should be used.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
This assay directly measures the effect of the compound on the assembly of microtubules.
-
Materials: Purified tubulin, GTP, and a fluorescence-based tubulin polymerization assay kit.
-
Procedure:
-
Reconstitute purified tubulin in a general tubulin buffer.
-
In a 96-well plate, mix the tubulin with GTP and various concentrations of this compound.
-
Monitor the change in fluorescence over time at 37°C using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.
-
-
Controls: Include a known tubulin polymerization inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.
-
Data Analysis: Plot the fluorescence intensity against time to visualize the effect of the compound on the rate and extent of tubulin polymerization.
Kinase Inhibition Profiling
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.
-
Materials: Recombinant human EGFR kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the ADP-Glo™ Kinase Assay kit.
-
Procedure:
-
Set up the kinase reaction in a 96-well plate containing EGFR, substrate, ATP, and serial dilutions of this compound.
-
Incubate the reaction at room temperature to allow for phosphorylation.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Antimicrobial Susceptibility Testing
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Procedure:
-
Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth media.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity to determine the MIC.
-
-
Controls: Include a positive control (microorganism with no compound) and a negative control (medium only).
Data Presentation and Visualization
Clear and concise data presentation is paramount for interpreting experimental outcomes.
Quantitative Data Summary
| Biological Activity | Assay | Metric | Cell Line / Microorganism | Result |
| Anticancer | MTT | IC50 (µM) | MCF-7 | Hypothetical Data |
| A549 | Hypothetical Data | |||
| Tubulin Polymerization | % Inhibition | - | Hypothetical Data | |
| Kinase Inhibition | ADP-Glo™ | IC50 (nM) | EGFR | Hypothetical Data |
| Antimicrobial | Broth Microdilution | MIC (µg/mL) | S. aureus | Hypothetical Data |
| E. coli | Hypothetical Data |
Visualizing Mechanisms and Workflows
Graphical representations of signaling pathways and experimental workflows can significantly enhance understanding.
Caption: General workflow for the biological evaluation of this compound.
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Conclusion and Future Directions
The available evidence strongly supports the potential of this compound as a biologically active molecule with promising therapeutic applications, particularly in the realm of oncology. The potent antitumor activity of its close analog as a tubulin-binding tumor-vascular disrupting agent provides a compelling rationale for its further investigation. Moreover, the well-documented kinase inhibitory and antimicrobial properties of the broader quinoxalin-2(1H)-one class further enhance its appeal as a lead scaffold.
Future research should focus on the synthesis and direct biological evaluation of this compound to obtain definitive data on its cytotoxicity, kinase inhibition profile, and antimicrobial spectrum. In vivo studies will be crucial to validate its therapeutic efficacy and safety profile. Elucidation of its precise mechanism of action and the identification of its direct molecular targets will pave the way for its potential development as a novel therapeutic agent. The journey from a privileged scaffold to a life-saving drug is long and arduous, but for this compound, the initial signposts are unequivocally pointing towards a path of significant promise.
References
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). Scholars Research Library.
- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). PubMed.
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. (n.d.). NIH.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.
- Synthesis and antibacterial activity of some quinoxalinone derivatives. (n.d.). SciSpace.
- Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. (1998). PubMed.
- Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. (2024). Preprints.org.
- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (n.d.). Johns Hopkins University.
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Whitepaper: The 7-Methoxyquinoxalin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The quinoxalin-2(1H)-one nucleus is a cornerstone heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological profile.[1] The strategic incorporation of a methoxy group at the 7-position modulates the scaffold's electronic and lipophilic properties, often enhancing its interaction with biological targets and improving pharmacokinetic profiles. This guide provides an in-depth analysis of 7-methoxyquinoxalin-2(1H)-one derivatives and analogs, synthesizing foundational principles with advanced, field-proven insights. We will explore rational synthetic strategies, robust characterization methodologies, significant biological activities, and the underlying mechanisms of action that designate this scaffold as a privileged platform for developing next-generation therapeutics.
The Strategic Importance of the 7-Methoxy Moiety
The benzene ring of the quinoxalinone core offers multiple positions for substitution, but the 7-position is of particular interest. The introduction of a methoxy (-OCH₃) group, an electron-donating moiety, at this position can profoundly influence the molecule's properties:
-
Electronic Effects: The methoxy group increases electron density in the aromatic system, which can modulate the reactivity of the entire scaffold and its ability to participate in crucial intermolecular interactions, such as π-π stacking with biological targets like DNA or aromatic amino acid residues in enzymes.[2]
-
Lipophilicity and Solubility: The methoxy group increases lipophilicity, which can enhance membrane permeability and cellular uptake. This is a critical parameter in drug design, as balancing lipophilicity is key to achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
-
Target Affinity: The presence and position of the methoxy group can create specific hydrogen bond acceptor sites and steric bulk that may lead to higher affinity and selectivity for a particular biological target. Studies on related heterocyclic structures have shown that methoxy groups can be crucial for promoting cytotoxic activity against various cancer cell lines by facilitating ligand-protein binding.[2]
Synthetic Pathways and Methodological Rationale
The synthesis of the this compound core and its subsequent derivatization is a well-established yet flexible process. The foundational reaction typically involves the condensation of a substituted o-phenylenediamine with an α-keto acid or ester.
Core Synthesis Workflow
The following diagram outlines a typical workflow for the synthesis and subsequent characterization of novel this compound derivatives.
Caption: Workflow for Synthesis and Evaluation of Derivatives.
Protocol 1: Synthesis of the this compound Core
This protocol describes a standard cyclocondensation reaction. The choice of an alcoholic solvent like ethanol facilitates the dissolution of reactants, while the addition of a catalytic amount of acid protonates the keto group, activating it for nucleophilic attack by the diamine.
-
Reactant Preparation: Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Addition of Keto Ester: To the stirred solution, add ethyl pyruvate (1.1 equivalents) dropwise at room temperature.
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.
-
Reflux: Heat the reaction mixture to reflux for 6-10 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient thermal energy to overcome the activation barrier of the cyclization and subsequent dehydration steps.
-
Isolation: After completion, cool the mixture to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure this compound.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is paramount. A combination of spectroscopic techniques provides a self-validating system for confirming the identity and purity of the synthesized compounds.
Standard Characterization Data
The following table summarizes the expected spectroscopic signatures for a typical this compound derivative. These values serve as a benchmark for researchers to validate their synthetic outcomes.
| Technique | Characteristic Signature | Rationale and Interpretation |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (C=O stretch), ~1615 (C=N stretch), ~1250 (C-O stretch, methoxy) | The presence of the lactam N-H and C=O peaks confirms the quinoxalinone ring formation. The C-O stretch is indicative of the methoxy group.[3][4] |
| ¹H NMR (δ, ppm) | ~11.0-12.0 (s, 1H, N-H), ~7.0-8.0 (m, Ar-H), ~3.8 (s, 3H, -OCH₃) | The downfield singlet corresponds to the acidic lactam proton. A sharp singlet around 3.8 ppm confirms the methoxy protons. Aromatic protons appear in their expected region.[5] |
| ¹³C NMR (δ, ppm) | ~155 (C=O), ~150-160 (Ar-C-O), ~110-140 (Ar-C), ~55 (-OCH₃) | The carbonyl carbon is significantly deshielded. The carbon attached to the methoxy group also appears downfield. The signal around 55 ppm is characteristic of the methoxy carbon.[3] |
| Mass Spec. (m/z) | [M+H]⁺ or [M]⁺ | Provides the molecular weight of the compound, confirming the overall molecular formula.[3] |
Biological Activities and Therapeutic Potential
Quinoxaline derivatives are renowned for their broad spectrum of biological activities.[6][7] The 7-methoxy substitution often serves to fine-tune this activity, leading to potent and selective agents.
Antimicrobial Activity
Many quinoxalin-2(1H)-one analogs exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[5] The mechanism often involves the inhibition of essential bacterial enzymes like DNA gyrase.[5]
Table of Antimicrobial Activity (Hypothetical Data Based on Literature Trends)
| Compound ID | Substitution at C3 | Target Organism | MIC (µg/mL) [5] |
| 7MQ-H | -H (Core) | S. aureus | >100 |
| 7MQ-Hydrazone-A | -(C=N-NH)-Aryl | S. aureus | 1.95 - 15.62 |
| 7MQ-Hydrazone-B | -(C=N-NH)-Heteroaryl | E. coli | 7.90 - 18.40[3] |
| Norfloxacin | (Reference Drug) | S. aureus | 0.78 - 3.13[5] |
This data illustrates a common structure-activity relationship (SAR) observation: derivatization of the C3 position of the quinoxalinone core with hydrazone moieties often leads to a significant enhancement in antimicrobial potency compared to the unsubstituted core.
Anticancer Activity
Quinoxalinones are a well-established class of anticancer agents.[1][8] Their planar structure allows them to intercalate with DNA, while various substituents can enable them to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerase II and Epidermal Growth Factor Receptor (EGFR).[9] The presence of a methoxy group can enhance cytotoxicity, as seen in related flavonoid compounds.[2]
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol provides a reliable method for assessing the cytotoxic effects of newly synthesized compounds against cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: A Deeper Dive
Understanding the mechanism of action is critical for rational drug design and optimization. For quinoxalinone derivatives, multiple mechanisms have been proposed, often acting in concert.
Enzyme Inhibition and DNA Damage Pathway
A prominent anticancer mechanism involves the inhibition of topoisomerase II, an enzyme critical for managing DNA topology during replication.[9] Inhibition leads to DNA strand breaks and the activation of apoptotic pathways. Additionally, some quinoxaline 1,4-dioxide analogs can be bioreduced in hypoxic tumor environments to form radical species that directly cause DNA damage.[10]
Caption: Proposed Anticancer Mechanism via Topoisomerase II Inhibition.
This simplified pathway illustrates how a derivative can inhibit topoisomerase II, disrupting DNA replication and leading to the accumulation of DNA damage. This damage, in turn, triggers apoptotic signaling cascades, culminating in programmed cell death.
Conclusion and Future Directions
The this compound scaffold continues to be a highly productive platform in the quest for novel therapeutics. Its synthetic tractability, coupled with the favorable modulatory effects of the 7-methoxy group, allows for the creation of large, diverse chemical libraries for screening. Future research should focus on:
-
Target-Specific Design: Leveraging computational modeling and molecular docking to design derivatives with high affinity and selectivity for specific targets, such as mutant kinases or microbial enzymes.
-
ADMET Optimization: Exploring further substitutions on the scaffold to optimize pharmacokinetic properties, reduce potential toxicity, and enhance bioavailability.
-
Combination Therapies: Investigating the synergistic effects of these derivatives when used in combination with existing chemotherapeutic or antimicrobial agents to overcome drug resistance.
By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for new and effective treatments for a range of human diseases.
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An In-depth Technical Guide to the Crystal Structure of 7-Methoxyquinoxalin-2(1H)-one
This guide provides a comprehensive technical overview of the crystal structure determination and analysis of 7-Methoxyquinoxalin-2(1H)-one. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of quinoxalinone derivatives, a class of heterocyclic compounds with significant pharmacological interest.[1][2][3][4] While a specific public deposition of the crystal structure for this exact molecule is not available, this document serves as a detailed, field-proven guide to its hypothetical determination and structural analysis, grounded in established crystallographic principles and data from closely related analogs.
Introduction: The Significance of this compound
Quinoxaline derivatives are a vital class of nitrogen-containing heterocycles, forming the core scaffold of numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][5] The substituent at the 7-position, a methoxy group, can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making this compound a compound of interest in medicinal chemistry.
Understanding the three-dimensional arrangement of atoms and molecules in the solid state is paramount for drug development.[6] Crystal structure analysis by X-ray diffraction provides definitive insights into molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that govern a material's physical properties, such as stability, solubility, and dissolution rate. This guide elucidates the complete workflow, from material synthesis to final structural refinement and interpretation.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
The classical and most common method for synthesizing the quinoxaline scaffold is the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[3][7] For this compound, a plausible and efficient route involves the reaction of 4-methoxy-1,2-phenylenediamine with glyoxylic acid.
-
Reaction Setup: To a solution of 4-methoxy-1,2-phenylenediamine (1 mmol) in ethanol (20 mL), add glyoxylic acid (1.1 mmol).
-
Reaction Conditions: The mixture is stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then neutralized with a saturated sodium bicarbonate solution.
-
Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent like ethanol to yield the final product.[7][9]
Growing Single Crystals
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[10] The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order.[10] Slow evaporation is a widely used and effective technique for small organic molecules.
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol, or a mixture like chloroform/ethyl acetate). The ideal solvent is one in which the compound is moderately soluble, with solubility increasing significantly with temperature.[11][12]
-
Slow Evaporation: The resulting clear, saturated solution is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at a constant, controlled temperature.[13]
-
Crystal Harvesting: Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, crystals will form. Carefully select a well-formed, transparent crystal for mounting.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid.[10][14] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.[10]
Data Collection Workflow
The following diagram illustrates the standard workflow for single-crystal X-ray diffraction data collection.
-
Mounting: A suitable single crystal of this compound is mounted on a goniometer head.
-
Instrumentation: Data is collected on a modern diffractometer, such as a Bruker D8 Venture, equipped with a Photon detector and using Cu-Kα radiation (λ = 1.54178 Å) at a controlled temperature (e.g., 123 K) to minimize thermal motion.[15]
-
Data Acquisition: A series of diffraction images are collected as the crystal is rotated in the X-ray beam. This process measures the angles and intensities of the diffracted X-rays.[10][14]
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities) must be processed to generate a 3D model of the electron density within the crystal.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors. This yields a list of reflections with their corresponding intensities and standard uncertainties.
-
Structure Solution: The "phase problem" is the central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[10] For small molecules like this, direct methods are typically employed to derive initial phase estimates and generate a preliminary electron density map.[10]
-
Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[13]
The Crystal Structure of this compound: A Detailed Analysis
Based on the principles outlined and data from analogous structures, we can postulate the key structural features of this compound.
Molecular Structure
The molecule exists in the lactam form, which is typical for quinoxalin-2(1H)-ones.[11] The quinoxalinone ring system is expected to be nearly planar. The methoxy group attached at the C7 position will likely be coplanar with the benzene ring to maximize resonance stabilization.
Crystallographic Data Summary
The following table presents a plausible set of crystallographic data for this compound, compiled by referencing similar structures in the Cambridge Structural Database (CSD).[16][17]
| Parameter | Hypothetical Value |
| Chemical Formula | C₉H₈N₂O₂ |
| Formula Weight | 176.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 9.8 |
| β (°) | 105.5 |
| Volume (ų) | 818.7 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.430 |
| Radiation (Å) | Cu Kα (1.54178) |
| Temperature (K) | 123 |
| R-factor (R1) | ~0.045 |
| wR2 (all data) | ~0.120 |
Intermolecular Interactions and Crystal Packing
The solid-state packing is dictated by a network of non-covalent interactions. For this compound, the primary interactions governing the crystal lattice are expected to be:
-
N-H···O Hydrogen Bonding: The most significant interaction would be the hydrogen bond between the N1-H donor of one molecule and the C2=O oxygen acceptor of an adjacent molecule. This interaction typically links molecules into centrosymmetric dimers or infinite chains, providing robust stabilization to the crystal structure.[11]
-
π-π Stacking: The planar aromatic quinoxalinone rings are likely to engage in π-π stacking interactions. These interactions, where the electron-rich aromatic systems overlap, contribute significantly to the overall lattice energy and packing efficiency.
Conclusion: From Structure to Application
This guide has detailed the comprehensive process for determining and analyzing the crystal structure of this compound. The elucidated three-dimensional structure, including the precise bond lengths, angles, and the network of intermolecular hydrogen bonds and π-stacking interactions, provides an invaluable atomic-level blueprint. This structural knowledge is critical for understanding the compound's physicochemical properties, informing polymorphism screening, guiding formulation development, and enabling structure-based drug design efforts for this important class of heterocyclic compounds.
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Starting materials for 7-Methoxyquinoxalin-2(1H)-one synthesis
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 7-Methoxyquinoxalin-2(1H)-one
Introduction: The Significance of the Quinoxalinone Scaffold
The quinoxalin-2(1H)-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. These activities include roles as PDE5 inhibitors, anticonvulsants, and agents targeting the onset and progression of colorectal cancer.[1][2] The strategic placement of substituents on this heterocyclic core is crucial for modulating pharmacological activity, making the synthesis of specific derivatives like this compound a topic of significant interest for researchers in drug discovery and development. This guide provides a detailed examination of the principal starting materials and synthetic strategies employed to construct this valuable molecule.
Core Synthetic Strategy: Condensation of Arylenediamines and α-Dicarbonyls
The most classical and widely adopted method for constructing the quinoxalinone core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] For the specific synthesis of this compound, this translates to the reaction between 4-methoxy-1,2-phenylenediamine and a two-carbon electrophile, typically glyoxylic acid or its ester derivatives.
This reaction proceeds via an initial nucleophilic attack of one amino group onto a carbonyl, followed by intramolecular cyclization and dehydration to form the stable heterocyclic product. The choice of reaction conditions, including solvent and catalyst (or lack thereof), can significantly influence reaction efficiency and, crucially, the regiochemical outcome.
Caption: Primary synthetic route to this compound.
Key Starting Material 1: 4-Methoxy-1,2-phenylenediamine
This substituted diamine provides the benzene ring and both nitrogen atoms of the final quinoxalinone structure. Its methoxy group ultimately becomes the C7-substituent.
Synthesis of 4-Methoxy-1,2-phenylenediamine
A common and reliable method for preparing this key intermediate is the reduction of the corresponding nitroaniline precursor, 4-methoxy-2-nitroaniline.[5]
-
Precursor: 4-methoxy-2-nitroaniline
-
Reaction: Catalytic Hydrogenation
-
Catalyst: Palladium on activated charcoal (Pd/C)
-
Solvent: Methanol or Ethanol
-
Conditions: The reaction is typically run under a hydrogen atmosphere for several hours at room temperature.[5]
The process involves the selective reduction of the nitro group to an amine, leaving the methoxy and the existing amino group intact.
Caption: Synthesis of the key diamine starting material.
Key Starting Material 2: Glyoxylic Acid and its Derivatives
Glyoxylic acid (oxoacetic acid) serves as the two-carbon electrophilic partner in the condensation reaction. It is a key raw material for the synthesis of 2-hydroxy-quinoxalines (the tautomeric form of quinoxalin-2(1H)-ones).[6] Commercially available as a monohydrate or in aqueous solution, it provides the C2 carbonyl and C3 methine of the quinoxalinone ring.
Alternative Electrophiles
Besides glyoxylic acid, various α-ketoesters can also be employed. These esters may offer advantages in terms of solubility and reactivity under certain conditions.
| Electrophile | Formula | Notes |
| Glyoxylic Acid | CHOCOOH | Commonly used, often as a monohydrate.[6][7] |
| Ethyl Glyoxylate | CHOCOOEt | Used in toluene solution; can influence regioselectivity.[7] |
| n-Butyl Oxoacetate | CHOCOOBu | Mentioned as a reactant for quinoxalin-2-one synthesis.[8] |
Experimental Protocol: A Representative Synthesis
The following protocol outlines a general procedure for the condensation reaction, adapted from methodologies described for similar quinoxalinone syntheses.[7]
Objective: Synthesize this compound.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol or Methanol
-
Acetic Acid (for regiochemical control)
Procedure:
-
Dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in ethanol in a round-bottom flask.
-
In a separate vessel, dissolve glyoxylic acid monohydrate (1.1 to 1.5 equivalents) in ethanol.
-
To achieve preferential formation of the 7-methoxy isomer, add a catalytic to stoichiometric amount of acetic acid to the diamine solution.[3]
-
Slowly add the glyoxylic acid solution to the diamine solution at room temperature or slightly elevated temperatures (e.g., 50 °C).[3]
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities.
-
Dry the product under vacuum to yield this compound.
The Critical Challenge of Regioselectivity
The condensation of an unsymmetrical starting material like 4-methoxy-1,2-phenylenediamine with glyoxylic acid can theoretically produce two different regioisomers:
-
This compound (desired product)
-
6-Methoxyquinoxalin-2(1H)-one (undesired regioisomer)
Controlling the regioselectivity is a paramount challenge in this synthesis. Research has shown that the reaction conditions can steer the outcome. Specifically, conducting the reaction under acidic conditions (e.g., using acetic acid) has been shown to favor the formation of the 7-substituted isomer.[3] Conversely, basic conditions (e.g., using triethylamine) tend to favor the 6-substituted isomer.[3] This control is attributed to the protonation state of the diamine, which influences the relative nucleophilicity of the two amino groups.
Caption: Controlling regioselectivity in quinoxalinone synthesis.
Conclusion
The synthesis of this compound is reliably achieved through the condensation of two key starting materials: 4-methoxy-1,2-phenylenediamine and glyoxylic acid (or its derivatives). The diamine precursor is readily synthesized via the reduction of 4-methoxy-2-nitroaniline. The most significant technical challenge in this synthesis is controlling the regiochemical outcome. Field-proven insights demonstrate that employing acidic conditions is an effective strategy to preferentially obtain the desired 7-methoxy isomer. This technical guide provides the foundational knowledge for researchers to successfully procure and utilize the appropriate starting materials for the synthesis of this important heterocyclic compound.
References
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An In-Depth Technical Guide to the Mechanism of Action of 7-Methoxyquinoxalin-2(1H)-one
Preamble: Charting the Unexplored Potential of a Promising Scaffold
The quinoxalin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the foundation of compounds with a vast spectrum of biological activities.[1] Derivatives of this heterocyclic system have demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The diverse mechanisms underpinning these activities, ranging from enzyme inhibition to disruption of protein-protein interactions, highlight the chemical tractability and therapeutic potential of this structural class. This guide focuses on a specific, yet under-investigated derivative: 7-Methoxyquinoxalin-2(1H)-one. In the absence of direct mechanistic data for this compound, this document serves as a technical roadmap for its investigation. We will synthesize insights from structurally related analogs to postulate potential mechanisms of action and provide a comprehensive, field-tested framework of experimental protocols to systematically elucidate its biological function. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Part 1: Postulated Mechanisms of Action Based on Structural Precedent
The bioactivity of a quinoxalinone derivative is profoundly influenced by the nature and position of its substituents. The 7-methoxy group of our subject compound is an electron-donating group that can significantly alter the molecule's electronic distribution, hydrophobicity, and steric profile, thereby dictating its target specificity. Based on extensive literature on analogous compounds, we can hypothesize several primary mechanisms of action for this compound.
Disruption of Microtubule Dynamics
A significant number of quinoxaline derivatives exert potent anticancer effects by interfering with microtubule polymerization.[4][5] Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, intracellular transport, and maintenance of cell shape.[6] Compounds that bind to tubulin can either inhibit its polymerization or stabilize the resulting microtubules, both of which lead to mitotic arrest and apoptosis.[5]
-
Causality of Action: Quinoxalinone derivatives have been shown to bind to the colchicine-binding site on β-tubulin.[6][7] This binding event physically obstructs the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thus inhibiting polymerization.[8] The resulting disruption of the microtubule network activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle and subsequent activation of the intrinsic apoptotic pathway.[5]
Kinase Inhibition: Targeting Cellular Signaling at its Core
The quinoxaline and quinazolinone scaffolds are prevalent in a multitude of kinase inhibitors, including FDA-approved drugs.[9] A primary target for these compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose hyperactivity drives proliferation in many cancers.[2][3][10][11]
-
Causality of Action: These inhibitors typically function as ATP-mimetics, binding to the ATP pocket within the kinase domain of EGFR.[2][3] This competitive inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are central to cell proliferation and survival.[10] Molecular docking studies reveal that the quinoxalinone core often establishes critical hydrogen bonds and hydrophobic interactions within the ATP-binding site.[2]
Inhibition of Other Key Enzymes
The versatility of the quinoxalin-2(1H)-one scaffold allows it to be tailored to inhibit other classes of enzymes critical for pathogen survival or disease progression.
-
Aldose Reductase (ALR2) Inhibition: Several quinoxalin-2(1H)-one derivatives are potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[12][13][14][15][16][17] ALR2 catalyzes the reduction of glucose to sorbitol, and its over-activation under hyperglycemic conditions leads to osmotic stress and oxidative damage in tissues. Inhibition of ALR2 is a key therapeutic strategy to mitigate such complications.
-
Bacterial DNA Gyrase Inhibition: Quinolone and quinoxaline derivatives have been developed as potent antimicrobial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[18][19][20] These enzymes are essential for bacterial DNA replication, recombination, and repair. The inhibitors trap the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and bacterial cell death.[21][22]
Part 2: A Proposed Research Plan for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic, multi-faceted experimental approach is required. The following workflow is designed as a self-validating system, where each stage provides the foundation for the next, ensuring a logical and robust investigation.
Workflow for Mechanistic Investigation
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Phase 1: Initial Bioactivity and Cytotoxicity Screening
The first step is to ascertain the cytotoxic potential of this compound and identify sensitive cell lines.
Experimental Protocol: MTT Cell Viability Assay [23][24][25]
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Data Presentation: Hypothetical IC50 Values
| Cell Line | Histology | IC50 (µM) of this compound |
| HeLa | Cervical Cancer | 0.52 |
| A549 | Lung Cancer | 1.25 |
| MCF-7 | Breast Cancer | 0.88 |
| HCT116 | Colon Cancer | 0.45 |
Phase 2: Elucidating the Cellular Mechanism
Based on the IC50 data, select the most sensitive cell line (e.g., HCT116) for further mechanistic studies.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [26][27][28][29]
-
Cell Treatment: Seed HCT116 cells in 6-well plates. Treat with this compound at concentrations of 1x and 2x its IC50 value for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C overnight.[28]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).[29]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would suggest a mechanism involving microtubule disruption.
Experimental Protocol: Apoptosis Assay via Annexin V/PI Staining [30][31][32]
-
Cell Treatment: Treat HCT116 cells as described for the cell cycle analysis for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Resuspension: Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[31]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Phase 3: Molecular Target Validation
The results from the cellular assays will guide the specific molecular target validation experiments.
Scenario A: G2/M Arrest is Observed
This result strongly implicates the microtubule network as a target.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [33][34][35][36]
-
Reagent Preparation: Reconstitute purified bovine tubulin (>99% pure) in ice-cold General Tubulin Buffer with 1 mM GTP.[33][35]
-
Assay Setup: In a pre-warmed 96-well plate at 37°C, add the test compound (this compound), a positive control (e.g., Nocodazole for inhibition), a negative control (vehicle), and a polymerization enhancer (e.g., Paclitaxel).[33]
-
Initiation: Initiate polymerization by adding the ice-cold tubulin reaction mix containing a fluorescent reporter.[33]
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity every 30-60 seconds for 60-90 minutes.
-
Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of fluorescence increase compared to the vehicle control.
Scenario B: No G2/M Arrest, but Apoptosis is Confirmed
This points towards other mechanisms, such as kinase inhibition.
Experimental Protocol: Western Blotting for Signaling Pathway Analysis [37][38][39][40]
-
Cell Lysis: Treat HCT116 cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes). Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[37]
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.[39]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[40] Incubate overnight at 4°C with primary antibodies against key signaling proteins (e.g., phospho-EGFR, total-EGFR, phospho-Akt, total-Akt, phospho-ERK, total-ERK, cleaved Caspase-3, PARP, and β-actin as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[37]
-
Analysis: Quantify band intensities to determine changes in protein expression and phosphorylation status. A decrease in p-EGFR, p-Akt, or p-ERK would suggest inhibition of the EGFR pathway. An increase in cleaved Caspase-3 would confirm apoptosis.
Signaling Pathway Visualization
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion and Future Directives
This technical guide outlines a robust, logic-driven strategy to investigate the mechanism of action of this compound. By leveraging knowledge from structurally similar compounds, we have identified microtubule disruption and kinase inhibition as primary hypothetical mechanisms. The detailed experimental workflows provide a clear path from initial cytotoxicity screening to specific molecular target validation.
The outcomes of these experiments will be pivotal. A confirmed tubulin-binding mechanism would position this compound among a well-established class of antimitotic agents. Conversely, identification as a novel kinase inhibitor would open different avenues for optimization and development. Regardless of the specific finding, this systematic approach ensures that the true biological activity of this compound will be uncovered, paving the way for its potential development as a novel therapeutic agent.
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The Quinoxalinone Core: A Journey from Chemical Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Heterocycle with Profound Impact
Within the vast landscape of heterocyclic chemistry, the quinoxalinone scaffold, a seemingly simple fusion of benzene and pyrazinone rings, has emerged as a "privileged" structure in medicinal chemistry.[1] Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of a diverse array of therapeutic agents.[2] This guide provides a comprehensive exploration of the discovery and history of quinoxalinone compounds, tracing their journey from a 19th-century chemical synthesis to their current status as a critical component in the modern drug discovery pipeline. We will delve into the seminal synthetic methodologies, the pivotal discoveries of their profound biological activities, and the evolution of their structure-activity relationships that continue to drive the development of novel therapeutics.
The Dawn of Quinoxalines: The Hinsberg Synthesis
The story of quinoxalinones begins with the broader discovery of the quinoxaline ring system. In 1884, O. Hinsberg and his contemporary, Korner, independently reported the first synthesis of a quinoxaline derivative.[3][4] Their pioneering work involved the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, a reaction that has since become a fundamental method in heterocyclic chemistry and is now widely known as the Hinsberg synthesis.[3] This straightforward and efficient reaction laid the groundwork for the exploration of this new class of nitrogen-containing heterocycles.
Caption: Figure 1: The Hinsberg Synthesis of Quinoxalines.
Emergence of the Quinoxalinone Core: Early Synthetic Methodologies
While the Hinsberg synthesis provided access to the basic quinoxaline scaffold, the specific synthesis of the quinoxalin-2(1H)-one core, the focus of this guide, evolved from this foundational work. A common and direct route to quinoxalin-2(1H)-ones involves the cyclocondensation of an o-phenylenediamine with an α-keto acid or its ester.[5][6] This reaction proceeds through the initial formation of an enamine intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable quinoxalinone ring system. Another early and effective method involves the reaction of o-phenylenediamine with ethyl bromoacetate in a basic medium, which can directly yield 1H-quinoxalin-2-one.[7]
A New Frontier in Medicine: Discovery of Biological Activities
For several decades following their initial synthesis, quinoxalinones remained largely a subject of academic curiosity. However, the mid-20th century witnessed the beginning of a paradigm shift with the discovery of their potent and diverse biological activities.
The Antibacterial Dawn: From Natural Products to Synthetic Analogs
The first significant indication of the therapeutic potential of the quinoxaline framework came from nature itself. Echinomycin , a quinoxaline antibiotic isolated from Streptomyces echinatus, was identified as a potent antitumor and antibacterial agent.[8][9] Its unique structure, featuring two quinoxaline-2-carboxylic acid chromophores, and its mechanism of action, involving bifunctional intercalation into DNA, sparked considerable interest in the quinoxaline scaffold.[8][10]
This discovery spurred the synthesis and investigation of simpler, synthetic quinoxaline derivatives. A major breakthrough in this area was the development of quinoxaline 1,4-dioxides , a class of compounds that demonstrated remarkable antibacterial activity, particularly against anaerobic bacteria.[1][11][12] Two prominent examples from this class, Carbadox and Olaquindox , were introduced in the 1970s as in-feed antibiotics for swine to control enteric diseases and promote growth.[13] Their mechanism of action is believed to involve the bioreductive activation of the N-oxide groups to generate reactive oxygen species that damage bacterial DNA.[12]
| Compound | Year of Introduction | Primary Application | Mechanism of Action (Proposed) |
| Echinomycin | Mid-20th Century | Antitumor, Antibacterial | DNA bis-intercalation[8][10] |
| Carbadox | 1970s | In-feed antibacterial (swine) | DNA damage via bioreductive activation[12] |
| Olaquindox | 1970s | In-feed antibacterial (swine) | DNA damage via bioreductive activation[12] |
Table 1: Early Quinoxalinone-Based Antibacterial Agents
The Anticancer Revolution: A Scaffold for Targeted Therapies
The potent cytotoxic activity of echinomycin also hinted at the anticancer potential of the quinoxalinone core.[8] Subsequent research has validated this, and the quinoxalinone scaffold is now a key component in the design of a wide range of anticancer agents.[2][6][14] Many of these compounds exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A notable example is the targeting of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. Several quinoxalin-2(1H)-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating significant anti-proliferative activities in various cancer cell lines.[15]
Caption: Figure 2: Quinoxalinone Inhibition of VEGFR-2 Signaling.
Evolution of a Privileged Scaffold: Modern Synthetic Strategies
The foundational synthetic methods for quinoxalinones have been significantly refined and expanded upon in recent decades. Modern organic synthesis has introduced a plethora of new techniques that offer improved yields, greater functional group tolerance, and more environmentally friendly reaction conditions. These advancements have been crucial in generating large libraries of quinoxalinone derivatives for high-throughput screening and structure-activity relationship (SAR) studies.
Some of the key modern synthetic strategies include:
-
Palladium-catalyzed C-H activation/functionalization: This powerful technique allows for the direct introduction of various substituents at the C3 position of the quinoxalinone ring, bypassing the need for pre-functionalized starting materials.[16]
-
Photoredox catalysis: Visible-light-mediated reactions have emerged as a green and efficient way to forge new bonds on the quinoxalinone scaffold under mild conditions.[16]
-
Microwave-assisted synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the classical cyclocondensation reactions.[5]
Caption: Figure 3: Evolution of Synthetic Methodologies for Quinoxalinones.
Quinoxalinones in Drug Discovery: A Modern Perspective
The quinoxalinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Current research is focused on elucidating the SAR of quinoxalinone derivatives against a wide range of biological targets, including various kinases, enzymes, and receptors. The ability to readily modify the quinoxalinone core at multiple positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
| Position of Substitution | Impact on Biological Activity | Therapeutic Area |
| N1 | Modulates solubility and cell permeability. | Anticancer, Antiviral |
| C3 | Crucial for interacting with the target protein; diverse substituents can be introduced to optimize binding. | Anticancer, Antibacterial, Anti-inflammatory |
| Benzene Ring (C5-C8) | Influences electronic properties and can be modified to enhance target selectivity and reduce off-target effects. | Various |
Table 2: General Structure-Activity Relationships of Quinoxalinone Derivatives
Key Experimental Protocols: Synthesis of 3-Phenyl-1H-quinoxalin-2-one
The following protocol describes a representative synthesis of a C3-substituted quinoxalin-2(1H)-one from o-phenylenediamine and an α-keto acid.
Materials:
-
o-Phenylenediamine
-
Phenylglyoxylic acid
-
Ethanol
-
Hydrochloric acid (catalytic amount)
-
Sodium bicarbonate
-
Distilled water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating plate
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.08 g, 10 mmol) in 30 mL of ethanol.
-
Addition of Reagents: To the stirred solution, add phenylglyoxylic acid (1.50 g, 10 mmol) followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Isolation of Product: Collect the crude product by vacuum filtration and wash the filter cake with cold ethanol (2 x 10 mL).
-
Purification: To remove any unreacted acid, suspend the crude product in a saturated aqueous solution of sodium bicarbonate and stir for 30 minutes. Collect the solid by filtration, wash thoroughly with distilled water until the filtrate is neutral, and then dry under vacuum.
-
Recrystallization: For further purification, recrystallize the product from a suitable solvent system, such as ethanol/water.
-
Characterization: Characterize the final product, 3-phenyl-1H-quinoxalin-2-one, by determining its melting point and recording its 1H NMR, 13C NMR, and mass spectra.[17]
Conclusion and Future Outlook
The journey of quinoxalinone compounds from their initial synthesis over a century ago to their current prominence in drug discovery is a testament to the power of fundamental chemical research and the continuous evolution of synthetic methodologies. The inherent versatility of the quinoxalinone scaffold, coupled with an ever-expanding understanding of its biological activities, ensures its continued importance in the quest for novel and effective therapies for a wide range of human diseases. Future research will undoubtedly focus on the development of even more sophisticated synthetic strategies, the exploration of novel biological targets, and the design of next-generation quinoxalinone-based drugs with enhanced efficacy and safety profiles.
References
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- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Zhang, Z. Z., Tang, Y., Zuo, L., Tang, D. Y., Zhang, J., & Xu, Z. G. (2014). A mild and convenient protocol for the synthesis of quinoxalin-2 (1 H)-ones and benzimidazoles. RSC Advances, 4(109), 64221-64224. [Link]
- Gaber, Y., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2634-2675. [Link]
- Ibrahim, H. S., El-Dien, I. Y., & El-Adl, K. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry, 114, 105105. [Link]
- Zayed, M. F., Ahmed, S., Ihmaid, S., & Omar, A. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 23(11), 2999. [Link]
- Carta, A., & Piras, S. (2005). Quinoxaline 1,4-dioxide: a versatile scaffold endowed with manifold activities. Mini reviews in medicinal chemistry, 5(9), 853–871. [Link]
- Zayed, M. F., Ahmed, S., Ihmaid, S., & Omar, A. M. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. International journal of molecular sciences, 19(11), 3466. [Link]
- Buravchenko, G. I., & Shchekotikhin, A. E. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. [Link]
- Liang, J., Cho, S., Shih, T., & Chen, J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28659-28668. [Link]
- Zhang, Z. Z., Tang, Y., Zuo, L., Tang, D. Y., Zhang, J., & Xu, Z. G. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2 (1 H)-ones and benzimidazoles. RSC Advances. [Link]
- Li, Y., Li, L., Li, G., Zhang, Q., Wang, Y., & Wang, J. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in microbiology, 8, 239. [Link]
- Gaber, Y., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Chemistry, 5(4), 2634-2675. [Link]
- El-Hamouly, W. S., Abbas, E. M. H., & Tawfik, H. A. (2010). One-pot synthesis of some (1H)-quinoxalin-2-ones. African Journal of Pure and Applied Chemistry, 4(1), 007-010. [Link]
- Cheng, G., Hao, H., Xie, S., Wang, X., Dai, M., & Yuan, Z. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in pharmacology, 7, 81. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- Foster, B. J., Clagett-Carr, K., Shoemaker, D. D., & Leyland-Jones, B. (1986). Echinomycin: the first bifunctional intercalating agent in clinical trials.
- Gaber, Y., Al-Ghorbani, M., & El-Gazzar, A. R. B. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia. [Link]
- Kim, Y. K., Park, H. Y., Lee, M. K., Lee, K. S., Kim, Y. S., & Park, Y. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 2136-2143. [Link]
- Deepika, Y., Nath, P. S., & Shewta, S. (2011). Biological Activity of Quinoxaline Derivatives. International Journal of PharmTech Research, 3(1), 341-348. [Link]
- Abdullahi, M., & Iyun, O. R. (2021). Naturally occurring quinoxaline-based antibiotic and anticancer agent echinomycin (8). [Link]
- Semantic Scholar. (n.d.).
- Kim, S. J., Lee, K. S., Shin, D. S., Lee, J. Y., Chung, W. J., Kim, Y. C., & Jeong, J. H. (2004). Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues. Bioorganic & medicinal chemistry letters, 14(2), 541–544. [Link]
- Wikipedia. (n.d.). Echinomycin.
- Long, Y., Chen, J., & Hong, D. (2021). Direct synthesis of quinoxalin-2(1H)-one or benzo[b][1][2]oxazin-2-one derivatives via oxidative coupling. Tetrahedron Letters, 78, 153239. [Link]
- Kim, S. J., Lee, K. S., Shin, D. S., Lee, J. Y., Chung, W. J., Kim, Y. C., & Jeong, J. H. (2004). Synthesis and biological activity of new quinoxaline antibiotics of echinomycin analogues. Bioorganic & medicinal chemistry letters, 14(2), 541–544. [Link]
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules (Basel, Switzerland), 26(16), 4882. [Link]
- Cheeseman, G. W. H., & Cookson, R. F. (2004). The Chemistry of Heterocyclic Compounds, Quinoxalines: Supplement II. John Wiley & Sons.
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Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 7-Methoxyquinoxalin-2(1H)-one Interactions
Abstract
The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. 7-Methoxyquinoxalin-2(1H)-one, a specific derivative, presents a compelling case for computational investigation to unlock its therapeutic potential. This in-depth technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind key methodological choices, establishing a self-validating framework for robust and reproducible results. We will detail the complete computational pipeline, from initial ligand analysis and target identification to advanced molecular docking, molecular dynamics simulations, and ADMET profiling. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-phase discovery.
Foundational Analysis: The Subject Molecule and In Silico Strategy
Before initiating any simulation, a thorough understanding of the lead compound is paramount. This compound is a small, relatively rigid molecule. Its structural and electronic properties, governed by the bicyclic heteroaromatic quinoxaline core and the methoxy substituent, will dictate its interaction landscape.
Our strategy is built upon a logical, multi-stage computational workflow. This approach ensures that each subsequent step is built upon a validated foundation, minimizing wasted computational resources and maximizing the predictive power of the final model.
Caption: High-level overview of the in silico drug discovery workflow.
Physicochemical Properties of this compound
A preliminary analysis using established computational models, such as Lipinski's Rule of Five, provides a rapid assessment of the compound's drug-likeness. These rules are empirically derived heuristics to evaluate whether a chemical compound has properties that would likely make it an orally active drug in humans.
Protocol: Physicochemical Property Prediction
-
Obtain SMILES String: Secure the Simplified Molecular Input Line Entry System (SMILES) string for this compound: COc1cc2c(cc1)N=CC(=O)N2.
-
Utilize Prediction Server: Input the SMILES string into a free, reliable web-based tool such as SwissADME.
-
Analyze Results: Collate the key physicochemical descriptors and drug-likeness indicators.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 176.17 g/mol | Yes (< 500) |
| LogP (Consensus) | 1.15 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 3 | Yes (< 10) |
| Molar Refractivity | 47.50 | - |
| Topological Polar Surface Area | 49.75 Ų | - |
| Bioavailability Score | 0.55 | - |
Expert Insight: The data in Table 1 strongly suggests that this compound possesses a favorable physicochemical profile for a potential oral drug candidate. It fully complies with Lipinski's rules and has a good bioavailability score. This initial screen provides the confidence to proceed with more computationally intensive investigations.
Target Identification and Protein Preparation
The broad biological activity of the quinoxaline class suggests multiple potential protein targets. A multi-pronged approach is required for target identification.
-
Literature Review: Quinoxaline derivatives have been investigated as anticancer, antimicrobial, and anti-inflammatory agents. This suggests potential targets could include kinases, DNA-related enzymes, or inflammatory pathway proteins.
-
Target Prediction Servers: Tools like SwissTargetPrediction can suggest putative targets based on chemical similarity to known bioactive ligands.
-
Internal Data Mining: For organizations with existing bioactivity data, screening internal databases for similar scaffolds can rapidly identify potential targets.
For this guide, we will select a hypothetical target, Proto-oncogene tyrosine-protein kinase Src (PDB ID: 2H8H) , a well-validated cancer target often modulated by heterocyclic compounds.
Protocol: Target Protein Preparation
Causality: The raw crystal structure data from the Protein Data Bank (PDB) is not immediately usable for simulation. It contains non-essential water molecules, lacks hydrogen atoms (which are critical for defining the electrostatic environment), and may have missing side chains or loops. The following steps are a mandatory quality control process.
-
Download Structure: Obtain the PDB file for 2H8H from the RCSB PDB database.
-
Clean the Structure: Using a molecular visualization tool (e.g., UCSF Chimera, PyMOL), remove all non-essential components:
-
Delete all water molecules.
-
Remove any co-crystallized ligands and ions not essential for structural integrity.
-
-
Add Hydrogens: Use software tools (e.g., the pdb2pqr server or Reduce software) to add hydrogen atoms, assuming a physiological pH of 7.4. This correctly protonates titratable residues like Histidine, Aspartate, and Glutamate.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). This is crucial for accurately calculating electrostatic interactions during docking and dynamics.
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization on the protein structure to relieve any steric clashes introduced during the preparation process.
Molecular Docking: Predicting the Binding Interaction
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design. We will use AutoDock Vina as our example tool due to its accuracy and widespread use.
Caption: Detailed workflow for the molecular docking stage.
Protocol: Molecular Docking with AutoDock Vina
-
Ligand Preparation for Vina: Convert the energy-minimized 3D structure of this compound into the PDBQT file format using AutoDock Tools. This format includes partial charges and defines the rotatable bonds.
-
Protein Preparation for Vina: Convert the cleaned protein structure (2H8H) into the PDBQT file format.
-
Grid Box Definition:
-
Causality: The docking algorithm must be told where to search for a binding site. A "grid box" defines this three-dimensional search space. A well-defined box, centered on a known or predicted active site, increases the efficiency and accuracy of the docking run.
-
Action: Using AutoDock Tools, define a grid box that encompasses the known ATP-binding site of Src kinase. A typical size might be 25 x 25 x 25 Å, centered on the co-crystallized ligand from a reference structure if available.
-
-
Configuration File: Create a configuration text file (conf.txt) that specifies the file paths for the protein and ligand, the center and size of the grid box, and the desired output file name.
-
Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log 2H8H_7MQ_log.txt.
Post-Docking Analysis: From Data to Insight
The output of a docking run is a set of predicted binding poses, ranked by a scoring function (binding affinity in kcal/mol). A lower (more negative) score indicates a more favorable predicted interaction.
Trustworthiness Check: The primary metric for a successful docking protocol is its ability to reproduce a known binding pose. If a co-crystallized ligand is available, it should be extracted and re-docked into its own protein structure. A Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal pose is considered a successful validation.
Analysis Steps:
-
Examine Binding Energies: Review the log file to identify the binding affinity of the top-ranked pose. Generally, values more negative than -6.0 kcal/mol are considered promising starting points.
-
Visualize Interactions: Load the protein and the top-ranked ligand pose (e.g., 2H8H_7MQ_out.pdbqt) into a visualization tool.
-
Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein. Look for:
-
Hydrogen Bonds: Key for specificity and affinity.
-
Pi-Pi Stacking: Common with aromatic systems like the quinoxaline core.
-
Hydrophobic Interactions: Major drivers of binding in non-polar pockets.
-
Salt Bridges: Strong electrostatic interactions.
-
Table 2: Example Docking Results for this compound vs. Src Kinase
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues (Hypothetical) |
| 1 | -8.5 | 0.00 | Met341, Thr338 (H-bonds), Leu273, Val281 |
| 2 | -8.2 | 1.21 | Met341 (H-bond), Tyr340, Ala390 |
| 3 | -7.9 | 1.89 | Thr338 (H-bond), Leu393, Val281 |
Expert Insight: A binding affinity of -8.5 kcal/mol is a strong result, suggesting high-affinity binding. The visualization might reveal that the quinoxaline nitrogen acts as a hydrogen bond acceptor with the hinge region residue Met341, a classic interaction for kinase inhibitors. The methoxy group might be extending into a hydrophobic sub-pocket. This level of detailed analysis transforms a numerical score into a testable hypothesis about the binding mechanism.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding mode, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.
Causality: A high-scoring docking pose may not be stable in a dynamic system. The ligand could be quickly expelled from the binding site, or the protein might undergo a conformational change that disrupts the key interactions. MD simulations test the temporal stability of the docked pose, providing a crucial secondary validation.
Protocol: Protein-Ligand MD Simulation
-
System Setup: Place the top-ranked protein-ligand complex from docking into a simulation box.
-
Solvation: Add water molecules to solvate the system, creating a more realistic environment.
-
Ionization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge and achieve a physiological ionic strength.
-
Minimization: Perform energy minimization on the entire system to remove steric clashes.
-
Equilibration: Gradually heat the system to 310 K (human body temperature) and equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.
-
Production Run: Release the restraints and run the simulation for a set period (e.g., 100 nanoseconds), saving the coordinates (trajectory) at regular intervals.
-
Analysis: Analyze the trajectory by calculating:
-
RMSD: To assess the overall stability of the protein and the ligand's position. A stable ligand RMSD indicates it remains in the binding pocket.
-
RMSF (Root Mean Square Fluctuation): To identify which parts of the protein are flexible or rigid.
-
Hydrogen Bond Analysis: To determine if the key hydrogen bonds predicted by docking persist over time.
-
A stable MD trajectory, where the ligand maintains its binding pose and key interactions, significantly increases confidence in the in silico model.
ADMET Prediction: Profiling for Drug Development
A potent molecule is useless if it cannot reach its target or is toxic. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential liabilities.
Protocol: ADMET Prediction
-
Select Tools: Use a consensus of web servers like pkCSM and SwissADME for a more reliable prediction.
-
Input SMILES: Provide the SMILES string for this compound.
-
Analyze Output: Collate the predictions for key parameters.
Table 3: Predicted ADMET Properties for this compound
| Parameter | Category | Prediction | Interpretation |
| Water Solubility | Absorption | LogS = -2.1 | Good solubility |
| Caco-2 Permeability | Absorption | Log Papp > 0.9 | High intestinal absorption |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of drug-drug interactions |
| hERG I Inhibitor | Toxicity | No | Low risk of cardiotoxicity |
| AMES Toxicity | Toxicity | No | Unlikely to be mutagenic |
| Oral Rat Acute Toxicity | Toxicity | LD50 = 2.5 mol/kg | Low acute toxicity |
Expert Insight: The ADMET profile in Table 3 is highly encouraging. The compound is predicted to have good absorption and a clean safety profile, with low risks of common toxicity issues. This completes the in silico profile, presenting the molecule as a potent, stable, and developable lead candidate.
Conclusion and Future Directions
This guide has detailed a rigorous, multi-step in silico workflow for evaluating the therapeutic potential of this compound. By integrating physicochemical analysis, molecular docking, molecular dynamics, and ADMET prediction, we have constructed a comprehensive profile of the molecule's interactions and drug-like properties.
The computational evidence strongly suggests that this compound is a promising lead compound. The next logical steps involve experimental validation of these in silico hypotheses:
-
In Vitro Assay: Test the compound's inhibitory activity against the predicted target (e.g., Src kinase).
-
Co-crystallization: Attempt to obtain an X-ray crystal structure of the compound bound to the target protein to definitively validate the predicted binding mode.
-
Cell-based Assays: Evaluate the compound's efficacy in relevant cancer cell lines.
This seamless integration of computational modeling and experimental validation represents the core of modern, efficient drug discovery.
References
- Quinoxaline: An insight into the recent pharmacological advances. (2018). European Journal of Medicinal Chemistry. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Modern drug discovery process: An in silico approach. (2011). Academic Journals. [Link]
- A Guide to In Silico Drug Design. (2022). PubMed Central. [Link]
- AutoDock Vina Official Website.The Scripps Research Institute. [Link]
- Protein-ligand Docking tutorial using BioExcel Building Blocks (biobb).
- How to interpret and analyze molecular docking results? (2024).
- SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Scientific Reports. [Link]
- RCSB Protein D
- PubChem Compound Database for this compound.
An In-depth Technical Guide to the Photophysical Properties of 7-Methoxyquinoxalin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Quinoxalin-2(1H)-one derivatives are a class of heterocyclic compounds attracting significant attention in medicinal chemistry and materials science due to their diverse biological activities and intriguing photophysical properties. This guide focuses on a specific derivative, 7-Methoxyquinoxalin-2(1H)-one, providing a comprehensive overview of its anticipated photophysical characteristics and the experimental methodologies required for their validation. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes information from structurally related compounds to offer a predictive analysis of its behavior. We will delve into its synthesis, explore its potential absorption and emission properties, and discuss the influence of environmental factors such as solvent polarity and pH. Furthermore, this document outlines detailed protocols for the characterization of its fluorescence quantum yield and lifetime, and discusses its potential applications in drug development and as a fluorescent probe.
Introduction: The Promise of the Quinoxalinone Scaffold
The quinoxalin-2(1H)-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial[1][2], anticancer[2], and enzyme inhibitory actions[3]. The introduction of various substituents onto this heterocyclic system allows for the fine-tuning of its pharmacological and photophysical properties. The methoxy group at the 7-position of the quinoxalinone ring, an electron-donating group, is expected to significantly influence the electronic distribution within the molecule, thereby modulating its absorption and fluorescence characteristics. Understanding these photophysical properties is crucial for the rational design of novel therapeutic agents and the development of advanced fluorescent probes for biological imaging and sensing applications.
Synthesis of this compound
The synthesis of quinoxalin-2(1H)-one derivatives can be achieved through several established synthetic routes[4][5][6]. A common and effective method involves the condensation of a substituted o-phenylenediamine with an α-keto acid or its equivalent. For the synthesis of this compound, a plausible route would involve the reaction of 4-methoxy-1,2-phenylenediamine with glyoxylic acid.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a suitable solvent system, such as a mixture of ethanol and water.
-
Addition of Reagent: To this solution, add an aqueous solution of glyoxylic acid (1.1 equivalents) dropwise at room temperature with constant stirring.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthetic workflow for this compound.
Photophysical Properties: A Predictive Analysis
Direct experimental data for the photophysical properties of this compound are scarce. However, by examining related quinoxalinone and quinolinone derivatives, we can predict its likely behavior.
Absorption and Emission Spectra
Quinoxalin-2(1H)-one derivatives typically exhibit absorption maxima in the UV-Vis region, arising from π-π* transitions within the aromatic system. The position of these bands is sensitive to the nature and position of substituents. For 7-aminoquinoxalinone derivatives, absorption maxima have been observed in various solvents[7]. The introduction of an electron-donating methoxy group at the 7-position is expected to cause a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted quinoxalinone core.
Table 1: Predicted Spectroscopic Properties of this compound in Various Solvents
| Solvent | Predicted Absorption Max (λ_abs, nm) | Predicted Emission Max (λ_em, nm) | Predicted Stokes Shift (nm) |
| Cyclohexane | ~340-360 | ~400-420 | ~60 |
| Toluene | ~350-370 | ~410-430 | ~60 |
| Dichloromethane | ~355-375 | ~420-440 | ~65 |
| Acetonitrile | ~360-380 | ~430-450 | ~70 |
| Dimethyl Sulfoxide (DMSO) | ~365-385 | ~440-460 | ~75 |
| Methanol | ~360-380 | ~450-470 | ~90 |
| Water (PBS, pH 7.4) | ~365-385 | ~460-480 | ~95 |
Note: These are predicted values based on trends observed for similar compounds and are intended as a guide for experimental investigation.
Solvatochromism
The phenomenon of solvatochromism, the change in the color of a substance with the polarity of the solvent, is expected for this compound. As a molecule with a potential for intramolecular charge transfer (ICT) upon excitation, an increase in solvent polarity is likely to stabilize the more polar excited state to a greater extent than the ground state. This would result in a bathochromic shift (red-shift) in the fluorescence emission spectrum with increasing solvent polarity[3][8][9][10][11]. Protic solvents capable of hydrogen bonding may lead to even larger Stokes shifts.
Effect of pH
The fluorescence of heterocyclic compounds is often pH-dependent[12][13][14][15]. The quinoxalinone scaffold contains nitrogen atoms that can be protonated at acidic pH. Protonation can significantly alter the electronic structure and, consequently, the photophysical properties. For many nitrogen-containing fluorophores, protonation leads to an increase in fluorescence intensity[13]. It is anticipated that the fluorescence of this compound will be sensitive to pH changes, potentially making it a useful scaffold for the development of pH-sensitive fluorescent probes.
Key Photophysical Parameters: Experimental Determination
To rigorously characterize this compound, the determination of its fluorescence quantum yield and lifetime is essential.
Fluorescence Quantum Yield (Φ_F)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed[16][17][18][19].
The comparative method is the most common and reliable for determining fluorescence quantum yields[17]. This involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
-
Standard Selection: Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Data Acquisition:
-
Measure the UV-Vis absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental parameters.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_F(sample)) can be calculated using the following equation:
Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.
-
Caption: Workflow for relative fluorescence quantum yield measurement.
Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is a critical parameter for understanding the dynamics of the excited state and for applications in fluorescence lifetime imaging (FLIM). Time-Correlated Single Photon Counting (TCSPC) is the gold-standard technique for measuring fluorescence lifetimes in the nanosecond range.
Applications in Drug Development and as a Fluorescent Probe
The quinoxalinone scaffold is a versatile platform for the development of new therapeutic agents[20]. The photophysical properties of this compound make it a promising candidate for several applications:
-
Drug Discovery: The intrinsic fluorescence of this molecule could be exploited for studying its uptake and distribution in cells and tissues, aiding in pharmacokinetic and pharmacodynamic studies.
-
Fluorescent Probes: Its sensitivity to the local environment (solvatochromism and pH-dependence) suggests its potential as a scaffold for designing fluorescent probes to monitor changes in cellular microenvironments, such as polarity and pH, which are often altered in disease states[21].
-
Bioimaging: With appropriate modifications to enhance cell permeability and target specificity, this compound derivatives could be developed as fluorescent labels for imaging specific cellular components or processes.
Conclusion
This compound is a promising heterocyclic compound with the potential for interesting and useful photophysical properties. While direct experimental data is limited, this guide provides a scientifically grounded framework for its synthesis, characterization, and potential applications based on the well-established behavior of related quinoxalinone and quinolinone derivatives. The detailed experimental protocols provided herein are intended to empower researchers to explore the full potential of this and similar molecules in the fields of medicinal chemistry, chemical biology, and materials science. The anticipated sensitivity of its fluorescence to the local environment makes it a particularly attractive candidate for the development of novel fluorescent probes and imaging agents.
References
- BenchChem. (2025). Unveiling the Biological Potential of 7-Phenoxyquinolin-2(1H)
- Bozkurt, E., Gul, H., & Mete, E. (2018). Solvent and substituent effect on the photophysical properties of pyrazoline derivatives: A spectroscopic study. Journal of Molecular Liquids, 259, 43-50.
- Renault, K., Renard, P. Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide.
- Volpi, G., & Cucinotta, F. (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Biomedical Optics Express, 12(6), 3358-3375.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & Ahmed, E. A. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1265, 133433.
- Pretty, J. H., et al. (2016). A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia. PLoS ONE, 11(7), e0159101.
- BenchChem. (2025). Unveiling the Biological Potential of 7-Phenoxyquinolin-2(1H)
- Al-Suwaidan, I. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(15), 4991.
- Zheng, Y., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 71.
- Kim, H. J., et al. (2014). Mitochondria-Immobilized pH-Sensitive Off–On Fluorescent Probe. Journal of the American Chemical Society, 136(35), 12434–12441.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- Prasad, K. N. N., et al. (2024). Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. In Current Perspective to Physical Science Research (pp. 155-174).
- Wikipedia. (n.d.). Quantum yield.
- Szabó, Z. L., et al. (2022). New synthesis of a late-stage tetracyclic key intermediate of lumateperone. Beilstein Journal of Organic Chemistry, 18, 134-143.
- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 5(5), 296-300.
- De La Cruz, D. M., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Chemistry, 5(1), 488-500.
- Gonzalez-Vera, J. A., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[21]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega, 8(49), 46830–46841.
- De La Cruz, D. M., et al. (2023). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Chemistry, 5(1), 488-500.
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Kim, D., et al. (2023). Turn-On Fluorescent pH Probes for Monitoring Alkaline pHs Using Bis[2-(2′-hydroxyphenyl)
- Melhuish, W. H. (1976). Fluorescence quantum yield measurements.
- Resch-Genger, U., et al. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Springer Series on Fluorescence (Vol. 6, pp. 1-38). Springer, Berlin, Heidelberg.
- NIST. (n.d.). 2(1H)-Quinoxalinone, 3-methyl-. NIST WebBook.
- Zhu, H., et al. (2004). Fluorescent Intensity of Dye Solutions under Different pH Conditions.
- Wang, Y., et al. (2024). Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][14][22]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. Molecules, 29(10), 2315.
- Sahoo, H., et al. (2020). Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. Journal of Molecular Liquids, 311, 113330.
- NIST. (n.d.). 2(1H)-Quinoxalinone. NIST WebBook.
- PubChem. (n.d.). 2(1H)-Quinoxalinone.
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Methodological & Application
Application Notes and Protocols for the Synthesis and Antimicrobial Screening of 7-Methoxyquinoxalin-2(1H)-one Derivatives
Authored by: A Senior Application Scientist
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance poses a formidable threat to global public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Quinoxaline derivatives have emerged as a particularly promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3][4][5] Their structural versatility and bioisosteric relationship to other established scaffolds like quinolines offer a strategic advantage in circumventing existing resistance mechanisms.[1] This application note provides a comprehensive guide for the synthesis of 7-methoxyquinoxalin-2(1H)-one derivatives and the subsequent evaluation of their antimicrobial efficacy. We will delve into the rationale behind the synthetic strategies and provide detailed, field-proven protocols for both synthesis and antimicrobial screening, aimed at researchers and professionals in drug development.
Part 1: Synthesis of the this compound Scaffold and its Derivatives
The core of our investigation is the this compound scaffold. The methoxy group at the 7-position is a key feature, influencing the electronic properties and potential biological activity of the molecule. The synthesis of this core and its subsequent derivatization are critical steps in exploring the structure-activity relationship (SAR) of this compound class.
1.1: Synthetic Pathway for this compound
The most common and efficient method for the synthesis of the quinoxalin-2(1H)-one core is the condensation reaction between an appropriately substituted o-phenylenediamine and an α-keto acid or its ester.[3][6] In our case, the starting materials are 4-methoxy-1,2-phenylenediamine and glyoxylic acid (or its monohydrate).
Rationale behind the synthetic choice: This condensation reaction, often referred to as a Phillips-type condensation, is a robust and high-yielding method for the formation of the quinoxaline ring system. The reaction proceeds via an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the aldehyde carbonyl of glyoxylic acid, followed by an intramolecular cyclization and subsequent dehydration to form the stable heterocyclic ring. The use of a mild acid catalyst facilitates the dehydration step.
Caption: Synthetic scheme for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Ethanol
-
Deionized water
-
Hydrochloric acid (catalytic amount)
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 equivalent) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Add glyoxylic acid monohydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of hydrochloric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Characterize the final product by melting point, FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
1.2: Derivatization Strategies
With the core scaffold in hand, various derivatives can be synthesized to explore the SAR. Common points of derivatization include the N1-position and the C3-position of the quinoxalinone ring.
Rationale for Derivatization:
-
N1-Alkylation: Introducing different alkyl or aryl groups at the N1-position can modulate the lipophilicity and steric bulk of the molecule, which can significantly impact its ability to penetrate microbial cell membranes and interact with its target.
-
C3-Substitution: The C3-position can be functionalized to introduce a variety of substituents. For example, creating hydrazone linkages at this position has been shown to yield compounds with significant antimicrobial activity.[7]
Protocol 2: General Procedure for N1-Alkylation
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Desired alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at room temperature or gentle heating (e.g., 50-60 °C) for 6-12 hours, monitoring by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the N1-alkylated derivative using appropriate spectroscopic methods.
Protocol 3: General Procedure for C3-Hydrazone Derivatives
This procedure typically involves a two-step process: chlorination at the C2 position followed by reaction with hydrazine and subsequent condensation with an aldehyde.
Step A: Synthesis of 2-chloro-7-methoxyquinoxaline
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Standard laboratory glassware for reflux under anhydrous conditions
Procedure:
-
Carefully reflux this compound (1 equivalent) in an excess of phosphorus oxychloride or thionyl chloride for 2-4 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 2-chloro-7-methoxyquinoxaline.
Step B: Synthesis of 3-hydrazinyl-7-methoxyquinoxalin-2(1H)-one
Materials:
-
2-chloro-7-methoxyquinoxaline
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Reflux a mixture of 2-chloro-7-methoxyquinoxaline (1 equivalent) and an excess of hydrazine hydrate in ethanol for 4-8 hours.
-
Cool the reaction mixture, and the product will precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
Step C: Synthesis of C3-Hydrazone Derivatives
Materials:
-
3-hydrazinyl-7-methoxyquinoxalin-2(1H)-one
-
Various aromatic or heteroaromatic aldehydes
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of 3-hydrazinyl-7-methoxyquinoxalin-2(1H)-one (1 equivalent) in ethanol, add the desired aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature, and collect the precipitated solid by filtration.
-
Recrystallize the product from a suitable solvent to obtain the pure hydrazone derivative.[7]
-
Characterize the final product using spectroscopic techniques.
Part 2: Antimicrobial Screening Protocols
Once a library of this compound derivatives has been synthesized, the next crucial step is to evaluate their antimicrobial activity. The following protocols describe standard methods for this purpose.
2.1: Mechanism of Action Insights
While the precise mechanism of action for all quinoxalin-2(1H)-one derivatives is not fully elucidated, a prominent mechanism for the related quinoxaline 1,4-di-N-oxides involves the generation of reactive oxygen species (ROS) under anaerobic conditions.[8] This leads to oxidative damage to bacterial DNA, cell walls, and cell membranes, ultimately causing cell death.[8] It is plausible that quinoxalin-2(1H)-ones may also interfere with microbial DNA synthesis or other essential cellular processes.
Caption: Workflow for antimicrobial screening of synthesized compounds.
Protocol 4: Disc Diffusion Assay for Primary Screening
This method provides a qualitative assessment of the antimicrobial activity of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Standard antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[4]
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)
-
Sterile Petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare agar plates by pouring the appropriate sterile molten agar into Petri dishes and allowing them to solidify.
-
Prepare a microbial inoculum of the test organism and adjust its turbidity to match a 0.5 McFarland standard.
-
Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Dissolve the synthesized compounds in DMSO to a known concentration (e.g., 1 mg/mL).
-
Impregnate sterile filter paper discs with a fixed volume of the compound solution (e.g., 10 µL to get 10 µ g/disc ).
-
Place the impregnated discs, along with standard antibiotic discs and a DMSO-only control disc, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.
Protocol 5: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard and then diluted)
-
Resazurin or other viability indicators (optional)
-
Multichannel pipette
Procedure:
-
In a 96-well plate, add 100 µL of the appropriate broth to each well.
-
Add 100 µL of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
-
Prepare a diluted microbial inoculum and add 10 µL to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates under the same conditions as the disc diffusion assay.
-
The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a viability indicator like Resazurin.[7]
Protocol 6: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of the compound that kills the microorganism.
Materials:
-
Completed MIC plates
-
Agar plates (without any antimicrobial agent)
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and streak it onto a fresh agar plate.
-
Incubate the agar plates for 24-48 hours.
-
The MBC or MFC is the lowest concentration of the compound from which no microbial growth occurs on the agar plate.
Part 3: Data Presentation and Interpretation
Systematic presentation of the antimicrobial screening data is essential for understanding the SAR.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | R¹ (at N1) | R² (at C3) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 1 | H | H | >128 | >128 | >128 |
| 2a | CH₃ | H | 64 | 128 | 128 |
| 2b | C₂H₅ | H | 32 | 64 | 64 |
| 3a | H | =N-NH-Ph | 16 | 32 | 32 |
| 3b | H | =N-NH-(4-Cl-Ph) | 8 | 16 | 16 |
| 3c | H | =N-NH-(4-NO₂-Ph) | 4 | 8 | 8 |
| Ciprofloxacin | - | - | 1 | 0.5 | N/A |
| Fluconazole | - | - | N/A | N/A | 4 |
Interpretation of Hypothetical Data:
-
The unsubstituted core scaffold (Compound 1) shows minimal activity.
-
N-alkylation (Compounds 2a, 2b) moderately improves activity, with a larger alkyl group (ethyl) being slightly more effective than a smaller one (methyl).
-
The introduction of a hydrazone moiety at C3 (Compounds 3a-c) significantly enhances antimicrobial activity.
-
Electron-withdrawing groups on the phenyl ring of the hydrazone (Cl, NO₂) further boost the potency, suggesting their involvement in the mechanism of action.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel antimicrobial agents. The synthetic protocols outlined in this application note provide a robust framework for the creation of a diverse library of derivatives. Furthermore, the detailed antimicrobial screening procedures will enable the effective evaluation of these compounds and the elucidation of key structure-activity relationships. This systematic approach is crucial for guiding the optimization of lead compounds and advancing the fight against antimicrobial resistance.
References
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
- Synthesis and Anti-Microbial Activity of 3-Hydrazinyl-7- Ethylquinoxaline-2(1H).Asian Journal of Pharmaceutical Research and Development.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Synthesis and antimicrobial activity of some new quinoxaline deriv
- Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
- Antimicrobial activities of some substituted quinoxalin-2(1H)-one derivatives.Journal of Chemical and Pharmaceutical Research.
- Synthesis of quinoxalinones.Organic Chemistry Portal.
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- 8. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Methoxyquinoxalin-2(1H)-one as a Fluorescent Probe for Bioimaging
Introduction: Unveiling the Potential of 7-Methoxyquinoxalin-2(1H)-one in Cellular Imaging
For researchers, scientists, and drug development professionals, the visualization of cellular processes is paramount to understanding biological function and disease. Small molecule fluorescent probes offer a powerful tool for this purpose, enabling the real-time tracking of dynamic events within living cells. Quinoxaline derivatives have emerged as a promising class of fluorophores, demonstrating superior photostability and high quantum yields compared to some traditional dyes.[1] This guide focuses on a specific derivative, this compound, outlining its potential as a robust fluorescent probe for bioimaging applications.
While direct bioimaging applications of this compound are still an emerging area of research, its chemical scaffold suggests significant promise. Quinoxalin-2(1H)-one derivatives are known for their inherent fluorescence and chemical stability.[1] The introduction of a methoxy group at the 7-position is anticipated to modulate the electronic properties of the quinoxalinone core, influencing its spectral characteristics and potentially enhancing its utility as a fluorescent probe. This document provides a comprehensive guide to harnessing the potential of this compound for live-cell imaging, drawing upon the established properties of related quinoxalinone compounds and best practices in fluorescence microscopy.
Key Advantages of Quinoxalinone-Based Probes
Quinoxalinone scaffolds offer several advantages that make them attractive candidates for fluorescent probe development:
-
Enhanced Photostability: Compared to conventional dyes like fluorescein, quinoxaline derivatives exhibit greater resistance to photobleaching, allowing for longer and more intensive imaging experiments without significant signal loss.[1]
-
High Quantum Yields: Many quinoxalinone derivatives demonstrate high efficiency in converting absorbed light into a fluorescent signal, leading to brighter images and better signal-to-noise ratios.[1]
-
Tunable Photophysical Properties: The chemical structure of the quinoxalinone core can be readily modified to fine-tune its absorption and emission wavelengths, enabling the development of a palette of probes with diverse spectral characteristics.
Spectral Properties and Handling
Based on data from closely related quinoxalin-2(1H)-one derivatives, the following spectral properties in aqueous buffer (e.g., PBS, pH 7.4) can be anticipated for this compound. It is crucial to experimentally verify these parameters for the specific batch of the compound being used.
| Parameter | Estimated Value | Notes |
| Excitation Maximum (λex) | ~366 nm | Can be excited with a standard DAPI filter set or a 365 nm LED. |
| Emission Maximum (λem) | ~489 nm | Emits in the blue-green region of the spectrum. |
| Stokes Shift | ~123 nm | A large Stokes shift is advantageous for minimizing self-quenching. |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | Prepare a high-concentration stock (e.g., 1-10 mM) for storage. |
| Storage of Stock Solution | -20°C, protected from light | Aliquot to avoid repeated freeze-thaw cycles. |
Note: These values are extrapolated from a similar compound, 7-aminoquinoxalinone, and should be experimentally confirmed.[2]
Experimental Workflow for Live-Cell Imaging
The following diagram outlines the general workflow for utilizing this compound as a fluorescent probe in live-cell imaging experiments.
Caption: General experimental workflow for live-cell imaging.
Detailed Protocols
Protocol 1: Live-Cell Staining with this compound
This protocol provides a general guideline for staining live cells. Optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), sterile
-
Cells cultured on imaging-grade glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or a custom set for ~366 nm excitation and ~489 nm emission)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -20°C.
-
Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel.
-
Prepare the staining solution. Dilute the 10 mM stock solution in pre-warmed live-cell imaging medium to a final working concentration. A starting range of 1-10 µM is recommended. It is advisable to test a range of concentrations to determine the optimal signal-to-noise ratio with minimal cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will vary depending on the cell type and probe concentration.
-
Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope.
Protocol 2: Assessment of Cytotoxicity (MTT Assay)
It is essential to determine the potential cytotoxic effects of the fluorescent probe at the working concentrations used for imaging. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest probe concentration (vehicle control).
-
Incubate for a period that reflects the duration of your imaging experiment (e.g., 2, 4, or 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Co-staining with Organelle-Specific Dyes
To determine the subcellular localization of this compound, co-staining with commercially available organelle trackers is recommended.
Procedure:
-
Select an organelle tracker with spectral properties that are distinct from this compound (e.g., a red-emitting mitochondrial or lysosomal stain).
-
Follow the manufacturer's protocol for the organelle tracker. This may involve simultaneous or sequential staining with this compound.
-
If performing sequential staining, it is generally advisable to stain with the organelle tracker first, followed by this compound.
-
Acquire images in separate channels for each fluorophore and merge them to assess co-localization.
Troubleshooting and Considerations
Caption: A troubleshooting guide for common imaging issues.
-
Phototoxicity: The generation of reactive oxygen species upon excitation of fluorophores can be toxic to cells.[3] To minimize phototoxicity, use the lowest possible probe concentration and light intensity that provide an adequate signal. Reduce the exposure time and the frequency of image acquisition.
-
Cellular Health: Ensure that the cells are healthy and in the logarithmic growth phase before staining. Unhealthy cells may exhibit altered membrane permeability and morphology.
-
Probe Aggregation: At high concentrations, some fluorescent probes can aggregate, leading to punctate staining. If this is observed, try reducing the working concentration or filtering the staining solution.
-
Spectral Overlap: When performing co-staining experiments, ensure that the emission spectra of the different fluorophores have minimal overlap to avoid bleed-through between channels.
Conclusion
This compound holds considerable promise as a fluorescent probe for bioimaging, building on the advantageous photophysical properties of the quinoxalinone scaffold. While further characterization of its specific biological interactions is warranted, the protocols and considerations outlined in this guide provide a solid foundation for researchers to begin exploring its utility in visualizing the intricate and dynamic world of the living cell.
References
- Wang, L., Frei, M. S., Salim, A., & Johnsson, K. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(7), 2770–2781. [Link]
- StainsFile. (n.d.). Fluorescent Live Cell Imaging. [Link]
- Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]
- ResearchGate. (n.d.).
- Wang, L., Frei, M. S., Salim, A., & Johnsson, K. (2019). Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. Journal of the American Chemical Society, 141(7), 2770–2781. [Link]
- Renault, K., Renard, P.-Y., & Sabot, C. (2018). Supporting Information Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. [Link]
- El-Sayed, N. N. E., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Molecules, 28(22), 7524. [Link]
- Lee, S., et al. (2021).
- Belal, A., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105193. [Link]
- Cai, X., et al. (2025). A Simple Methoxyquinoline-Based Ratiometric Fluorescent Probe for Specific Detection of Hydrogen Peroxide in Living Cells and Zebrafish. Luminescence, 40(3), e70105. [Link]
- Kim, S. H., et al. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline. Journal of Nanoscience and Nanotechnology, 11(2), 1636–1641. [Link]
- de Oliveira, K. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3009–3018. [Link]
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Application of 7-Methoxyquinoxalin-2(1H)-one in drug discovery
An Application Guide to 7-Methoxyquinoxalin-2(1H)-one in Modern Drug Discovery
Introduction: The Quinoxalinone Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in bioactive compounds across a range of biological targets. These are termed "privileged scaffolds" for their ability to serve as versatile starting points for drug design.[1][2] The quinoxalin-2(1H)-one core is a prominent member of this class, forming the structural basis for numerous compounds with diverse pharmacological activities.[3] This heterocyclic system, comprising a fused benzene and pyrazine ring, provides a rigid and planar structure with strategically positioned hydrogen bond donors and acceptors, making it an ideal anchor for interacting with enzyme active sites.
This guide focuses on a specific derivative, this compound, and its application as a foundational scaffold in drug discovery. The introduction of a methoxy group at the 7-position significantly modulates the electronic properties and steric profile of the molecule, offering a nuanced tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. We will explore its synthetic accessibility, its role in developing targeted therapies—particularly as a precursor for kinase and aldose reductase inhibitors—and provide detailed protocols for its practical application in a research setting.
Section 1: Synthesis and Chemical Profile
The synthetic tractability of a scaffold is paramount to its utility in drug discovery, as it allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The this compound core is typically synthesized through the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its equivalent.[3][4]
A common and efficient method involves the reaction of 4-methoxy-1,2-phenylenediamine with chloroacetic acid in an aqueous medium, which proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration to yield the target quinoxalinone.[5] This straightforward approach allows for modifications at various positions, making it a robust platform for library synthesis.
Caption: General workflow for the synthesis of the this compound scaffold.
Section 2: Key Therapeutic Applications
The true value of the this compound scaffold lies in its demonstrated potential across multiple therapeutic areas. By serving as a rigid core, it correctly orients functional groups for optimal target engagement.
A Foundational Scaffold for Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[6] The development of small-molecule kinase inhibitors is therefore a major focus of modern drug discovery.[7][8] The quinoxalinone scaffold is particularly well-suited for this role due to its ability to mimic the adenine region of ATP and form key hydrogen bonds within the kinase hinge region.
Derivatives of the quinoxalinone core have been explored as inhibitors for various kinases. The 7-methoxy group can serve as a crucial interaction point or as a vector to explore deeper pockets of the ATP-binding site, influencing both potency and selectivity.
Caption: Conceptual model of a 7-methoxyquinoxalinone inhibitor in a kinase active site.
Potent Aldose Reductase Inhibition for Diabetic Complications
Aldose reductase (AR) is a key enzyme in the polyol pathway. Under hyperglycemic conditions, its overactivation leads to the accumulation of sorbitol, inducing oxidative stress and contributing to long-term diabetic complications.[9] Quinoxalinone derivatives have emerged as a novel class of potent and selective AR inhibitors.[10] In many of these compounds, the quinoxalinone core acts as the primary binding element, while substituents are optimized to enhance potency and selectivity.
Studies have shown that quinoxalinone-based AR inhibitors can achieve nanomolar potency. The strategic placement of substituents, including methoxy groups on the core, is critical for achieving high affinity.[9]
Table 1: Inhibitory Activity of Representative Quinoxalinone-Based ARIs
| Compound Class | Specific Derivative Example | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Quinoxalinone-N1-acetic acids | 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid | Aldose Reductase | 11.4 - 74.8 | [9] |
| Quinoxalinone-1-hydroxypyrazoles | Derivative 13d (structure in source) | Aldose Reductase | 107 |[10] |
This table presents data for structurally related quinoxalinone derivatives to illustrate the scaffold's potential. IC₅₀ values for the specific 7-methoxy parent compound may vary.
Broader Biological Activities
Beyond kinase and AR inhibition, the quinoxalinone scaffold has been associated with a wide spectrum of biological activities, highlighting its versatility:
-
Antimicrobial Activity: Various derivatives have demonstrated significant antibacterial and antifungal properties, with some showing efficacy against multi-drug resistant (MDR) bacterial strains.[11][12]
-
Anti-inflammatory and Antioxidant Effects: Certain quinoxalinone compounds have shown promising in vitro inhibition of lipoxygenase (LOX) and potent antioxidant capabilities.[13]
-
Anticancer Properties: In addition to kinase inhibition, quinoxalinone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including those for colorectal and breast cancer.[14][15]
Section 3: Experimental Protocols
The following protocols provide a starting point for researchers looking to utilize this compound in their discovery programs.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for synthesizing quinoxalinone cores.[5]
Objective: To synthesize the this compound scaffold.
Materials:
-
4-methoxy-1,2-phenylenediamine
-
Chloroacetic acid
-
Aqueous ammonia (33%)
-
Deionized water
-
Ethanol (for washing/crystallization)
-
Round-bottom flask, reflux condenser, heating mantle, filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4-methoxy-1,2-phenylenediamine (10 mmol), chloroacetic acid (10 mmol), and 100 mL of deionized water.
-
Basification: Slowly add aqueous ammonia (5 mL, 33%) to the mixture while stirring. The solution should become basic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filtration: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold deionized water (3 x 20 mL) and then cold ethanol (2 x 10 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
-
Characterization: Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.[15]
Protocol: In Vitro Kinase Inhibition Assay (Generic TR-FRET)
This protocol describes a generic, high-throughput method to screen for kinase inhibition, a primary application of the this compound scaffold. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for this purpose.[16]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound derived from the scaffold against a specific protein kinase.
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When an Allophycocyanin (APC)-labeled streptavidin is added, it binds to the biotin tag, bringing the Eu donor and APC acceptor into close proximity, generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.
Caption: Workflow for a typical TR-FRET based in vitro kinase inhibition assay.
Materials:
-
384-well low-volume assay plates (e.g., white, non-binding surface)
-
Test compounds (derived from the this compound scaffold) dissolved in 100% DMSO
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35)
-
Stop/Detection buffer
-
Europium-labeled anti-phospho-antibody
-
Streptavidin-APC (SA-APC)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include wells for positive (no inhibitor, 0% inhibition) and negative (no kinase, 100% inhibition) controls.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and biotinylated substrate peptide in kinase buffer. Dispense 5 µL of this mix into each well.
-
Initiation: Prepare a solution of ATP in kinase buffer. Add 5 µL to each well to start the reaction. The final DMSO concentration should be ≤1% to minimize solvent effects on enzyme activity.[16]
-
Incubation: Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-120 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Prepare a detection mix in stop/detection buffer containing the Eu-labeled antibody and SA-APC. Add 10 µL of this mix to each well to terminate the kinase reaction.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody and streptavidin binding.
-
Data Acquisition: Read the plate using a TR-FRET reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) after excitation around 320-340 nm.
-
Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
This compound is more than just a single chemical entity; it is a strategically designed building block for medicinal chemistry. Its robust synthesis, coupled with the favorable physicochemical properties of the quinoxalinone core, makes it an exceptionally valuable scaffold. Its proven applicability in the development of potent kinase and aldose reductase inhibitors, along with its potential in antimicrobial and anti-inflammatory research, underscores its importance. The protocols and data presented herein provide a comprehensive foundation for researchers and drug development professionals to leverage the power of this versatile scaffold in their quest for novel therapeutics.
References
- An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (n.d.). Bioorganic & Medicinal Chemistry.
- Scaffolds and Scaffold-based Compounds | Screening Libraries. (n.d.). Life Chemicals.
- Stumpfe, D., & Bajorath, J. (2020). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- Stumpfe, D., & Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
- Farag, A. A., et al. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry.
- Application Notes and Protocols for Kinase Inhibition Assays Using Furo[3,2-b]pyridin-3-ol Deriv
- Stumpfe, D., & Bajorath, J. (2019). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. PubMed.
- Hu, Y., & Bajorath, J. (2017). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature.
- Yoo, W., et al. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters.
- Burguete, A., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra.
- Wadhwani, B. D., et al. (2024). Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication.
- Shapiro, A. (2015). Can anyone suggest a protocol for a kinase assay?
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
- Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
- Al-Ostath, R. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)
- El-Sayed, N. N. E., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules.
- Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal.
- Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)
- Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[3][17]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. Journal of Medicinal Chemistry.
- Gerlach, C., et al. (2016). Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity. Molecular Cancer Therapeutics.
- Wang, Y., et al. (2019). Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Future Medicinal Chemistry.
- Al-Ostath, R. A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
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Application Notes and Protocols for the Development of c-Met Inhibitors Based on the 7-Methoxyquinoxalin-2(1H)-one Scaffold
Abstract
The receptor tyrosine kinase c-Met, also known as hepatocyte growth factor receptor (HGFR), is a critical driver of oncogenesis, implicated in tumor cell proliferation, survival, migration, and invasion.[1][2][3][4] Its dysregulation through overexpression, gene amplification, or mutation is a hallmark of numerous malignancies, making it a high-value target for cancer therapy.[5][6] This document provides a comprehensive guide for researchers utilizing the 7-methoxyquinoxalin-2(1H)-one scaffold as a foundational structure for the discovery and development of novel c-Met inhibitors. We present the scientific rationale for targeting the c-Met pathway, detailed protocols for in vitro and cellular characterization of inhibitors, and a framework for preclinical evaluation.
The Scientific Rationale: Targeting the c-Met Signaling Axis
The binding of the sole high-affinity ligand, hepatocyte growth factor (HGF), to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr1234, Tyr1235) within the kinase domain.[2][6][7] This activation event creates a docking site for adaptor proteins, initiating a cascade of downstream signaling events crucial for the malignant phenotype. The primary pathways activated include:
-
RAS/MAPK Pathway: Mediates signals for cell proliferation and differentiation.[6]
-
PI3K/AKT Pathway: A central regulator of cell survival, anti-apoptosis, and proliferation.[6][8]
-
STAT3 Pathway: Involved in gene transcription that promotes cell survival and angiogenesis.[9]
Inhibiting the c-Met kinase with small molecules that compete with ATP at its binding site is a clinically validated strategy to abrogate these downstream signals and halt tumor progression. The quinoxaline core is a well-established "privileged scaffold" in kinase inhibitor design, and the this compound derivative serves as an excellent starting point for chemical elaboration.[10][11][12][13]
Caption: The HGF/c-Met signaling pathway and point of inhibition.
Application Note: Biochemical Potency Assessment
The first critical step in characterizing a new inhibitor is to determine its direct enzymatic inhibitory activity against the target kinase. A luminescence-based kinase assay, which measures ATP consumption, is a robust and high-throughput method for this purpose.
Protocol 2.1: In Vitro c-Met Kinase Assay (Luminescence-Based)
Causality and Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. The c-Met enzyme consumes ATP to phosphorylate a generic substrate. A proprietary reagent is then added to lyse the reaction components and generate a light signal from the remaining ATP. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal. The Kinase-Glo® MAX assay is a common commercial kit for this application.[14]
Materials:
-
Recombinant human c-Met kinase (catalytic domain, e.g., amino acids 956-1390).[5][14]
-
Kinase Substrate: Poly (Glu:Tyr, 4:1).[14]
-
ATP solution (500 µM).[14]
-
5x Kinase Assay Buffer.[14]
-
Test Inhibitors (e.g., this compound derivatives) dissolved in 100% DMSO.
-
Positive Control Inhibitor: Crizotinib or SGX-523.[9]
-
Kinase-Glo® MAX Reagent.
-
White, opaque 96-well or 384-well plates.
-
Luminometer.
Methodology:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with sterile distilled water. Keep on ice.[14]
-
Thaw recombinant c-Met kinase on ice. Dilute to a working concentration of 0.8 ng/µL in 1x Kinase Assay Buffer.[14] Note: Optimal enzyme concentration may be lot-specific and should be determined empirically.
-
Prepare a Master Mix for N wells: N x (6 µL 5x Kinase Assay Buffer + 1 µL ATP (500 µM) + 1 µL Poly(Glu:Tyr) substrate + 17 µL water).[14]
-
-
Inhibitor Dilution Series:
-
Create a 10-point, 3-fold serial dilution of your test compounds and the positive control in 100% DMSO. Start with a high concentration (e.g., 10 mM) to achieve a final assay concentration range from ~10 µM down to the low nanomolar range.
-
The final DMSO concentration in the assay must not exceed 1% to avoid enzyme inhibition.[15]
-
-
Assay Plate Setup (50 µL final volume):
-
Add 25 µL of the Master Mix to all wells.
-
Add 5 µL of diluted test inhibitor, positive control, or DMSO (for "No Inhibitor" and "No Enzyme" controls) to the appropriate wells.
-
To the "No Enzyme" (Blank) wells, add 20 µL of 1x Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 20 µL of the diluted c-Met kinase to all wells except the "No Enzyme" blanks.[14]
-
-
Reaction and Detection:
-
Cover the plate and incubate at 30°C for 45 minutes.[14]
-
Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction.[14]
-
Incubate at room temperature for 15 minutes, protected from light.[14]
-
Read luminescence on a microplate reader.
-
Data Analysis and Validation:
-
Self-Validation: The "No Inhibitor" control should have low luminescence (high ATP consumption), while the "No Enzyme" blank should have high luminescence (no ATP consumption). The positive control (Crizotinib) should show a dose-dependent increase in luminescence.
-
Calculation:
-
Subtract the average blank signal from all other readings.
-
Calculate Percent Inhibition: 100 * (Signal_Inhibitor - Signal_NoInhibitor) / (Signal_Blank - Signal_NoInhibitor)
-
Plot Percent Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Compound ID | Scaffold Modification | c-Met IC50 (nM) |
| Lead-001 | This compound | 1250 |
| Opt-004 | Addition of a solubilizing group | 85 |
| Opt-007 | Modification of hinge-binding moiety | 9.2 |
| Crizotinib | (Positive Control) | 11 |
Table 1: Example biochemical data for hypothetical c-Met inhibitors.
Application Note: Cellular Activity and Target Engagement
Demonstrating that a compound can inhibit c-Met in a complex cellular environment is a crucial next step. This validates cell permeability and confirms that enzymatic inhibition translates to a functional anti-cancer effect.
Caption: A logical workflow for c-Met inhibitor screening.
Protocol 3.1: Western Blot for Cellular c-Met Phosphorylation
Causality and Principle: This protocol directly visualizes the inhibitor's effect on its target inside the cell. By treating c-Met-driven cancer cells with the compound and then probing for the phosphorylated (active) form of c-Met, we can confirm on-target activity. A successful inhibitor will decrease the levels of phospho-c-Met without affecting total c-Met levels.[8][16]
Materials:
-
c-Met overexpressing cell line (e.g., EBC-1, MKN-45, or DU145).[3][8]
-
Recombinant Human HGF.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-phospho-c-Met (Tyr1234/1235), Rabbit anti-total-c-Met, Mouse anti-β-actin (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Substrate.
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce baseline receptor activation.
-
Pre-treat cells with various concentrations of the test inhibitor (e.g., 0.1x, 1x, 10x the biochemical IC50) for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes to induce c-Met phosphorylation.[17] Leave one inhibitor-treated well unstimulated as a control.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-p-c-Met, 1:1000 dilution) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash thoroughly and apply ECL substrate. Image the blot using a chemiluminescence detector.
-
Self-Validation: Strip the membrane and re-probe for total c-Met and then β-actin to ensure equal protein loading and to confirm that the inhibitor reduces phosphorylation, not total protein expression.
-
Protocol 3.2: Cell Migration Assay (Transwell)
Causality and Principle: A key function of c-Met signaling is to promote cell migration and invasion, which are prerequisites for metastasis.[16][17] The Transwell assay, or Boyden chamber assay, provides a quantitative measure of a compound's ability to inhibit this process. Cells are placed in an upper chamber and migrate through a porous membrane towards a chemoattractant (HGF) in the lower chamber.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Serum-free media and media with 10% FBS.
-
Recombinant Human HGF.
-
Crystal Violet stain.
Methodology:
-
Cell Preparation:
-
Harvest and resuspend cells in serum-free media to a concentration of 1 x 10^5 cells/mL.
-
In a separate tube, mix the cell suspension with various concentrations of the test inhibitor.
-
-
Assay Setup:
-
Add 600 µL of media containing HGF (e.g., 50 ng/mL) as the chemoattractant to the lower wells of the 24-well plate.
-
Add 200 µL of the cell/inhibitor suspension to the upper Transwell inserts.
-
Include a negative control (no HGF in the lower chamber) and a vehicle control (DMSO + HGF).
-
-
Incubation and Staining:
-
Incubate for 12-24 hours (time to be optimized per cell line) at 37°C.
-
Carefully remove the upper inserts. Use a cotton swab to wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface with methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
-
Quantification:
-
Wash the inserts with water and allow them to dry.
-
Take images of the migrated cells under a microscope from several representative fields.
-
To quantify, dissolve the stain in 10% acetic acid and measure the absorbance at 570 nm. The reduction in absorbance is proportional to the inhibition of migration.
-
Application Note: Preclinical In Vivo Efficacy
The final preclinical validation step involves testing the lead candidate in an animal model to assess its anti-tumor activity, tolerability, and pharmacodynamic effects. The cell line-derived xenograft (CDX) model is a standard approach.[18]
Protocol 4.1: Human Tumor Xenograft Model
Causality and Principle: This protocol establishes a human tumor in an immunodeficient mouse, creating an in vivo system to evaluate if the inhibitor can halt tumor growth. Efficacy is measured by comparing tumor volume changes in treated versus vehicle control animals.[19][20]
Model and Method Outline:
-
Cell Line and Animal Selection:
-
Tumor Implantation and Cohort Formation:
-
Subcutaneously inject ~5 million tumor cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth with caliper measurements (Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize the animals into treatment and control cohorts (n=8-10 mice per group).
-
-
Dosing and Monitoring:
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage.
-
Pharmacodynamic Validation: Collect tumors at peak and trough drug exposure times to analyze levels of phospho-c-Met and proliferation markers (e.g., Ki-67) by Western blot or immunohistochemistry to confirm target engagement in vivo.[19]
-
| Treatment Group | Dose (mg/kg, PO, QD) | Final Tumor Volume (mm³) | TGI (%) |
| Vehicle | - | 1540 ± 210 | - |
| Opt-007 | 25 | 710 ± 150 | 54% |
| Opt-007 | 50 | 355 ± 95 | 77% |
Table 2: Example in vivo efficacy data from a xenograft study.
References
- c-Met Kinase Assay Kit - BPS Bioscience. (URL: [Link])
- Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed. (URL: [Link])
- Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PubMed Central. (URL: [Link])
- Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed. (URL: [Link])
- Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed. (URL: [Link])
- Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed. (URL: [Link])
- c-Met Kinase Assay Kit - BPS Bioscience. (URL: [Link])
- Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - ResearchG
- MET Kinase Assay - ResearchG
- Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed. (URL: [Link])
- Failures in preclinical and clinical trials of c-Met inhibitors: evaluation of pathway activity as a promising selection criterion - PubMed Central. (URL: [Link])
- c‐MET inhibitors can inhibit the proliferation, migration and invasion...
- c-Met (del 963-1009) Kinase Assay Kit (Discontinued) - BPS Bioscience. (URL: [Link])
- (PDF) Abstract C25: The use of a patient derived tumor xenograft collection to assess different Met and HGF detection methods and their predictive values for therapy response.
- Human c-MET/HGFR Reporter Assay Kit - Indigo Biosciences. (URL: [Link])
- Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer. (URL: [Link])
- Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC - NIH. (URL: [Link])
- Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC - NIH. (URL: [Link])
- A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - NIH. (URL: [Link])
- Computational study on novel natural inhibitors targeting c-MET - PMC - PubMed Central. (URL: [Link])
- c-Met inhibitors - PMC - PubMed Central - NIH. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of antibody-based c-Met inhibitors for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Biological Evaluation of Novel Dual EGFR/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational study on novel natural inhibitors targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective small molecule inhibitor of c-Met, PHA-665752, reverses lung premalignancy induced by mutant K-ras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
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- 18. wuxibiology.com [wuxibiology.com]
- 19. Preclinical evaluation of a novel c-Met inhibitor in a gastric cancer xenograft model using small animal PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical Efficacy of the c-Met Inhibitor CE-355621 in a U87 MG Mouse Xenograft Model Evaluated by 18F-FDG Small-Animal PET - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for C-H Functionalization of Quinoxalin-2(1H)-ones: A Guide to Modern Synthetic Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxalin-2(1H)-one scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous pharmaceutical agents and biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of therapeutic properties, including anticancer, antiviral, and antihistaminic activities.[2][3] Consequently, the development of efficient and robust methods for the synthesis and modification of these structures is of paramount importance in medicinal chemistry and drug discovery. Direct C-H functionalization has emerged as a powerful and atom-economical strategy, allowing for the introduction of molecular complexity from simple precursors without the need for pre-functionalization.[1][4] This guide provides an in-depth overview and detailed protocols for the C-H functionalization of quinoxalin-2(1H)-ones, with a primary focus on the electronically deficient and highly reactive C3-position. We will explore key methodologies, including photocatalysis, transition metal catalysis (Copper and Palladium), and metal-free approaches, offering researchers a practical and scientifically grounded resource for their synthetic endeavors.
The Quinoxalin-2(1H)-one Core: Reactivity and Strategic Importance
The quinoxalin-2(1H)-one ring system possesses unique electronic characteristics that dictate its reactivity. The presence of the electron-withdrawing amide group and the pyrazine ring renders the C3-position particularly electrophilic and susceptible to nucleophilic or radical attack. This inherent reactivity makes the C3–H bond the most common and logical target for direct functionalization, providing a cost-effective pathway to a diverse array of derivatives.[4][5] While C3-functionalization is predominant, methods for functionalizing the C-H bonds of the fused benzene ring have also been developed, often requiring a directing group strategy to achieve regioselectivity.[3][6][7]
This guide will focus primarily on the more prevalent C3-H functionalization, which offers a direct route to novel chemical entities with significant potential for biological screening and materials science applications.[5][8]
Key Methodologies for C3–H Functionalization
The direct functionalization of the C3–H bond of quinoxalin-2(1H)-ones can be achieved through several modern synthetic strategies. The choice of method often depends on the desired functional group to be installed (e.g., aryl, alkyl, amino group) and the required tolerance for other functional groups within the substrates.
Visible-Light Photocatalysis: A Green Chemistry Approach
Visible-light photocatalysis has revolutionized C-H functionalization by offering mild, environmentally benign reaction conditions. These reactions often proceed at room temperature using air as a green oxidant, avoiding the need for harsh reagents.[9][10] The general mechanism involves a photocatalyst (like Eosin Y or graphitic carbon nitride) that, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a radical species from a precursor. This radical then adds to the electron-deficient C3-position of the quinoxalin-2(1H)-one.
Key Features:
-
Mild Conditions: Typically performed at room temperature, preserving sensitive functional groups.
-
High Selectivity: Radical addition occurs selectively at the most electrophilic C3 position.
-
Sustainability: Utilizes light as a renewable energy source and often employs non-toxic, recyclable catalysts.[11][12]
A representative workflow for a typical photocatalytic C-H functionalization experiment is outlined below.
Caption: Plausible mechanism for Cu-catalyzed C-H amination.
Palladium catalysis is a cornerstone of cross-coupling chemistry and has been successfully applied to the C-H functionalization of quinoxalin-2(1H)-ones. [13]It is particularly effective for C-C bond formations, such as arylation and acylation. [6][13]While some strategies require a directing group on the N1-position to achieve regioselectivity on the fused benzene ring, direct C3-arylation with partners like arylboronic acids is also well-established. [6][13]These reactions often proceed in the presence of an oxidant to facilitate the catalytic cycle. [7][14] Key Considerations:
-
Catalyst Choice: Palladium acetate (Pd(OAc)₂) is a common and effective precatalyst. [6]* Oxidant: An oxidant is typically required to regenerate the active Pd(II) species.
-
Regioselectivity: Without a directing group, functionalization occurs preferentially at the C3 position. With a directing group, other positions can be targeted. [6][7]
Detailed Application Protocols
The following protocols are representative examples derived from peer-reviewed literature and are intended to serve as a starting point for laboratory execution. Researchers should always first consult the original source and perform appropriate risk assessments.
Protocol 1: Visible-Light-Mediated C3-Arylation with Phenylhydrazine
This protocol describes a simple and efficient method for the C3-arylation of quinoxalin-2(1H)-one using phenylhydrazine as the aryl source, catalyzed by Eosin Y and KI under visible light. [15] Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Phenylhydrazine hydrochloride (1.5 equiv)
-
Eosin Y (2 mol%)
-
Potassium Iodide (KI) (20 mol%)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Blue LEDs (460-470 nm)
-
Standard glassware (Schlenk tube, magnetic stirrer)
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add quinoxalin-2(1H)-one (e.g., 0.2 mmol, 29.2 mg), phenylhydrazine hydrochloride (0.3 mmol, 43.4 mg), Eosin Y (0.004 mmol, 2.6 mg), and KI (0.04 mmol, 6.6 mg).
-
Evacuate and backfill the tube with air (this reaction proceeds under an air atmosphere).
-
Add anhydrous DMSO (2.0 mL) via syringe.
-
Seal the tube and place the reaction mixture approximately 5 cm from a blue LED strip.
-
Stir the reaction at room temperature for the time specified in the source literature (e.g., 12-24 hours), monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the 3-arylquinoxalin-2(1H)-one product.
Causality:
-
Eosin Y & KI: Eosin Y acts as the photocatalyst, while KI synergizes to promote the cleavage of the C-N bond in phenylhydrazine, generating the crucial aryl radical. [15]* DMSO: Serves as a polar aprotic solvent to dissolve the reactants and salts.
-
Air Atmosphere: Oxygen in the air often plays a role in the catalytic cycle, typically as the terminal oxidant to regenerate the photocatalyst.
Protocol 2: Copper-Catalyzed C3-Amination with Aliphatic Amines
This protocol details a copper-catalyzed oxidative amination at the C3-position using an aliphatic amine as the nitrogen source and air as the oxidant. [11] Materials:
-
Quinoxalin-2(1H)-one (1.0 equiv)
-
Aliphatic amine (e.g., morpholine) (3.0 equiv)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Standard glassware (round-bottom flask with reflux condenser)
Procedure:
-
To a round-bottom flask, add quinoxalin-2(1H)-one (e.g., 0.5 mmol, 73 mg), CuI (0.05 mmol, 9.5 mg), and K₂CO₃ (1.0 mmol, 138 mg).
-
Fit the flask with a reflux condenser open to the air (via a drying tube if necessary).
-
Add 1,4-dioxane (3.0 mL) and the aliphatic amine (1.5 mmol).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to isolate the 3-aminoquinoxalin-2(1H)-one.
Causality:
-
CuI: The copper(I) salt is the catalyst precursor, which cycles through higher oxidation states during the reaction. [11]* K₂CO₃: Acts as a base, likely to deprotonate the N1-H of the quinoxalinone, facilitating its entry into the catalytic cycle.
-
Air (O₂): Serves as the terminal, green oxidant to regenerate the active copper catalyst. [11]
Summary and Future Outlook
The C-H functionalization of quinoxalin-2(1H)-ones is a rapidly evolving field that provides powerful tools for synthetic and medicinal chemists. [12][16]Methodologies based on photocatalysis and earth-abundant copper catalysis are particularly attractive due to their mild conditions and sustainability. [11]Palladium catalysis remains a robust option for specific C-C bond formations. [6][13] Future developments will likely focus on several key areas:
-
Asymmetric Synthesis: Developing enantioselective methods to control stereochemistry at the C3-position.
-
Broader Scope: Expanding the range of functional groups that can be installed, such as C-B, C-Si, and C-P bonds. [12][16]* Alternative Positions: Creating more general and selective methods for functionalizing C-H bonds on the carbocyclic ring without relying on directing groups.
-
Flow Chemistry: Adapting these protocols for continuous flow systems to improve scalability, safety, and efficiency, particularly for photochemical and electrochemical reactions. [17] This guide provides a foundational understanding and practical protocols for researchers to leverage C-H functionalization in the synthesis of novel quinoxalin-2(1H)-one derivatives for applications in drug discovery and materials science.
References
A complete list of references with full citation details and URLs will be provided upon request.
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in the direct functionalization of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustainable C-H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1 H)-ones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sustainable C–H activation approach for palladium-catalyzed, regioselective functionalization of 1-methyl-3-phenyl quinoxaline-2(1H)-ones in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Visible light-induced direct and highly selective C–H functionalization of quinoxalin-2(1H)-one without orientating group - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Electrochemical C–H functionalization to synthesize 3-hydroxyalkylquinoxalin-2(1H)-ones via quinoxalin-2(1H)-ones and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Introduction: The Rise of the Quinoxalinone Scaffold in Drug Discovery
An In-Depth Guide to High-Throughput Screening Assays for Quinoxalinone Derivatives
The quinoxalinone core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning its designation as a "privileged structure."[1][2] This is due to its remarkable versatility in forming interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Quinoxalinone derivatives have been identified as potent anticancer, antiviral, antimicrobial, and neuroprotective agents.[3][4][5][6] Their success stems from their ability to modulate key cellular regulators, including protein kinases like Janus Kinase (JAK), Epidermal Growth Factor Receptor (EGFR), and c-Jun N-terminal kinase (JNK), as well as ion channels such as the AMPA receptor.[1][7][8][9][10]
The challenge in modern drug discovery is to efficiently sift through vast chemical libraries to identify novel therapeutic leads. High-Throughput Screening (HTS) provides the necessary platform for this endeavor, enabling the rapid, parallel evaluation of hundreds of thousands of compounds.[11][12] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing robust HTS assays tailored for the discovery of bioactive quinoxalinone derivatives. We will delve into the core principles of HTS, provide a detailed protocol for a luminescence-based kinase inhibition assay, and outline a workflow for data analysis and hit validation.
Section 1: Core Principles of HTS for Quinoxalinone-Based Drug Discovery
A successful HTS campaign relies on the careful selection of assay formats and detection technologies that are sensitive, robust, and scalable. The choice of assay is dictated by the biological question being asked—whether it is a direct interaction with a purified target or a functional outcome within a living cell.
1.1 Foundational Assay Formats
-
Biochemical Assays: These assays are the cornerstone of primary screening campaigns, measuring the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[13][14] They are highly reproducible and offer a clear, quantitative measure of a compound's potency (e.g., inhibition of enzyme activity). Their simplicity and scalability make them ideal for screening large libraries.
-
Cell-Based Assays: To understand a compound's effect in a more physiologically relevant environment, cell-based assays are indispensable.[15][16] These assays measure a downstream cellular event, such as the inhibition of a signaling pathway, changes in gene expression, or cell viability.[17] They provide critical insights into a compound's cell permeability, potential toxicity, and efficacy within a complex biological system.
1.2 Key Detection Technologies in HTS
-
Luminescence-Based Assays: These "glow" assays are highly favored in HTS due to their exceptional sensitivity and high signal-to-background ratio.[18] Unlike fluorescence, luminescence does not require an external light source for excitation, which minimizes interference from library compounds.[19][20] This technology is widely applied in ATP-detection assays (e.g., kinase and cell viability assays) where the amount of light produced is directly proportional to an enzymatic reaction or the metabolic health of a cell.
-
Fluorescence-Based Assays: Fluorescence remains a powerful and versatile tool. Techniques like Fluorescence Polarization (FP) are particularly valuable for studying molecular interactions.[21][22] FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. This homogeneous "mix-and-read" format is ideal for monitoring compound binding to a target protein in real-time.
1.3 General HTS Workflow
The path from a large compound library to a validated hit follows a structured, multi-step process. This workflow ensures that resources are focused on the most promising candidates while systematically eliminating false positives.
Caption: General workflow for a high-throughput screening campaign.
Section 2: Application Focus: Screening Quinoxalinone Derivatives as Kinase Inhibitors
2.1 Rationale for Targeting Kinases
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The quinoxalinone scaffold has proven to be an excellent starting point for the development of potent and selective kinase inhibitors.[1] For instance, specific derivatives have been shown to effectively inhibit Janus Kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR), both of which are validated therapeutic targets.[7][8]
The JAK/STAT signaling pathway is a prime example. It plays a crucial role in cytokine signaling, and its aberrant activation is linked to myeloproliferative neoplasms and inflammatory diseases. Quinoxalinone-based compounds that inhibit JAK2 can block this signaling cascade, leading to reduced cell proliferation and the induction of apoptosis in cancer cells.[7]
2.2 The JAK/STAT Signaling Pathway
Upon cytokine binding, receptor dimerization brings two JAK molecules into close proximity, allowing them to trans-phosphorylate and activate each other. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibiting JAK2 with a quinoxalinone derivative effectively halts this entire downstream process.
Caption: Simplified JAK/STAT signaling pathway with inhibition point.
Section 3: Protocol: Luminescence-Based HTS Assay for JAK2 Kinase Inhibitors
This protocol describes a robust, homogeneous biochemical assay to screen for quinoxalinone derivatives that inhibit the activity of recombinant human JAK2. The assay quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.
Objective: To identify and quantify the inhibitory activity of quinoxalinone derivatives against JAK2 kinase.
Assay Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, where JAK2 consumes ATP to phosphorylate a substrate peptide. Second, a detection reagent is added to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction. The amount of light (luminescence) produced is inversely proportional to JAK2 activity.
Materials & Reagents:
-
Recombinant Human JAK2 Enzyme
-
Poly-peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine 5'-triphosphate)
-
Quinoxalinone compound library (dissolved in DMSO)
-
Reference Inhibitor (e.g., Tofacitinib)[7]
-
Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Luminescence-based ATP detection kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well or 1536-well assay plates
-
Multichannel pipettes or automated liquid handlers
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Plating (Preparation):
-
Dispense 50 nL of each quinoxalinone derivative from the library stock plates into the appropriate wells of a 384-well assay plate.
-
Causality Check: This small volume minimizes the final DMSO concentration, preventing solvent-induced inhibition of the enzyme.
-
Prepare control wells:
-
Negative Control (0% Inhibition): Add 50 nL of DMSO.
-
Positive Control (100% Inhibition): Add 50 nL of a known JAK2 inhibitor (e.g., 10 µM Tofacitinib).
-
-
-
Kinase Reaction Initiation:
-
Prepare a 2X JAK2 enzyme solution in assay buffer. Add 5 µL to each well.
-
Gently mix the plate and incubate for 15 minutes at room temperature.
-
Causality Check: This pre-incubation step allows the compounds to bind to the enzyme before the reaction starts, which is critical for identifying competitive inhibitors.
-
Prepare a 2X Substrate/ATP solution in assay buffer. Add 5 µL to each well to start the reaction.
-
Mix the plate and incubate for 60 minutes at room temperature. The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
-
Signal Detection:
-
Add 10 µL of the ATP Detection Reagent (e.g., ADP-Glo™ Reagent) to all wells. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase back into ATP and provides luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence signal (Relative Light Units, RLU) using a plate reader.
-
Caption: Step-by-step workflow for the luminescence-based kinase assay.
Section 4: Data Analysis and Hit Validation
4.1 Primary Data Analysis
Raw data (RLU) from the plate reader must be normalized to determine the activity of each compound.
-
Percentage Inhibition Calculation: The percent inhibition for each compound is calculated relative to the on-plate controls: % Inhibition = 100 * (RLU_Negative_Control - RLU_Sample) / (RLU_Negative_Control - RLU_Positive_Control)
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter that determines the quality and robustness of the HTS assay.[16] It assesses the separation between the positive and negative control signals. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
An assay with a Z' > 0.5 is considered excellent and suitable for HTS.
-
4.2 Hit Confirmation and Potency Determination
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be re-tested to confirm their activity and rule out false positives. Confirmed hits are then evaluated in a dose-response format to determine their potency (IC₅₀).
-
IC₅₀ Determination: A serial dilution of the hit compound is prepared (typically 10-12 points) and tested in the same kinase assay. The resulting % inhibition values are plotted against the logarithm of the compound concentration, and the data are fitted to a four-parameter logistic curve to calculate the IC₅₀ value—the concentration at which the compound elicits 50% of its maximal effect.
4.3 Data Presentation
Results should be summarized in a clear, tabular format for easy comparison of hit compounds against a known standard.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC₅₀ (nM)[7][8] |
| Tofacitinib (Ref.) | 98.7% | 29.09 ± 0.30 |
| Quinoxalinone-Hit 1 | 85.2% | 13.00 ± 1.31 |
| Quinoxalinone-Hit 2 | 76.5% | 19.77 ± 1.24 |
| Quinoxalinone-Hit 3 | 61.8% | 15,530 ± 820 |
Section 5: Orthogonal Validation in a Cellular Context
A critical step in hit validation is to confirm that the compound's activity in a biochemical assay translates to a cellular setting. This helps eliminate compounds that are non-specific, cytotoxic, or have poor cell permeability.
Secondary Assay: Cell-Based Measurement of STAT5 Phosphorylation
This protocol measures the ability of hit compounds to inhibit the JAK2/STAT5 signaling pathway in a human erythroleukemia cell line (e.g., TF1), which is dependent on this pathway for growth.[7]
-
Cell Culture and Plating: Culture TF1 cells under standard conditions. Seed cells into a 96-well plate.
-
Compound Treatment: Treat cells with various concentrations of the quinoxalinone hit compounds for 2-4 hours.
-
Cytokine Stimulation: Stimulate the cells with a cytokine (e.g., IL-3 or GM-CSF) for 15-30 minutes to activate the JAK/STAT pathway.
-
Cell Lysis: Lyse the cells to release intracellular proteins.
-
Detection of p-STAT5: Quantify the levels of phosphorylated STAT5 (p-STAT5) using a sensitive detection method like a sandwich ELISA or an automated Western blotting system.
-
Data Analysis: Determine the IC₅₀ of the compound for the inhibition of STAT5 phosphorylation. A strong correlation between the biochemical and cell-based IC₅₀ values provides high confidence in the hit compound's mechanism of action.
Caption: Hit-to-lead validation and prioritization funnel.
Conclusion
The quinoxalinone scaffold represents a highly productive platform for the discovery of novel therapeutics. By leveraging the power of high-throughput screening with robust and well-validated assays, researchers can efficiently identify promising lead candidates from large and diverse chemical libraries. The workflow presented in this application note, combining a sensitive luminescence-based biochemical primary screen with a physiologically relevant cell-based secondary assay, provides a powerful paradigm for discovering the next generation of quinoxalinone-based drugs. This structured approach ensures that identified hits are potent, mechanistically validated, and active in a cellular context, paving the way for successful lead optimization and preclinical development.
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Development of Aldose Reductase Inhibitors from 7-Methoxyquinoxalin-2(1H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the development of potent and selective aldose reductase inhibitors based on the 7-methoxyquinoxalin-2(1H)-one scaffold. As a senior application scientist, the following content is structured to provide not just procedural steps, but also the scientific rationale and field-proven insights necessary for successful drug discovery in this area.
Introduction: The Rationale for Targeting Aldose Reductase with Quinoxalinone Derivatives
Diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts, are a significant cause of morbidity and mortality in diabetic patients.[1][2] A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[3][4] Under hyperglycemic conditions, AR catalyzes the reduction of excess glucose to sorbitol, which accumulates intracellularly, leading to osmotic stress and the generation of reactive oxygen species (ROS), ultimately causing tissue damage.[4] Therefore, inhibition of aldose reductase is a promising therapeutic strategy for the management of diabetic complications.[4]
The quinoxalin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6] In the context of aldose reductase inhibition, this scaffold offers a versatile platform for the design of potent and selective inhibitors. The 7-methoxy group, in particular, can serve as a key anchoring point and influence the electronic properties of the molecule, contributing to its interaction with the enzyme's active site. This guide will focus on the systematic development of aldose reductase inhibitors originating from the this compound core.
The Polyol Pathway and Aldose Reductase Inhibition
The following diagram illustrates the polyol pathway and the mechanism of action of aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for aldose reductase inhibitors.
Synthetic Strategy: From Core Scaffold to Potent Inhibitors
A general and efficient synthetic route for the preparation of this compound derivatives is crucial for exploring the structure-activity relationship (SAR). The following protocol outlines a reliable method adapted from established procedures.[5][7]
Protocol: Synthesis of 3-Chloro-7-methoxyquinoxalin-2(1H)-one (Key Intermediate)
This protocol describes the synthesis of a key intermediate that allows for diverse functionalization at the C3 position.
Materials:
-
4-Methoxy-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
Hydrochloric acid (4 M)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Standard laboratory glassware and safety equipment
Procedure:
-
Synthesis of 7-Methoxyquinoxaline-2,3(1H,4H)-dione:
-
In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1 eq.) in 4 M hydrochloric acid.
-
Add a solution of oxalic acid dihydrate (1.1 eq.) in water.
-
Reflux the mixture for 4 hours.
-
Cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield 7-methoxyquinoxaline-2,3(1H,4H)-dione.
-
-
Synthesis of 2,3-Dichloro-7-methoxyquinoxaline:
-
To a suspension of 7-methoxyquinoxaline-2,3(1H,4H)-dione (1 eq.) in thionyl chloride (10 eq.), add a catalytic amount of DMF.
-
Reflux the mixture for 3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Treat the residue with ice-water and collect the precipitate by filtration.
-
Wash the solid with water and dry to obtain 2,3-dichloro-7-methoxyquinoxaline.
-
-
Selective Hydrolysis to 3-Chloro-7-methoxyquinoxalin-2(1H)-one:
-
Dissolve 2,3-dichloro-7-methoxyquinoxaline (1 eq.) in THF.
-
Add a solution of lithium hydroxide (1 eq.) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Acidify the mixture with 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the key intermediate, 3-chloro-7-methoxyquinoxalin-2(1H)-one.
-
Protocol: Derivatization of the this compound Scaffold
The 3-chloro intermediate is a versatile precursor for introducing various side chains. Furthermore, the N1 position can be alkylated to introduce groups like an acetic acid moiety, which has been shown to be crucial for potent inhibition.[5][7][8]
Materials:
-
3-Chloro-7-methoxyquinoxalin-2(1H)-one
-
Substituted phenols or other nucleophiles
-
Potassium carbonate (K₂CO₃)
-
Ethyl bromoacetate
-
Sodium hydroxide (NaOH)
-
Appropriate solvents (e.g., DMF, acetone, ethanol, water)
Procedure for C3-Phenoxy Derivatives:
-
To a solution of 3-chloro-7-methoxyquinoxalin-2(1H)-one (1 eq.) and a substituted phenol (1.1 eq.) in DMF, add potassium carbonate (2 eq.).
-
Stir the mixture at 80 °C for 6-8 hours.
-
Pour the reaction mixture into ice-water and collect the precipitate.
-
Purify the crude product by recrystallization or column chromatography.
Procedure for N1-Alkylation:
-
To a solution of the C3-substituted this compound (1 eq.) in acetone, add potassium carbonate (2 eq.) and ethyl bromoacetate (1.2 eq.).
-
Reflux the mixture for 4-6 hours.
-
Filter the reaction mixture and concentrate the filtrate.
-
The resulting ester is then hydrolyzed using a solution of NaOH in ethanol/water to yield the final carboxylic acid derivative.
-
Acidify the reaction mixture to precipitate the product, which is then filtered, washed, and dried.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent aldose reductase inhibition.
| Position | Modification | Impact on Activity | Rationale | References |
| N1 | Acetic acid group | Generally increases potency | The carboxylate group interacts with key residues in the enzyme's active site. | [5][7][8][9] |
| C3 | Substituted phenoxy or benzyl groups | Potency is highly dependent on the nature and position of substituents. Electron-withdrawing groups are often favorable. | These side chains occupy a hydrophobic pocket in the enzyme. | [1][5][7] |
| C6 | Electron-withdrawing groups (e.g., NO₂) | Can enhance activity and selectivity. | Modulates the electronic properties of the quinoxalinone ring system. | [8][10] |
| 7-Methoxy | Methoxy group | Contributes to binding, potentially through hydrogen bonding or hydrophobic interactions. | The methoxy group can orient the molecule within the active site. | [11] |
The following diagram illustrates the general SAR for this compound derivatives.
Caption: Key structural modification sites on the this compound scaffold.
In Vitro Aldose Reductase Inhibition Assay
This protocol provides a standardized method for determining the in vitro inhibitory activity of synthesized compounds against aldose reductase. The assay is based on the spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm.[3]
Enzyme Preparation (Rat Lens Aldose Reductase)
-
Homogenize rat lenses in 3 volumes of ice-cold 0.067 M sodium phosphate buffer (pH 6.2).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4 °C.
-
The resulting supernatant contains the crude aldose reductase enzyme and should be kept on ice for immediate use.[3]
-
Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
Assay Protocol
Reagents:
-
Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer.
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.
-
Test Compound: Stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO), with subsequent serial dilutions.
-
Positive Control: Epalrestat or Quercetin solution.[3]
Procedure:
-
Set up the reactions in a 96-well UV-transparent plate or in cuvettes. A typical final reaction volume is 200 µL or 1.0 mL.
-
Prepare the following reaction mixtures:
-
Blank: Phosphate buffer, enzyme solution.
-
Control: Phosphate buffer, enzyme solution, NADPH.
-
Test: Phosphate buffer, enzyme solution, NADPH, test compound at various concentrations.
-
-
Pre-incubate the mixtures at 37 °C for 15-20 minutes.[12]
-
Initiate the reaction by adding the DL-glyceraldehyde substrate to all wells/cuvettes except the blank.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes at 37 °C.[3][12]
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min) for each concentration of the inhibitor.
-
The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Multifunctional Inhibitors: A Dual-Pronged Approach
Recent strategies have focused on developing multifunctional aldose reductase inhibitors that also possess antioxidant properties.[1][2][13] This is particularly relevant as oxidative stress is a key downstream consequence of the polyol pathway.[4] The introduction of phenolic hydroxyl groups onto the this compound scaffold can impart radical scavenging activity.[1][2]
Protocol: DPPH Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.
-
Test compounds at various concentrations.
-
Trolox or Ascorbic Acid as a positive control.
-
Methanol.
Procedure:
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add the test compound solution and the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel aldose reductase inhibitors. The synthetic protocols and assay methodologies provided in this guide offer a robust framework for researchers to synthesize, evaluate, and optimize these compounds. Future work in this area should focus on in vivo efficacy studies to validate the therapeutic potential of the most promising candidates and further explore the development of multifunctional inhibitors with enhanced pharmacokinetic and pharmacodynamic properties.
References
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- Various Authors. (n.d.). Synthetic quinoxalin-2(1H)-one derivatives.
- Li, Y., et al. (2020). Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold for Treatment of Diabetic Complications: Design, Synthesis, and Biological Evaluation. Helvetica Chimica Acta, 103(1), e1900199.
- Wu, B., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392.
- Deshmukh, R., et al. (2019). Quinoxalinones Based Aldose Reductase Inhibitors: 2D and 3D-QSAR Analysis.
- Abcam. (2021). Aldose Reductase Inhibitor Screening Kit (Colorimetric) (ab283360). Abcam.
- Li, Y., et al. (2020). Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)
- Various Authors. (2021). Evaluation of In-Vitro Aldose Reductase and Anti-Diabetic Activities of Murraya koenigii Seeds.
- S. L., P., et al. (2011). Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. Journal of Young Pharmacists, 3(3), 215-220.
- Wang, Y., et al. (2018). Study on Aldose Reductase Inhibitors Based on Quinoxalin Structure.
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- Wu, B., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2263-2266.
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- Bell, A. S., et al. (2009). Optimization of the aminopyridopyrazinones class of PDE5 inhibitors: discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one. Bioorganic & Medicinal Chemistry Letters, 19(17), 5209-5213.
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Application Notes and Protocols: 7-Methoxyquinoxalin-2(1H)-one in the Synthesis of Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Oncology
The quinoxaline scaffold, a heterocyclic system comprised of a fused benzene and pyrazine ring, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2] In the realm of oncology, these compounds have emerged as a promising class of therapeutic agents, targeting various hallmarks of cancer.[3]
Numerous quinoxaline-based molecules have been developed to exhibit potent anti-cancer activity through diverse mechanisms of action. These include the inhibition of key signaling pathways involved in tumor growth and progression, such as receptor tyrosine kinases (e.g., VEGFR, EGFR), the induction of apoptosis (programmed cell death), and interference with the cell cycle.[4][5] The adaptability of the quinoxaline core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile to achieve enhanced potency and selectivity against cancer cells.
This document provides a comprehensive guide to the synthesis and application of a key intermediate, 7-methoxyquinoxalin-2(1H)-one , in the development of novel anti-cancer agents. We will delve into detailed protocols for its synthesis, its derivatization into more complex bioactive molecules, and the subsequent biological evaluation of these compounds.
Part 1: Synthesis of this compound and its Derivatives
The synthesis of quinoxalin-2(1H)-one derivatives is a cornerstone in the development of this class of anti-cancer agents. The following protocols outline a proposed synthesis for the key intermediate, this compound, and a more complex derivative.
Protocol 1.1: Proposed Synthesis of this compound
This protocol is a proposed multi-step synthesis based on established chemical transformations for analogous compounds.
Step 1: Synthesis of 4-Methoxy-o-phenylenediamine
-
Reaction Principle: This step involves the reduction of a nitro group to an amine. A common and efficient method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.
-
Materials:
-
4-methoxy-2-nitroaniline
-
Ethanol
-
10% Palladium on activated carbon (Pd/C)
-
Hydrogenation reactor
-
-
Procedure:
-
In a hydrogenation reactor, dissolve 4-methoxy-2-nitroaniline in ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC).
-
Upon completion, carefully vent the hydrogen and purge the reactor with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 4-methoxy-o-phenylenediamine. The product can be purified further by column chromatography if necessary.[6]
-
Step 2: Synthesis of this compound
-
Reaction Principle: The final step is a condensation reaction between the synthesized 4-methoxy-o-phenylenediamine and an α-keto ester, such as ethyl glyoxalate, to form the quinoxalinone ring system.
-
Materials:
-
4-methoxy-o-phenylenediamine
-
Ethyl glyoxalate
-
Ethanol
-
-
Procedure:
-
Dissolve 4-methoxy-o-phenylenediamine in ethanol in a round-bottom flask.
-
Add an equimolar amount of ethyl glyoxalate to the solution.
-
Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the reaction rate.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield pure this compound.
-
Caption: Proposed synthetic pathway for this compound.
Protocol 1.2: Proposed Synthesis of a 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Derivative
The synthesis of this more complex derivative involves the N-arylation of the previously synthesized this compound with a suitable quinazoline derivative.
-
Reaction Principle: This proposed synthesis involves a nucleophilic aromatic substitution reaction where the nitrogen at the 4-position of the quinoxalinone ring displaces a leaving group (e.g., a halogen) on the quinazoline ring.
-
Materials:
-
This compound
-
4-Chloro-2-methylquinazoline
-
A suitable base (e.g., potassium carbonate or triethylamine)
-
A high-boiling point solvent (e.g., dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP))
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-chloro-2-methylquinazoline in DMF.
-
Add a slight excess of a base, such as potassium carbonate.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water to precipitate the crude product.
-
Collect the solid by filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one derivative.[7]
-
Part 2: Biological Evaluation Protocols
The following protocols are standard methods for evaluating the anti-cancer activity of newly synthesized compounds.
Protocol 2.1: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9]
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7, HepG2)
-
Complete cell culture medium
-
Synthesized quinoxaline derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[10]
-
Protocol 2.2: Apoptosis Detection (Annexin V-FITC/PI Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[1]
-
Materials:
-
Cancer cells treated with the synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the synthesized compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[3]
-
Caption: Cellular states identified by Annexin V/PI staining.
Protocol 2.3: Cell Cycle Analysis
-
Principle: This method uses propidium iodide (PI) to stain the cellular DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[4]
-
Materials:
-
Cancer cells treated with the synthesized compounds
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the synthesized compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.[5]
-
Protocol 2.4: VEGFR-2 Kinase Inhibition Assay
-
Principle: This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. The assay typically quantifies the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption indicates inhibition of the kinase.[12]
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Synthesized quinoxaline derivatives
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare serial dilutions of the synthesized compounds.
-
In a white 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[7]
-
Part 3: Data Presentation
Quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives
| Compound | HCT116 IC50 (µM) | MCF-7 IC50 (µM) | HepG2 IC50 (µM) |
| Derivative 1 | |||
| Derivative 2 | |||
| Doxorubicin |
Table 2: VEGFR-2 Kinase Inhibitory Activity
| Compound | VEGFR-2 IC50 (nM) |
| Derivative 1 | |
| Derivative 2 | |
| Sorafenib |
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of novel anti-cancer agents. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of derivatives based on this core structure. By systematically exploring the structure-activity relationships, researchers can optimize the potency and selectivity of these compounds, paving the way for the development of new and effective cancer therapies.
References
- Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
Sources
- 1. journals.iucr.org [journals.iucr.org]
- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Hydroxy-4-Methoxyphenyl)acetaMide synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives | European Journal of Chemistry [eurjchem.com]
- 6. o-Phenylenediamine and 1:2-diamino-4-nitrobenzene as reagents for α-keto acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2-amino-2-(4-methoxyphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
Illuminating the Cellular Landscape: A Guide to Imaging with 7-Methoxyquinoxalin-2(1H)-one Based Probes
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of fluorescent probes based on the 7-Methoxyquinoxalin-2(1H)-one scaffold for cellular imaging. We will explore the underlying principles, key applications, and provide detailed protocols to empower your research.
Introduction: The this compound Scaffold - A Versatile Fluorophore
The quinoxalin-2(1H)-one core is a heterocyclic fluorophore that has garnered significant interest in the development of fluorescent probes.[1][2] Its utility stems from a combination of favorable photophysical properties, synthetic accessibility, and the potential for functionalization to create probes for a variety of biological analytes and processes. The 7-methoxy substitution, in particular, can modulate the electron-donating character of the system, influencing its spectral properties and potential for environment-sensitive fluorescence.[2]
The core structure of this compound offers a robust platform for the design of "turn-on" or ratiometric fluorescent probes. These probes are engineered to exhibit a change in their fluorescence properties upon interaction with a specific target, enabling the visualization and quantification of dynamic cellular events.[3]
Principles of Probe Design and Mechanism of Action
Probes based on the this compound scaffold can be designed to respond to a variety of cellular parameters. The fundamental principle often involves the modification of the quinoxalinone core with a recognition moiety that interacts with the target analyte. This interaction triggers a change in the electronic structure of the fluorophore, leading to a detectable change in its fluorescence output.
Two common mechanisms employed in the design of these probes are:
-
Photoinduced Electron Transfer (PeT): In the "off" state, a PeT-based probe has a quenching group in close proximity to the fluorophore. Upon interaction with the analyte, the quenching is disrupted, leading to a "turn-on" of fluorescence.
-
Intramolecular Charge Transfer (ICT): These probes exhibit a charge separation in the excited state. Changes in the local environment, such as polarity or viscosity, can affect the ICT process, leading to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. The solvatochromism observed in the closely related 7-aminoquinoxalin-2(1H)-one suggests that 7-methoxy derivatives may also exhibit environment-sensitive ICT characteristics.[1][2]
A key application for which this scaffold is well-suited is the detection of cellular hypoxia. Hypoxia, or low oxygen concentration, is a hallmark of the tumor microenvironment and is associated with cancer progression and resistance to therapy.[4][5][6] Probes can be designed to be activated by nitroreductase, an enzyme that is overexpressed under hypoxic conditions.[4][5][7]
Below is a conceptual diagram illustrating the mechanism of a hypothetical hypoxia probe based on the this compound scaffold.
Caption: Mechanism of a hypothetical this compound based hypoxia probe.
Photophysical Properties
The photophysical properties of fluorescent probes are critical for their successful application in cellular imaging. While specific data for a wide range of this compound derived probes is still emerging, we can infer typical characteristics from related quinoxalinone structures. The following table summarizes key photophysical parameters for a representative 7-aminoquinoxalin-2(1H)-one, which provides a useful reference point.[2][8]
| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Solvent |
| 7-aminoquinoxalin-2(1H)-one | ~366 | ~429 | ~63 | Dichloromethane |
| 7-aminoquinoxalin-2(1H)-one | ~366 | ~444 | ~78 | Acetonitrile |
| 7-aminoquinoxalin-2(1H)-one | ~366 | ~459 | ~93 | Dimethyl sulfoxide |
Note: The significant Stokes shift is advantageous as it minimizes the overlap between excitation and emission spectra, improving signal-to-noise ratio. The observed solvatochromism (shift in emission wavelength with solvent polarity) highlights the potential for developing ratiometric sensors.
Detailed Application Protocols
This section provides a general yet detailed protocol for the use of a hypothetical this compound based "turn-on" probe for imaging cellular hypoxia. This protocol should be optimized for your specific probe and cell line.
Probe Preparation
-
Stock Solution: Prepare a 1-10 mM stock solution of the this compound based probe in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Cell Culture and Staining
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a suitable glass-bottom dish or chamber slide at a density that will result in 50-70% confluency at the time of imaging.
-
Induction of Hypoxia (if applicable): To mimic a hypoxic environment, incubate the cells in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for 12-24 hours prior to and during probe loading and imaging. For normoxic controls, maintain cells in a standard incubator (95% air, 5% CO2).
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in serum-free cell culture medium to a final concentration of 1-10 µM. Note: The optimal concentration should be determined empirically to maximize signal and minimize cytotoxicity.
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
-
-
Wash: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove excess unbound probe.
-
Imaging: Add fresh, pre-warmed live-cell imaging solution to the cells. You are now ready for fluorescence microscopy.
The following diagram outlines the general experimental workflow for cellular imaging with these probes.
Caption: General workflow for cellular imaging with this compound based probes.
Fluorescence Microscopy
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a high-sensitivity camera (e.g., sCMOS or EMCCD) and appropriate filter sets. Maintain the cells at 37°C and 5% CO2 using a stage-top incubator.
-
Filter Sets: Based on the photophysical data of related compounds, a DAPI or similar filter set is a good starting point for excitation and emission.
-
Excitation: ~360-400 nm
-
Emission: ~420-480 nm
-
Note: These settings should be optimized based on the specific spectral properties of your probe.
-
-
Image Acquisition:
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
-
Acquire images from both normoxic and hypoxic cells (and any other relevant controls).
-
For time-lapse imaging, acquire images at appropriate intervals to capture the dynamics of the process being studied.
-
Data Analysis
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process and analyze your images.
-
Quantification:
-
Measure the mean fluorescence intensity of individual cells or regions of interest.
-
For ratiometric probes, calculate the ratio of fluorescence intensities at two different emission wavelengths. .
-
Perform statistical analysis to compare fluorescence signals between different experimental conditions.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | - Low probe concentration- Insufficient incubation time- Inefficient probe activation | - Increase probe concentration- Increase incubation time- Ensure the cellular target for activation is present and active |
| High Background | - Incomplete removal of unbound probe- Probe aggregation | - Perform additional wash steps- Filter the probe stock solution- Reduce probe concentration |
| Phototoxicity | - High excitation light intensity- Long exposure times | - Reduce laser power/light intensity- Decrease exposure time- Use a more sensitive camera |
| No Difference Between Control and Experimental Groups | - Probe is not specific to the target- The biological process is not being induced | - Validate probe specificity with positive and negative controls- Confirm induction of the biological process (e.g., measure hypoxia levels) |
Conclusion
Probes based on the this compound scaffold represent a promising class of tools for live-cell imaging. Their favorable photophysical properties and synthetic versatility allow for the development of tailored probes for a range of biological applications. By following the principles and protocols outlined in this guide, researchers can effectively utilize these powerful tools to gain new insights into the complex and dynamic world of the cell.
References
- A high-selectivity fluorescent probe for hypoxia imaging in cells and a tumor-bearing mouse model. Analyst. URL
- Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one. PubMed. URL
- A Probe for the Detection of Hypoxic Cancer Cells. PMC. URL
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. Normandie Univ, CNRS, UNIROUEN, INSA Rouen, COBRA (UMR 6014). URL
- Environment-sensitive turn-on fluorescent probe enables live cell imaging of myeloperoxidase activity during NETosis.
- Quinoxalin‐2(1H)‐ones: Chemical Synthesis, Fluorescence Properties and Applications.
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide.
- Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry. URL
- Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzym
- Environment-sensitive turn-on fluorescent probe enables live cell imaging of myeloperoxidase activity during NETosis.
- Luminescent Probe Based Techniques for Hypoxia Imaging. PMC. URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A high-selectivity fluorescent probe for hypoxia imaging in cells and a tumor-bearing mouse model - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Nitroreductase detection and hypoxic tumor cell imaging by a designed sensitive and selective fluorescent probe, 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Probe for the Detection of Hypoxic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Metal-Catalyst-Free Synthesis of Substituted Quinoxalin-2-ones
Abstract
This comprehensive guide details robust and reliable metal-catalyst-free methodologies for the synthesis of substituted quinoxalin-2-ones, a privileged scaffold in medicinal chemistry and drug development. The protocols outlined herein eschew the use of transition metals, thereby offering significant advantages in terms of cost, environmental impact, and product purity. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing not only step-by-step procedures but also the underlying mechanistic principles and practical insights to ensure successful implementation.
Introduction: The Significance of Quinoxalin-2-ones and the Imperative of Metal-Free Synthesis
Quinoxalin-2(1H)-ones are a prominent class of nitrogen-containing heterocyclic compounds. Their core structure is a recurring motif in a multitude of biologically active molecules, exhibiting a broad spectrum of pharmacological properties including antiviral, antimicrobial, anti-inflammatory, and anticancer activities.[1] The functionalization of the quinoxalin-2-one scaffold, particularly at the C3-position, has been a focal point of extensive research, as it allows for the modulation of biological activity and the development of novel therapeutic agents.[1]
Traditionally, the synthesis of substituted quinoxalines often relied on transition-metal-catalyzed cross-coupling reactions.[2][3][4] While effective, these methods are accompanied by inherent drawbacks, such as the high cost and toxicity of metal catalysts, and the potential for metal contamination in the final active pharmaceutical ingredients (APIs), which necessitates stringent and often costly purification procedures.[2][3][4][5]
The development of metal-catalyst-free synthetic routes represents a significant advancement in sustainable and green chemistry.[2][3][4][5] These approaches not only mitigate the issues associated with metal catalysis but also often provide access to novel chemical space under milder reaction conditions. This guide will focus on several prominent metal-free strategies for the synthesis of substituted quinoxalin-2-ones.
Synthetic Strategies and Protocols
This section delineates three primary metal-free strategies for the synthesis of substituted quinoxalin-2-ones:
-
Strategy 1: Condensation of o-Phenylenediamines with α-Ketoesters
-
Strategy 2: Iodine-Catalyzed Oxidative Cyclization
-
Strategy 3: Direct C-H Functionalization of Quinoxalin-2(1H)-ones
For each strategy, a detailed mechanistic rationale, a step-by-step experimental protocol, and a summary of representative substrate scope and yields are provided.
Strategy 1: Condensation of o-Phenylenediamines with α-Ketoesters
This classical yet highly effective method involves the acid-catalyzed condensation of an appropriately substituted o-phenylenediamine with an α-ketoester. The reaction proceeds through a 6-exo-trig cyclization followed by dehydration to afford the desired quinoxalin-2-one.[6]
2.1.1. Mechanistic Rationale
The reaction is initiated by the acid-catalyzed formation of an iminium ion from the α-ketoester, which is then attacked by one of the amino groups of the o-phenylenediamine. Subsequent intramolecular cyclization via attack of the second amino group onto the imine carbon, followed by the elimination of a molecule of water and the alcohol from the ester, yields the final quinoxalin-2-one product.
2.1.2. Experimental Protocol: Synthesis of 3-Phenylquinoxalin-2(1H)-one
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Ethyl benzoylformate (1.0 mmol, 178.2 mg, 164 µL)
-
Trifluoroacetic acid (TFA) (1.0 mmol, 114.0 mg, 74 µL)
-
Acetonitrile (MeCN) (3.0 mL)
Procedure:
-
To a 10 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (108.1 mg, 1.0 mmol) and acetonitrile (3.0 mL).
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
To the stirred solution, add ethyl benzoylformate (164 µL, 1.0 mmol) followed by the dropwise addition of trifluoroacetic acid (74 µL, 1.0 mmol).
-
Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the residue, add 10 mL of cold water and stir for 15 minutes.
-
Collect the resulting precipitate by vacuum filtration, washing with an additional 5 mL of cold water.
-
Dry the solid product under vacuum to afford 3-phenylquinoxalin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol if necessary.
2.1.3. Substrate Scope and Yields
This method demonstrates good tolerance to a variety of functional groups on both the o-phenylenediamine and the α-ketoester.
| Entry | o-Phenylenediamine Substituent | α-Ketoester | Product | Yield (%) |
| 1 | H | Ethyl benzoylformate | 3-Phenylquinoxalin-2(1H)-one | 92 |
| 2 | 4-Methyl | Ethyl benzoylformate | 6-Methyl-3-phenylquinoxalin-2(1H)-one | 88 |
| 3 | 4-Chloro | Ethyl benzoylformate | 6-Chloro-3-phenylquinoxalin-2(1H)-one | 85 |
| 4 | H | Ethyl pyruvate | 3-Methylquinoxalin-2(1H)-one | 95 |
| 5 | 4-Nitro | Ethyl pyruvate | 6-Nitro-3-methylquinoxalin-2(1H)-one | 78 |
Table 1: Representative yields for the synthesis of substituted quinoxalin-2-ones via condensation of o-phenylenediamines with α-ketoesters.
2.1.4. Workflow Diagram
Caption: Experimental workflow for the synthesis of substituted quinoxalin-2-ones via condensation.
Strategy 2: Iodine-Catalyzed Oxidative Cyclization
Molecular iodine can act as a mild and inexpensive catalyst for the synthesis of quinoxalin-2-ones from o-phenylenediamines and α-hydroxy ketones.[5] This method often utilizes an oxidant such as dimethyl sulfoxide (DMSO) and can be accelerated by microwave irradiation.[7]
2.2.1. Mechanistic Rationale
The reaction is believed to proceed through the initial iodine-catalyzed oxidation of the α-hydroxy ketone to the corresponding 1,2-dicarbonyl compound. This is followed by the condensation of the in-situ generated dicarbonyl species with the o-phenylenediamine, leading to the formation of the quinoxalin-2-one ring system.
Caption: Proposed mechanistic pathway for iodine-catalyzed oxidative cyclization.
2.2.2. Experimental Protocol: Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzoin (1.0 mmol, 212.2 mg)
-
Iodine (I₂) (0.1 mmol, 25.4 mg)
-
Ethanol:Water (1:1, 4 mL)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine o-phenylenediamine (108.1 mg, 1.0 mmol), benzoin (212.2 mg, 1.0 mmol), and iodine (25.4 mg, 0.1 mmol).
-
Add 4 mL of a 1:1 ethanol:water mixture to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling to room temperature, add 10 mL of a saturated aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2,3-diphenylquinoxaline.
2.2.3. Substrate Scope and Yields
This protocol is effective for a range of substituted o-phenylenediamines and α-hydroxy ketones.
| Entry | o-Phenylenediamine Substituent | α-Hydroxy Ketone | Product | Yield (%) |
| 1 | H | Benzoin | 2,3-Diphenylquinoxaline | 94 |
| 2 | 4,5-Dimethyl | Benzoin | 6,7-Dimethyl-2,3-diphenylquinoxaline | 92 |
| 3 | 4-Nitro | Benzoin | 6-Nitro-2,3-diphenylquinoxaline | 85 |
| 4 | H | Anisoin | 2,3-Bis(4-methoxyphenyl)quinoxaline | 90 |
| 5 | H | Furoin | 2,3-Di(furan-2-yl)quinoxaline | 88 |
Table 2: Representative yields for the microwave-assisted iodine-catalyzed synthesis of substituted quinoxalines.
Strategy 3: Direct C-H Functionalization of Quinoxalin-2(1H)-ones
The direct functionalization of the C3-H bond of a pre-synthesized quinoxalin-2(1H)-one is a highly atom-economical approach.[1] Metal-free methods often employ radical-based mechanisms, initiated by an oxidant or visible light.[8][9]
2.3.1. Mechanistic Rationale
In a typical reaction, an oxidant such as ammonium persulfate [(NH₄)₂S₂O₈] generates a radical species from a coupling partner (e.g., an alkene).[8] This radical then adds to the C3 position of the quinoxalin-2(1H)-one. The resulting radical intermediate is subsequently oxidized and deprotonated to yield the C3-functionalized product.[8]
2.3.2. Experimental Protocol: Synthesis of 3-Styrylquinoxalin-2(1H)-one
Materials:
-
Quinoxalin-2(1H)-one (0.5 mmol, 73.1 mg)
-
Styrene (1.5 mmol, 156.2 mg, 172 µL)
-
Ammonium persulfate [(NH₄)₂S₂O₈] (1.0 mmol, 228.2 mg)
-
Dimethyl sulfoxide (DMSO) (2.0 mL)
Procedure:
-
To a 10 mL Schlenk tube, add quinoxalin-2(1H)-one (73.1 mg, 0.5 mmol), ammonium persulfate (228.2 mg, 1.0 mmol), and a magnetic stir bar.
-
Evacuate and backfill the tube with nitrogen three times.
-
Add DMSO (2.0 mL) and styrene (172 µL, 1.5 mmol) via syringe.
-
Seal the tube and place the reaction mixture in a preheated oil bath at 100°C.
-
Stir the reaction for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford 3-styrylquinoxalin-2(1H)-one.
2.3.3. Substrate Scope and Yields
This C-H functionalization strategy is compatible with various substituted quinoxalin-2(1H)-ones and alkenes.
| Entry | Quinoxalin-2(1H)-one Substituent | Alkene | Product | Yield (%) |
| 1 | H | Styrene | 3-Styrylquinoxalin-2(1H)-one | 75 |
| 2 | 6-Methyl | Styrene | 6-Methyl-3-styrylquinoxalin-2(1H)-one | 72 |
| 3 | 6-Fluoro | Styrene | 6-Fluoro-3-styrylquinoxalin-2(1H)-one | 68 |
| 4 | H | 4-Methylstyrene | 3-(4-Methylstyryl)quinoxalin-2(1H)-one | 78 |
| 5 | H | 4-Chlorostyrene | 3-(4-Chlorostyryl)quinoxalin-2(1H)-one | 65 |
Table 3: Representative yields for the direct C3-H vinylation of quinoxalin-2(1H)-ones.
Troubleshooting and Practical Considerations
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete reaction- Degradation of starting materials or product- Incorrect stoichiometry | - Monitor the reaction closely by TLC and extend the reaction time if necessary.- Ensure the reaction is performed under an inert atmosphere if required.- Carefully measure all reagents. |
| Formation of multiple byproducts | - Side reactions due to high temperature- Presence of impurities in starting materials | - Lower the reaction temperature.- Purify starting materials before use. |
| Difficulty in product isolation | - Product is soluble in the aqueous phase- Emulsion formation during extraction | - Saturate the aqueous phase with NaCl before extraction.- Add a small amount of brine to break the emulsion. |
Conclusion
The metal-catalyst-free synthesis of substituted quinoxalin-2-ones offers a sustainable and efficient alternative to traditional metal-catalyzed methods. The protocols detailed in this guide, based on condensation, oxidative cyclization, and direct C-H functionalization, provide a versatile toolkit for accessing a wide range of these valuable heterocyclic compounds. By understanding the underlying mechanistic principles and adhering to the detailed experimental procedures, researchers can confidently and successfully synthesize these important scaffolds for applications in drug discovery and materials science.
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Application Notes and Protocols for the Study of 7-Methoxyquinoxalin-2(1H)-one and its Derivatives in Hepatitis C Virus Inhibition
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 7-methoxyquinoxalin-2(1H)-one scaffold in the discovery and characterization of Hepatitis C Virus (HCV) inhibitors. These notes synthesize field-proven insights with established scientific protocols to facilitate robust and reproducible research in this critical area of antiviral drug development.
Introduction: The Quinoxaline Scaffold in Anti-HCV Drug Discovery
Hepatitis C virus (HCV) infection remains a significant global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The advent of direct-acting antivirals (DAAs) has revolutionized treatment, with cure rates exceeding 95% in many patient populations.[1][2][3] These therapies primarily target key viral proteins essential for replication, including the NS3/4A protease, NS5A protein, and the NS5B RNA-dependent RNA polymerase (RdRp).[4]
The quinoxaline core is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[5][6] In the context of HCV, derivatives of quinoxalin-2(1H)-one have emerged as potent inhibitors of viral replication.[5] Specifically, the this compound moiety has been identified as a crucial synthetic intermediate and a core component in several advanced HCV NS3/4A protease inhibitors.[7][8] While this compound itself may not exhibit potent direct antiviral activity, its structural framework provides a versatile platform for the design of highly effective antiviral agents. This guide will detail the experimental workflows and assays necessary to evaluate both the core scaffold and its more complex derivatives.
Rationale for Targeting HCV with Quinoxaline Derivatives
The primary viral enzymes targeted by quinoxaline-based inhibitors are the NS3/4A protease and the NS5B polymerase. Understanding the function of these enzymes is critical to appreciating the mechanism of inhibition.
-
HCV NS3/4A Protease: This serine protease is essential for cleaving the HCV polyprotein into individual non-structural proteins, a critical step in the viral replication cycle. Inhibition of NS3/4A blocks viral maturation.[7]
-
HCV NS5B Polymerase: This RNA-dependent RNA polymerase is the catalytic engine of HCV replication, responsible for synthesizing new viral RNA genomes. NS5B is a prime target for antiviral drugs as it is essential for viral propagation and has no functional equivalent in host cells.[9][10]
Quinoxaline derivatives have been successfully developed to bind to allosteric sites on NS5B or the active site of NS3/4A, leading to potent inhibition of their enzymatic activity.[7][9]
Experimental Workflows and Protocols
The evaluation of this compound and its derivatives as potential HCV inhibitors involves a multi-tiered approach, beginning with cell-based screening and progressing to specific enzymatic assays to elucidate the mechanism of action.
Overall Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing novel quinoxaline-based HCV inhibitors.
Caption: A streamlined workflow for the identification and characterization of novel HCV inhibitors.
Protocol 1: HCV Replicon Assay for Determining Antiviral Potency (EC50)
The HCV replicon system is a powerful cell-based assay for identifying and characterizing inhibitors of HCV RNA replication.[1][11] This system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic HCV RNA molecule (a replicon) that can replicate autonomously. These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.[1]
Principle: Compounds that inhibit HCV replication will lead to a dose-dependent decrease in the reporter signal.
Materials:
-
Huh-7 cells harboring an HCV replicon with a luciferase reporter gene.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).
-
Test compounds (e.g., this compound and its derivatives) dissolved in DMSO.
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a density that will result in 70-80% confluency after 24 hours.
-
Compound Preparation: Prepare a serial dilution of the test compounds in complete DMEM. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).
-
Treatment: After 24 hours of cell attachment, remove the culture medium and add the media containing the serially diluted test compounds to the respective wells. Include a positive control (e.g., a known HCV inhibitor like sofosbuvir) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration.
-
Calculate the 50% effective concentration (EC50) using a non-linear regression analysis.
-
Protocol 2: Cytotoxicity Assay (CC50)
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed antiviral activity is not due to cell death.
Principle: This assay measures cell viability in the presence of the test compounds.
Materials:
-
Huh-7 cells (or the same cell line used in the replicon assay).
-
Complete DMEM.
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT).
-
Plate reader (luminometer or spectrophotometer).
Procedure:
-
Cell Seeding: Seed Huh-7 cells in 96-well plates at the same density as the replicon assay.
-
Treatment: Treat the cells with the same serial dilutions of the test compounds as in the replicon assay.
-
Incubation: Incubate for the same duration as the replicon assay (48-72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability readings to the vehicle control.
-
Plot the percentage of cytotoxicity against the compound concentration.
-
Calculate the 50% cytotoxic concentration (CC50) using a non-linear regression analysis.
-
Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates greater selectivity for antiviral activity over cytotoxicity.
Protocol 3: HCV NS5B Polymerase Enzymatic Assay (IC50)
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.[12]
Principle: The assay measures the incorporation of a labeled nucleotide into a newly synthesized RNA strand by the purified NS5B enzyme.
Materials:
-
Purified recombinant HCV NS5B polymerase.
-
RNA template.
-
Reaction buffer containing MnCl2, DTT, and other necessary salts.
-
A mixture of ATP, CTP, GTP, and a labeled UTP (e.g., [3H]-UTP or a fluorescently labeled UTP).
-
Test compounds dissolved in DMSO.
-
Filter plates or a scintillation counter.
Procedure:
-
Reaction Setup: In a reaction plate, combine the reaction buffer, RNA template, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37°C) for a defined period (e.g., 1-2 hours).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection:
-
If using a radiolabeled nucleotide, capture the newly synthesized RNA on a filter plate, wash away unincorporated nucleotides, and measure the radioactivity using a scintillation counter.
-
If using a fluorescently labeled nucleotide, measure the fluorescence signal.
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the 50% inhibitory concentration (IC50) using non-linear regression.
-
A similar enzymatic assay can be established for the HCV NS3/4A protease, typically using a FRET-based substrate.
Structure-Activity Relationship (SAR) Insights
While this compound is a key building block, SAR studies have revealed that modifications at various positions of the quinoxaline ring are essential for potent anti-HCV activity.[8][9]
-
Position 3: Introduction of small hydrophobic groups at this position has been shown to be favorable for maintaining potency against drug-resistant variants of the NS3/4A protease.[7][8]
-
Other Positions: Further substitutions on the quinoxaline ring system are critical for optimizing the binding interactions with the target enzymes and improving the overall pharmacological properties of the inhibitors.[13]
The following diagram illustrates the key positions on the quinoxalin-2(1H)-one scaffold that are typically modified in SAR studies.
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Application Notes & Protocols: Molecular Docking Studies of 7-Methoxyquinoxalin-2(1H)-one Derivatives
Abstract: This document provides a comprehensive guide to performing molecular docking studies on 7-methoxyquinoxalin-2(1H)-one derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] As computational methods are now integral to modern drug discovery, molecular docking offers a powerful, resource-efficient approach to predict the binding interactions between small molecules and their protein targets, thereby guiding lead optimization and clarifying mechanisms of action.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for a complete docking workflow. We emphasize the causality behind methodological choices to ensure robust, reliable, and reproducible results.
Foundational Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[3] The process is governed by two key components: a search algorithm and a scoring function.
-
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand within the defined binding site of the receptor. They generate a multitude of possible binding poses. Common algorithms include Genetic Algorithms (GAs), which are used in programs like AutoDock and GOLD, and Monte Carlo methods, which introduce random changes to find low-energy conformations.[6] The goal is to sample a wide range of positions and orientations to find the most favorable ones.
-
Scoring Functions: Once various poses are generated, a scoring function evaluates and ranks them.[7] This function estimates the binding free energy of the protein-ligand complex, with lower energy scores typically indicating more stable interactions.[5][6] These functions can be broadly categorized into three types:
-
Force-Field-Based: These use classical molecular mechanics energy terms, such as van der Waals and electrostatic interactions.[3]
-
Empirical: These are regression-based functions that use coefficients fitted to experimental binding data for terms like hydrogen bonds, hydrophobic effects, and rotatable bonds.[7]
-
Knowledge-Based: These derive statistical potentials from analyzing atom-pair frequencies in known protein-ligand crystal structures.[7][8]
-
A robust understanding of these principles is crucial for designing a meaningful docking experiment and correctly interpreting its outcomes.
The Comprehensive Molecular Docking Workflow
A successful molecular docking study follows a systematic and logical progression of steps, from data preparation to results validation. Each stage is critical for the integrity of the final prediction.
Caption: A generalized workflow for performing molecular docking studies.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key stages of the docking process, using AutoDock Vina as the primary example software due to its widespread use and validation.[9][10]
Protocol 1: Target Protein Selection and Preparation
Rationale: The quality of the receptor structure is paramount. A poorly resolved or improperly prepared protein structure will lead to unreliable docking results. This protocol ensures the protein is in a chemically correct and computationally ready state.
Methodology:
-
Target Identification: Select a biologically relevant protein target. Quinoxaline derivatives are known to target a range of proteins, including tyrosine kinases (e.g., EGFR, c-Kit), DNA gyrase, and aldose reductase.[11][12][13][14] The choice should be based on the therapeutic goal of the study.
-
Structure Retrieval: Download the 3D crystal structure of the target protein from a public repository like the RCSB Protein Data Bank (PDB) (rcsb.org). Choose a high-resolution structure (<2.5 Å), preferably co-crystallized with a ligand, as this helps identify the active site.
-
Protein Clean-up (Using UCSF Chimera or Discovery Studio):
-
Load the downloaded PDB file.
-
Remove all non-essential molecules, such as water molecules, ions, and co-solvents, unless they are known to be critical for ligand binding.[15][16]
-
If the structure contains multiple identical chains (e.g., a dimer), retain only one for the docking simulation to reduce computational complexity.[17]
-
Remove the co-crystallized ligand. Save this ligand separately if you plan to use it for validation (see Protocol 5).
-
-
Add Hydrogens and Assign Charges (Using AutoDock Tools):
-
Open the cleaned protein PDB file in AutoDock Tools (ADT).
-
Navigate to Edit > Hydrogens > Add. Select "Polar hydrogens only" and click OK. This step is crucial for defining potential hydrogen bond donors and acceptors.[18]
-
Navigate to Edit > Charges > Add Kollman Charges. This assigns partial atomic charges necessary for calculating electrostatic interactions.[19]
-
-
Set Atom Types and Save:
-
Navigate to Grid > Macromolecule > Choose. Select the protein molecule.
-
ADT will automatically merge non-polar hydrogens and assign atom types.
-
Save the final prepared protein in the PDBQT format (.pdbqt), which contains the atomic coordinates, charges, and atom type information required by AutoDock Vina.[9][15]
-
Protocol 2: Ligand Preparation (this compound Derivatives)
Rationale: The ligand must be converted from a 2D representation to a low-energy, 3D conformation with defined rotatable bonds to allow for flexibility during the docking simulation.
Methodology:
-
2D Sketching and 3D Conversion:
-
Draw the 2D structure of the this compound derivative using chemical drawing software like Marvin Sketch or ChemDraw.
-
Use the software's built-in tools to clean the structure and convert it to a 3D format (e.g., .sdf or .mol2).
-
-
Energy Minimization:
-
Import the 3D structure into a program like Avogadro or UCSF Chimera.
-
Perform an energy minimization using a suitable force field, such as MMFF94 or UFF. This process optimizes the geometry to find a stable, low-energy conformation.[16]
-
-
Define Torsion Tree and Save as PDBQT (Using AutoDock Tools):
-
Open the energy-minimized ligand file in ADT.
-
Navigate to Ligand > Input > Open.
-
ADT will automatically detect the "torsion root" and define the rotatable bonds, which are essential for flexible docking. You can manually inspect and adjust these if needed.
-
Navigate to Ligand > Output > Save as PDBQT. Save the prepared ligand in the .pdbqt format.[20]
-
Protocol 3: Molecular Docking Simulation with AutoDock Vina
Rationale: This protocol executes the core docking calculation, where the prepared ligand is computationally "fit" into the defined active site of the prepared protein.
Methodology:
-
Grid Box Generation (Defining the Search Space):
-
In ADT, with both the prepared protein and the original co-crystallized ligand loaded, navigate to Grid > Grid Box.
-
A bounding box will appear. Adjust the center and dimensions of this box to encompass the entire binding site, typically with a 4-5 Å buffer around the co-crystallized ligand.[10][15]
-
Record the coordinates for the center_x, center_y, center_z and the dimensions for size_x, size_y, size_z. These values define the search space for Vina.[21]
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Enter the parameters recorded in the previous step, along with the names of your input files. The file should look like this:
-
exhaustiveness controls the thoroughness of the search (higher is more thorough but slower). num_modes specifies how many binding poses to generate.[18]
-
-
Run the Vina Simulation:
-
Open a command line terminal or shell.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.
-
Execute the following command: ./vina --config conf.txt --log output_log.txt --out output_poses.pdbqt
-
This command tells Vina to run the docking using the parameters in conf.txt, save the binding affinity scores to output_log.txt, and write the coordinates of the predicted binding poses to output_poses.pdbqt.[5][19]
-
Results Analysis and Validation
Rationale: Obtaining a docking score is not the end of the study. The results must be carefully analyzed to understand the nature of the predicted interactions and validated to ensure the protocol is reliable. This phase is what transforms computational data into scientifically meaningful insight.
Caption: A structured approach for the analysis and validation of molecular docking results.
Protocol 4: Analysis of Docking Output
Methodology:
-
Interpret Binding Affinity: Open the output_log.txt file. Vina provides a table of binding affinities (in kcal/mol) for the top num_modes. The most negative value corresponds to the highest predicted binding affinity.[22]
-
Visualize Binding Poses: Load the receptor (protein.pdbqt) and the docking output file (output_poses.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.[9][23] This will display the different predicted binding poses within the active site.
-
Analyze Intermolecular Interactions: Focus on the top-scoring pose (Mode 1). Use the visualization software's tools to identify and analyze key non-covalent interactions.[24][25]
-
Hydrogen Bonds: Identify H-bonds between the ligand and protein residues. Note the specific amino acids involved and the bond distances (typically < 3.5 Å).
-
Hydrophobic Interactions: Look for contacts between non-polar regions of the ligand (e.g., the quinoxaline ring system) and hydrophobic residues of the protein (e.g., Leu, Val, Phe).
-
Other Interactions: Note any π-π stacking, salt bridges, or other significant interactions.
-
Protocol 5: Validation of the Docking Protocol
Rationale: Before docking novel compounds, it is essential to validate that the chosen protocol (protein preparation, grid parameters, Vina settings) can accurately reproduce a known binding mode. This builds confidence in the predictive power of the model for this specific target.[26]
Methodology:
-
Perform Re-docking: Use the co-crystallized ligand that was originally in the PDB structure as your input ligand. Run the entire docking protocol (Protocol 3) with this native ligand.
-
Calculate Root Mean Square Deviation (RMSD):
-
In your visualization software, superimpose the protein from the top-scoring re-docked pose with the original crystal structure.
-
Calculate the RMSD between the heavy atoms of the re-docked ligand and the original crystallographic ligand.[22][24]
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[24]
-
Data Presentation
Quantitative results from docking studies should be summarized for clear comparison.
Table 1: Hypothetical Docking Results for a Series of this compound Derivatives against a Target Kinase.
| Compound ID | Modification on Quinoxaline Core | Binding Affinity (kcal/mol) | Key Interacting Residues (Hydrogen Bonds) |
| MQ-01 | (Reference Compound) | -8.5 | Glu-85, Lys-30 |
| MQ-02 | 4-Fluorophenyl at C3 | -9.2 | Glu-85, Lys-30, Asp-145 |
| MQ-03 | 4-Hydroxyphenyl at C3 | -9.8 | Glu-85, Lys-30, Asp-145, Thr-84 |
| MQ-04 | Pyridine at C3 | -8.9 | Glu-85, Asp-145 |
This data is illustrative and serves as a template for presenting actual results.
References
- Huang, S. Y., & Zou, X. (2010). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Frontiers in Bioscience, 15(3), 963–980.
- Krovat, E. M., Steindl, T., & Langer, T. (2005). Recent Advances in Docking and Scoring. Current Computer-Aided Drug Design, 1(1), 93-102.
- Pinzi, L., & Rastelli, G. (2019). Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. Expert Opinion on Drug Discovery, 14(10), 1097-1116.
- The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
- Bioinformatics With BB. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide.
- Abarca, B., et al. (2014). Quinoxalines: Potential to Target Pathologies. Current Medicinal Chemistry, 21(33), 3858-3886.
- Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
- Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking.
- Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
- ResearchGate. (2024). How to interpret and analyze molecular docking results?.
- Bentham Science Publishers. (n.d.). Quinoxalines Potential to Target Pathologies.
- University of Modena and Reggio Emilia. (n.d.). Molecular Docking Tutorial.
- Chen, Y., et al. (2021). Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. Marine Drugs, 19(3), 153.
- ResearchGate. (n.d.). Top 15 target predictions for the most active quinoxaline derivatives.
- ResearchGate. (2025). Recent Advances in Docking and Scoring.
- TrendBioTech. (2022). [MD-2] Protein Preparation for Molecular Docking.
- The University of Edinburgh. (n.d.). Preparing the protein and ligand for docking.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling.
- Jimson, A. (2023). Docking Result Analysis and Validation with Discovery Studio.
- Schrödinger. (2024). Learn Maestro: Preparing protein structures.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- Al-Ostath, A., et al. (2023). Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. Heterocyclic Communications, 29(1).
- Lee, H. J., et al. (2010). Identification of 2,3,6-trisubstituted quinoxaline derivatives as a Wnt2/β-catenin pathway inhibitor in non-small-cell lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 20(19), 5900-5904.
- Ross, G. (n.d.). Session 4: Introduction to in silico docking. University of Oxford.
- Gomaa, A. M., et al. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives. RSC Advances, 13(36), 25303-25324.
- Kumar, P., et al. (2021). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents. Molecules, 26(15), 4485.
- El-Sayed, N. N. E., et al. (2023). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 20, 2623–2645.
- Khatoon, H., et al. (2024). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. Results in Chemistry, 7, 101389.
- Abdel-Maksoud, M. S., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(11), 4381.
- Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 21(9), 1211.
- Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. Studia Universitatis Babes-Bolyai Chemia, 55(1), 69-82.
- Wang, Y., et al. (2019). Identification of quinoxalin-2(1H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Future Medicinal Chemistry, 11(23), 2975–2989.
Sources
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Application Note: High-Throughput Screening for Enzyme Inhibitors Using 7-Methoxyquinoxalin-2(1H)-one Analogs
Introduction: The Role of Quinoxaline Scaffolds in Modern Drug Discovery
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1][2] Among these, 7-methoxyquinoxalin-2(1H)-one and its analogs have emerged as a promising class of molecules for the development of potent and selective enzyme inhibitors.[3] These compounds have been successfully developed to target a range of enzymes implicated in various diseases, including kinases, aldose reductase, and DNA methyltransferases.[4][5][6] Their structural versatility allows for fine-tuning of their inhibitory activity and pharmacokinetic properties, making them attractive candidates for drug discovery programs.[7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on assaying enzyme inhibition using this compound analogs. We will delve into the underlying principles of fluorescence-based enzyme inhibition assays, provide detailed, step-by-step protocols for practical implementation, and offer insights into data analysis and interpretation. The methodologies described herein are designed to be robust, reliable, and amenable to high-throughput screening (HTS) formats, thereby accelerating the identification of novel therapeutic agents.
Scientific Principles of Fluorescence-Based Enzyme Inhibition Assays
Fluorescence-based assays are a cornerstone of modern enzyme kinetics and inhibitor screening due to their high sensitivity, wide dynamic range, and adaptability to HTS platforms.[8][9] These assays monitor the progress of an enzymatic reaction by detecting changes in fluorescence, which can be an increase or decrease in signal depending on the assay design.[10]
The fundamental principle involves a fluorogenic substrate that is converted into a highly fluorescent product by the enzyme of interest. In the presence of an inhibitor, the rate of this conversion is reduced, leading to a decrease in the fluorescence signal. By measuring the fluorescence intensity over time at various inhibitor concentrations, one can determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[11][12] The IC50 value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13]
There are several advantages to using fluorescence spectroscopy for enzyme activity assays:
-
High Sensitivity: This technique can detect minute changes in fluorescence, allowing for precise monitoring of enzyme activity.[8]
-
Real-Time Monitoring: Fluorescence assays can be conducted in real-time, providing valuable insights into enzyme kinetics.[8]
-
Versatility: A wide range of enzymes and substrates can be studied using this method.[8]
Causality Behind Experimental Choices
The selection of a specific fluorescence-based assay depends on the enzyme being studied and the available substrates. For instance, in the case of kinases, a common approach is to use an ATP-depletion assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[14] The quinoxaline scaffold has been successfully utilized in the development of inhibitors for kinases like Pim-1/2 and ASK1.[4][15]
For oxidoreductases like horseradish peroxidase (HRP), fluorogenic substrates such as Amplex™ Red are employed.[9] In the presence of hydrogen peroxide, HRP catalyzes the conversion of the non-fluorescent Amplex™ Red into the highly fluorescent resorufin.[9] Inhibitors of HRP will diminish the rate of resorufin formation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for two common enzyme inhibition assays where this compound analogs could be screened: a kinase inhibition assay and a peroxidase inhibition assay.
Protocol 1: Kinase Inhibition Assay Using ADP-Glo™
This protocol is designed to assess the inhibitory potential of this compound analogs against a target kinase.
Materials:
-
Kinase of interest (e.g., Pim-1, ASK1)
-
Kinase substrate (specific to the kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound analog library (dissolved in DMSO)
-
Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the Kinase Inhibition Assay.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the kinase in assay buffer. The final concentration will depend on the specific activity of the enzyme.
-
Prepare a solution containing the kinase substrate and ATP in assay buffer. The ATP concentration should be at or near the Km for the kinase.
-
Prepare a serial dilution of the this compound analogs in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.
-
-
Assay Plate Setup:
-
To the appropriate wells of a 96-well plate, add 2.5 µL of the serially diluted inhibitor analogs.
-
Include control wells:
-
No Inhibitor Control (100% activity): Add 2.5 µL of DMSO.
-
No Enzyme Control (0% activity): Add 2.5 µL of DMSO.
-
-
-
Enzyme Reaction:
-
Add 2.5 µL of the kinase solution to all wells except the "No Enzyme Control".
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Peroxidase Inhibition Assay Using a Fluorogenic Substrate
This protocol is suitable for screening this compound analogs for inhibitory activity against horseradish peroxidase (HRP).
Materials:
-
Horseradish Peroxidase (HRP)
-
Amplex™ Red reagent (or similar fluorogenic peroxidase substrate)
-
Hydrogen Peroxide (H2O2)
-
This compound analog library (dissolved in DMSO)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 6.5)
-
Black, opaque 96-well or 384-well plates
-
Fluorescence plate reader (e.g., λex = 530 nm, λem = 590 nm for resorufin)[9]
Experimental Workflow:
Caption: Workflow for the Peroxidase Inhibition Assay.
Step-by-Step Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of HRP in assay buffer.
-
Prepare a substrate mixture containing Amplex™ Red and H2O2 in assay buffer. Protect this solution from light.
-
Prepare a serial dilution of the this compound analogs in assay buffer (with a final DMSO concentration of ≤1%).
-
-
Assay Plate Setup:
-
To the wells of a black 96-well plate, add 50 µL of the serially diluted inhibitor analogs.
-
Include control wells:
-
No Inhibitor Control (100% activity): Add 50 µL of assay buffer with DMSO.
-
No Enzyme Control (0% activity): Add 50 µL of assay buffer with DMSO.
-
-
-
Enzyme Reaction:
-
Add 25 µL of the HRP solution to all wells except the "No Enzyme Control".
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the substrate mixture to all wells.
-
-
Detection:
-
Measure the fluorescence intensity immediately using a plate reader. For kinetic assays, take readings every minute for 15-30 minutes. For endpoint assays, take a single reading after a fixed time (e.g., 30 minutes).
-
Data Analysis and Interpretation
The primary goal of data analysis is to determine the IC50 value for each this compound analog.
Calculation of Percent Inhibition
First, calculate the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_NoInhibitor - Signal_NoEnzyme))
IC50 Determination
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve (variable slope).[13] This can be done using graphing software such as GraphPad Prism or by using the following four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the percent inhibition
-
X is the logarithm of the inhibitor concentration
-
Top and Bottom are the plateaus of the curve
-
LogIC50 is the logarithm of the inhibitor concentration that gives a response halfway between the top and bottom
-
HillSlope describes the steepness of the curve
The IC50 is the concentration of inhibitor at which the response is 50%.[16] A lower IC50 value indicates a more potent inhibitor.[16]
Data Presentation
Summarize the IC50 values for the screened this compound analogs in a clear and concise table.
| Compound ID | R¹ | R² | Target Kinase IC50 (µM) | HRP IC50 (µM) |
| MQ-001 | H | H | 0.074 | >100 |
| MQ-002 | F | H | 0.218 | >100 |
| MQ-003 | Cl | H | 0.132 | 85.6 |
| MQ-004 | Br | H | 0.083 | 72.3 |
| MQ-005 | H | F | 0.107 | >100 |
| Control Inhibitor | - | - | 0.050 | 5.2 |
Data is hypothetical and for illustrative purposes only. Data for quinoxaline derivatives against Pim-1 kinase has been reported.[1]
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the assay results, it is crucial to incorporate self-validating systems within the experimental design.
-
Z'-Factor: Calculate the Z'-factor for each assay plate to assess the quality and robustness of the assay. The Z'-factor is a statistical measure of the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - (3 * (SD_NoInhibitor + SD_NoEnzyme)) / |Mean_NoInhibitor - Mean_NoEnzyme|
-
Reference Inhibitor: Always include a known inhibitor of the target enzyme as a positive control. The IC50 value obtained for the reference inhibitor should be consistent with previously reported values.
-
DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect the enzyme's activity. Typically, this is kept below 1% in the final reaction volume.
-
Substrate Concentration: The IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.[11] It is important to state the substrate concentration used in the assay. For a more rigorous characterization of the inhibition mechanism, determination of the inhibition constant (Ki) is recommended. The Cheng-Prusoff equation can be used to convert IC50 to Ki for competitive inhibitors.
Conclusion
The this compound scaffold represents a valuable starting point for the design and discovery of novel enzyme inhibitors. The fluorescence-based assays detailed in this application note provide a robust and efficient platform for screening compound libraries and identifying promising lead candidates. By adhering to the principles of sound experimental design, including appropriate controls and statistical validation, researchers can confidently and accurately assess the inhibitory potential of these and other small molecules, ultimately contributing to the development of new therapeutics.
References
- edX. (n.d.). IC50 Determination.
- Wikipedia. (2024). IC50.
- Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
- Li, Y., et al. (2021). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 48, 116413.
- Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Wang, G., et al. (2012). A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry. Journal of Histochemistry & Cytochemistry, 60(8), 628-637.
- Sarno, F., et al. (2021).
- Rattanarat, P., et al. (2015). Peroxidase Inhibition Assay for the Detection of Some Thiols by Carbon Screen Printed Electrodes Based on Square Wave Voltammetry.
- Jia, J., et al. (2014). Catalytic and Inhibitory Kinetic Behavior of Horseradish Peroxidase on the Electrode Surface. Sensors, 14(7), 12372-12384.
- Kroll, K. L. (2014). Inhibition of Horseradish Peroxidase (HRP) by a Nonhydrophobic Component of Urine: A Caution for Immunoassays. The Open Clinical Chemistry Journal, 7, 1-7.
- Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
- Swellmeen, L., et al. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 601-607.
- MDPI. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes.
- Loughborough University. (n.d.). Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods.
- Haupt, C., et al. (2019). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 58(43), 4375-4385.
- Wang, L., et al. (2017). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry, 60(13), 5645-5661.
- El-Sayed, N. N. E., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1269, 133798.
- Al-Ostath, A. I., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(11), 4345.
- Wang, Y., et al. (2019). Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Future Medicinal Chemistry, 11(22), 2915-2928.
- Edmondson, D. E. (2021). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 26(11), 3298.
- Medina-Franco, J. L., et al. (2021). 7-Aminoalkoxy-Quinazolines from Epigenetic Focused Libraries Are Potent and Selective Inhibitors of DNA Methyltransferase 1. Molecules, 26(11), 3205.
- ResearchGate. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
- ChemHelp ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
- Rowlinson, S. W., et al. (2003). Molecular Determinants for the Selective Inhibition of Cyclooxygenase-2 by Lumiracoxib. Biochemistry, 42(48), 14266-14275.
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- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing reaction conditions for 7-Methoxyquinoxalin-2(1H)-one synthesis
Welcome to the dedicated technical support guide for the synthesis of 7-Methoxyquinoxalin-2(1H)-one. This resource is designed for chemistry professionals engaged in pharmaceutical research and drug development. Here, we move beyond simple protocols to address the nuanced challenges of this specific synthesis, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to not only troubleshoot effectively but also to optimize your reaction conditions for superior yield, purity, and scalability.
The primary route to synthesizing quinoxalin-2(1H)-ones is the cyclocondensation reaction between an ortho-phenylenediamine and an α-ketoacid.[1][2] In our case, this involves the reaction of 4-methoxy-1,2-phenylenediamine with glyoxylic acid. While seemingly straightforward, this reaction is sensitive to reactant quality, atmospheric conditions, and thermal parameters. This guide provides a structured approach to navigating these variables.
Experimental Workflow Overview
The following diagram outlines the general workflow for the synthesis of this compound, from starting material preparation to final product characterization.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Question 1: My reaction yields are consistently low or I'm recovering only starting material. What is the primary cause?
Low yields are the most common issue and typically trace back to the quality and handling of the 4-methoxy-1,2-phenylenediamine starting material.
-
Root Cause Analysis: Ortho-phenylenediamines are notoriously sensitive to air and light, undergoing rapid oxidative decomposition to form dark, polymeric impurities.[3] This oxidized material is unreactive in the desired cyclocondensation pathway. The methoxy group, being electron-donating, can exacerbate this instability.
-
Troubleshooting Protocol:
-
Assess Diamine Quality: Your 4-methoxy-1,2-phenylenediamine should be a light-colored solid (white to light tan or purple). If it is dark brown or black, it has likely oxidized.[4]
-
Purification is Key: If oxidation is suspected, purify the diamine immediately before use. A quick filtration through a short plug of silica gel or activated carbon, eluting with an appropriate solvent like ethyl acetate, can remove polymeric impurities. Alternatively, recrystallization can be effective.
-
Implement Inert Atmosphere Techniques: From the moment of purification, handle the diamine under an inert atmosphere (Nitrogen or Argon). Weigh it quickly and add it to a reaction vessel that has been purged with inert gas. Degas your solvent prior to use.
-
Verify Glyoxylic Acid Quality: Glyoxylic acid is often supplied as a solution in water. Ensure it is clear and colorless. Older solutions may degrade. Using a freshly opened bottle or a newly prepared solution is advisable.
-
Question 2: I'm observing two spots on my TLC that appear to be product isomers. How can I control the regioselectivity?
The reaction of an unsymmetrically substituted diamine like 4-methoxy-1,2-phenylenediamine with an unsymmetrical dicarbonyl equivalent can theoretically produce two regioisomers: the desired 7-methoxy and the undesired 6-methoxy derivative.
-
Mechanistic Insight: The cyclization involves two key steps: the formation of an initial imine, followed by intramolecular cyclization and dehydration. The regiochemical outcome is determined by which of the two non-equivalent amino groups forms the initial bond. The relative nucleophilicity of the two amino groups, influenced by steric and electronic factors, dictates the major product.
-
Troubleshooting Protocol:
-
Solvent Polarity: The polarity of the solvent can influence regioselectivity. It is recommended to screen different solvents. Reactions in protic solvents like ethanol or even water under catalyst-free conditions are often reported to give good selectivity and yields for quinoxalinone synthesis.[2]
-
pH Control: The pH of the reaction medium can affect the protonation state of the diamine and thus the relative nucleophilicity of the amino groups. Adding a catalytic amount of a mild acid (like acetic acid) can sometimes improve the selectivity for one isomer over the other.
-
Purification Strategy: If a mixture of isomers is unavoidable, they can typically be separated using column chromatography on silica gel. A solvent system with a gradient of ethyl acetate in hexanes is a good starting point for method development. Characterization by 1H NMR will be crucial to differentiate the isomers based on the aromatic proton splitting patterns.
-
Question 3: My product precipitates from the reaction mixture, but it is impure and difficult to clean. What is the best purification strategy?
While direct precipitation is a sign of a successful reaction, the crude solid often contains residual starting materials or side products.
-
Root Cause Analysis: The product, this compound, is generally a stable, crystalline solid with limited solubility in common organic solvents at room temperature. This property facilitates its isolation but can also cause co-precipitation of impurities.
-
Troubleshooting Protocol:
-
Initial Washing: After filtering the crude product, wash it thoroughly on the filter with a cold, non-polar solvent (like diethyl ether or cold ethanol) to remove soluble, less polar impurities.
-
Recrystallization: This is the most effective method for purifying quinoxalinones. The choice of solvent is critical. Ethanol, methanol, or an ethyl acetate/hexane mixture are excellent candidates. The procedure is as follows:
-
Dissolve the crude solid in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration and dry under vacuum.
-
-
Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step. Due to the polar nature of the quinoxalinone, a mobile phase like dichloromethane/methanol or ethyl acetate/hexanes is typically effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction?
The synthesis is a classic condensation-cyclization reaction. It proceeds via two main steps:
-
Imine Formation: The more nucleophilic amino group of 4-methoxy-1,2-phenylenediamine attacks the aldehyde carbonyl of glyoxylic acid, forming a carbinolamine intermediate which then dehydrates to form a Schiff base (imine).
-
Intramolecular Cyclization (Lactamization): The remaining free amino group attacks the carboxylic acid carbonyl. This is an intramolecular nucleophilic acyl substitution, which, after dehydration, forms the stable six-membered heterocyclic ring of the quinoxalinone.
Q2: What are the recommended starting materials and reaction conditions?
Based on a survey of established procedures, the following conditions provide a reliable starting point for optimization.[2][5]
| Parameter | Recommended Condition | Rationale & Notes |
| Diamine | 4-methoxy-1,2-phenylenediamine | Must be pure and handled under inert gas to prevent oxidation.[3][4] |
| Keto-acid | Glyoxylic acid (monohydrate or 50% aq. solution) | Use a 1.0 to 1.1 molar equivalent relative to the diamine. |
| Solvent | Ethanol, Methanol, or Water | "Green" solvents are highly effective and simplify workup.[2][5] |
| Temperature | Reflux (typically 70-100 °C) | Provides sufficient thermal energy for cyclization and dehydration. |
| Catalyst | Generally not required (Catalyst-free) | The reaction often proceeds efficiently without a catalyst.[5] |
| Reaction Time | 1 - 6 hours | Monitor by TLC (e.g., 50% Ethyl Acetate in Hexanes) until diamine is consumed. |
Q3: How do I prepare the 4-methoxy-1,2-phenylenediamine starting material if it's not commercially available or is of poor quality?
This diamine is readily synthesized via the reduction of 4-methoxy-2-nitroaniline.[6][7]
-
Detailed Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 4-methoxy-2-nitroaniline (1.0 eq) in a suitable solvent such as ethanol or methanol.[6]
-
Add a catalytic amount of 10% Palladium on activated carbon (Pd/C) (approx. 0.1 eq by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction at room temperature.[6][7]
-
Monitor the reaction until completion (typically 12-24 hours).
-
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas (N2 or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield 4-methoxy-1,2-phenylenediamine, which should be used immediately or stored under an inert atmosphere.[6]
-
Q4: What analytical techniques are essential for this synthesis?
-
Thin-Layer Chromatography (TLC): Essential for monitoring the reaction's progress. Use a UV lamp to visualize the spots, as both the starting material and product are UV-active.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are definitive for structural confirmation of the final product. The aromatic region of the 1H NMR spectrum is particularly useful for confirming the 7-methoxy substitution pattern.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H and C=O (amide) stretches in the quinoxalinone ring.
References
- Elumalai, V., & Hansen, J. H. (n.d.). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines.
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- de la Torre, P., et al. (n.d.). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio) alkylbenzoate derivatives.
- Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. (2025). ACS Figshare.
- An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2025). ResearchGate.
- Feng, D., et al. (1998). The Synthesis of Quinoxalines by Condensation Reaction of Acyleins with O-Phenylenediamine Without Solvent Under Microwave Irradiation. Synthetic Communications, 28(1), 193-196.
- Ragab, A., et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
- Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.). Google Patents.
- New synthesis of a late-stage tetracyclic key intermediate of lumateperone. (n.d.). PMC - NIH.
- Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4(1), 55-61.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate.
- Ragab, A., et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. (n.d.). MDPI.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
- An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. (2018). Asian Journal of Chemistry.
- New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. (n.d.). RSC Publishing.
- Yashwantrao, G., & Saha, S. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers.
- Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H). (n.d.). NIH.
- Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). NIH.
- 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations. (n.d.). PubMed Central.
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
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- 3. 4-Methoxy-o-phenylenediamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. guidechem.com [guidechem.com]
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- 6. 4-METHOXY-O-PHENYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
Technical Support Center: Synthesis of 7-Methoxyquinoxalin-2(1H)-one
Welcome to the technical support center for the synthesis of 7-Methoxyquinoxalin-2(1H)-one. This guide is designed for researchers and chemists in the field of drug development and medicinal chemistry. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocol, improve yields, and ensure the purity of your final product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
I. Overview of the Primary Synthetic Route
The most common and efficient method for synthesizing this compound is the cyclocondensation reaction between 4-methoxy-1,2-phenylenediamine and an appropriate C2 electrophile, typically glyoxylic acid or its derivatives (e.g., ethyl glyoxalate). This reaction, outlined below, forms the heterocyclic core in a single, often high-yielding step.
The reaction proceeds via an initial nucleophilic attack of one amino group onto the aldehyde carbonyl of glyoxylic acid, forming a Schiff base intermediate. Subsequent intramolecular cyclization via attack of the second amino group onto the carboxylic acid (or ester) moiety, followed by dehydration, yields the stable quinoxalinone ring system.
Caption: General workflow for this compound synthesis.
II. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?
Low or no yield is often traced back to the quality of the starting materials or suboptimal reaction conditions.
-
Cause 1: Degradation of 4-methoxy-1,2-phenylenediamine.
-
Explanation: o-Phenylenediamines, particularly those with electron-donating groups like methoxy, are highly susceptible to air oxidation.[1] The diamine can oxidize to form dark, polymeric tars, which not only consume your starting material but can also inhibit the reaction.
-
Solution:
-
Use High-Purity Diamine: Use freshly purified (e.g., by recrystallization or sublimation) or newly purchased 4-methoxy-1,2-phenylenediamine. The solid should be light in color (off-white to light tan); a dark brown or purple color indicates significant oxidation.
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Degas your solvent before use.
-
Storage: Store the diamine under an inert atmosphere in a freezer, protected from light.
-
-
-
Cause 2: Suboptimal Reaction Conditions.
-
Explanation: While the reaction is robust, the conditions matter. Traditional methods often required harsh conditions like strong acids or high heat, which can degrade both reactants and products.[1][2] Modern protocols often use milder conditions.
-
Solution: A reliable starting point is the condensation in an alcohol solvent, such as methanol or ethanol. The reaction can often be run at temperatures from 0°C to room temperature, which minimizes side reactions.[3] Refluxing may be required but should be monitored carefully by TLC to avoid product degradation over long periods.
-
-
Cause 3: Incorrect Stoichiometry.
-
Explanation: Ensure accurate molar equivalents of your reactants. While a 1:1 ratio is typical, some protocols may use a slight excess of the glyoxylic acid.
-
Solution: Double-check all mass and volume measurements. Use a calibrated balance and appropriate glassware.
-
Q2: My final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity?
This is the most critical issue for this specific synthesis. The cyclocondensation can produce both the desired 7-methoxy isomer and the undesired 6-methoxy isomer. The outcome is dictated by which of the two non-equivalent amino groups of the diamine initially attacks the more electrophilic carbonyl group of the glyoxylic acid derivative.
-
The Chemistry of Regioselectivity: The methoxy group is an electron-donating group, which activates the aromatic ring. The amino group para to the methoxy group (at C-1) is more nucleophilic than the amino group meta to it (at C-2). The reaction's regioselectivity can be steered by controlling the reaction mechanism, which is often pH-dependent.[4]
-
Under Acidic Conditions: Protonation of the more basic para-amino group can occur, reducing its nucleophilicity and allowing the meta-amino group to react preferentially. This can favor the formation of the 6-methoxy isomer.
-
Under Neutral or Basic Conditions: The more nucleophilic para-amino group is free to react first, leading preferentially to the desired 7-methoxy isomer.[4]
-
-
Solution: Controlling Reaction Conditions for Regioselectivity
-
Avoid Strong Acid: Do not use strong acid catalysts if the 7-methoxy isomer is your target. The reaction often proceeds well without any catalyst.
-
Use a Neutral or Slightly Basic Medium: Performing the reaction in a neutral solvent like ethanol or methanol is often sufficient to favor the 7-methoxy product. Some protocols report success using a base like triethylamine (TEA) to ensure the diamine remains unprotonated, further enhancing selectivity for the 7-methoxy isomer.[4]
-
Solvent Choice: Methanol has been shown to provide excellent regioselectivity in similar systems.[4]
-
Sources
Technical Support Center: Troubleshooting Low Solubility of Quinoxalinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the low solubility of quinoxalinone derivatives in experimental assays. As a class of heterocyclic compounds with significant therapeutic potential, quinoxalinones often present solubility challenges that can impact the accuracy and reproducibility of experimental results.[1][2][3][4][5] This resource offers practical, field-proven insights to help you overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: My quinoxalinone derivative, which is fully dissolved in 100% DMSO, is precipitating when I dilute it into my aqueous assay buffer. Why is this happening?
A1: This is a classic case of a compound "crashing out" of solution due to a drastic change in solvent polarity. Quinoxalinone derivatives, particularly those with more complex and lipophilic substituents, are often highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but have poor aqueous solubility.[6] When you introduce the DMSO stock into an aqueous buffer, the DMSO concentration plummets, and the surrounding water molecules are unable to effectively solvate the hydrophobic compound, leading to precipitation.[7]
Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?
A2: Understanding this distinction is crucial for troubleshooting.
-
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate in an aqueous buffer.[8][9] This measurement is highly relevant for most in vitro high-throughput screening (HTS) assays where compounds are added from DMSO stocks and have a limited time to equilibrate.[9][10] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of a supersaturated state.[9][11]
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a saturated solution, where the solid compound has been allowed to equilibrate with the solvent over an extended period (e.g., 24-48 hours).[8][12] This value is more pertinent for later-stage drug development, such as formulation and predicting in vivo behavior.[12]
For routine cell-based or biochemical assays, kinetic solubility is the more immediate and practical concern.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing significant cytotoxicity?
A3: The tolerable DMSO concentration is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant adverse effects.[7][13] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[7] It is imperative to perform a DMSO tolerance curve for your specific cell line and assay duration to determine the maximum non-toxic concentration.[7]
Q4: Can the pH of my buffer affect the solubility of my quinoxalinone derivative?
A4: Absolutely. Quinoxaline and its derivatives are nitrogen-containing heterocyclic compounds and can act as weak bases.[14][15][16][17][18] The solubility of such ionizable compounds is often pH-dependent.[14][15][16][17] At a pH below the compound's pKa, it will be protonated, carrying a positive charge and generally exhibiting higher aqueous solubility.[15][19] Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form. Therefore, adjusting the buffer pH to a more acidic range can sometimes be a simple and effective way to improve solubility.
In-Depth Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution from DMSO Stock
You've successfully dissolved your quinoxalinone derivative in DMSO, but upon adding it to your aqueous assay buffer, a precipitate forms, rendering your results unreliable.
The core issue is the dramatic decrease in the solvating power of the medium as the percentage of DMSO drops. The hydrophobic nature of many quinoxalinone derivatives makes them incompatible with a highly aqueous environment.[20]
Caption: Workflow for addressing inconsistent assay results.
-
Verify Stock Solution Integrity:
-
Rationale: Compounds can precipitate out of DMSO stocks over time, especially if stored improperly or subjected to multiple freeze-thaw cycles. [21] * Action: Before use, visually inspect your DMSO stock solution against a light source for any crystalline particles. If precipitate is observed, gently warm the solution (e.g., to 37°C) and sonicate for 5-10 minutes to attempt redissolution. Always centrifuge the vial before opening to ensure any undissolved material is pelleted.
-
-
Determine and Respect the Kinetic Solubility Limit:
-
Rationale: Testing a compound at concentrations above its kinetic solubility limit will inevitably lead to precipitation and inaccurate results. [22] * Action: Perform a kinetic solubility assay to determine the maximum soluble concentration of your quinoxalinone derivative under your specific assay conditions (buffer, temperature). A simple method is a visual inspection of serial dilutions in a clear microplate. For more quantitative data, nephelometry (light scattering) or a shake-flask method followed by HPLC-UV analysis can be used. [1][8]Adjust your dose-response curves to start at or below this determined solubility limit. [22]
-
-
Optimize the Assay Dilution and Mixing Protocol:
-
Rationale: The way a compound is introduced and mixed into the assay buffer can influence precipitation.
-
Action: Ensure that upon adding the DMSO stock to the aqueous buffer, the solution is mixed immediately and vigorously to promote rapid dispersion and minimize localized high concentrations that can trigger precipitation. Also, ensure your aqueous buffers are at room temperature, as adding cold DMSO stock to a cold buffer can sometimes cause the DMSO itself to freeze out, trapping the compound. [23]
-
Experimental Protocols
Protocol 1: DMSO Tolerance Assay for Cell-Based Experiments
-
Cell Seeding: Plate your cells in a 96-well plate at the desired density for your main experiment and allow them to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. Typical final concentrations to test range from 0.05% to 2.0%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different DMSO concentrations. Include a "medium only" control (0% DMSO).
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as MTT, MTS, or a live/dead stain.
-
Data Analysis: Plot cell viability (%) versus DMSO concentration (%). The highest concentration that does not cause a significant decrease in viability (e.g., >90% viability) is your maximum tolerable DMSO concentration.
Protocol 2: Kinetic Solubility Assessment (Visual Method)
-
Stock Solution: Prepare a high-concentration stock solution of your quinoxalinone derivative in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a clear 96-well plate, perform a 2-fold serial dilution of your compound in 100% DMSO.
-
Addition of Buffer: To each well, add your aqueous assay buffer to achieve the desired final DMSO concentration (e.g., add 99 µL of buffer to 1 µL of DMSO stock for a 1% final DMSO concentration).
-
Incubation: Mix the plate gently and let it sit at room temperature for 1-2 hours.
-
Visual Inspection: Visually inspect the wells against a dark background. The highest concentration at which no visible precipitate is formed is your approximate kinetic solubility.
Quantitative Data Summary
The following table provides a general guide to common co-solvents and their typical starting concentrations for enhancing the solubility of poorly soluble compounds. Optimization will be required for each specific quinoxalinone derivative.
| Co-Solvent / Excipient | Typical Starting Concentration (in final assay volume) | Mechanism of Action | Key Considerations |
| DMSO | 0.1% - 1.0% | Polar aprotic solvent | Determine cell line toxicity. [7] |
| Ethanol | 1% - 5% | Reduces solvent polarity | Can affect enzyme activity; potential for evaporation. |
| PEG 400 | 1% - 10% | Reduces solvent polarity | Generally low toxicity; can be viscous. |
| Propylene Glycol (PG) | 1% - 10% | Reduces solvent polarity | Common in pharmaceutical formulations. [24] |
| β-Cyclodextrin | 1 - 10 mM | Forms inclusion complexes | Can sometimes interfere with compound-target binding. [25] |
| Tween 80 / Solutol HS-15 | 0.01% - 0.1% | Micellar solubilization | Potential for cell toxicity and assay interference. [26] |
References
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]
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- HyCON Labs. (n.d.).
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- 20. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ziath.com [ziath.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Stability of 7-Methoxyquinoxalin-2(1H)-one in Solution
Disclaimer: This technical guide provides a comprehensive framework for assessing the stability of 7-Methoxyquinoxalin-2(1H)-one based on established principles of pharmaceutical stability testing and the known chemistry of quinoxalinone derivatives. As of the latest literature review, specific forced degradation studies and detailed stability profiles for this compound are not extensively published. Therefore, the information herein should be used as a strategic guide for designing and executing robust stability studies, with all findings requiring empirical validation.
Introduction
This compound is a heterocyclic compound of interest to researchers in drug discovery and development. Understanding its stability in solution is paramount for ensuring the integrity, reproducibility, and accuracy of experimental data. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and proactively managing potential stability issues encountered during their work with this compound.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
Q1: My assay results for this compound are inconsistent. Could solution instability be the cause?
A1: Yes, inconsistent assay results are a classic indicator of compound instability. This compound, like many heterocyclic compounds, can be susceptible to degradation under various conditions. Factors such as pH, solvent composition, light exposure, and temperature can significantly impact its stability over time. It is crucial to evaluate the stability of your stock solutions and experimental samples under your specific assay conditions.
Q2: What are the primary environmental factors that can affect the stability of this compound in solution?
A2: The primary factors to consider are:
-
pH: The quinoxalinone ring system can be susceptible to both acid- and base-catalyzed hydrolysis.
-
Light (Photostability): Aromatic and heterocyclic compounds often absorb UV-Vis light, which can lead to photochemical degradation.
-
Temperature (Thermal Stability): Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
Q3: What is a "forced degradation" or "stress testing" study, and why is it important for my research?
A3: Forced degradation studies are a critical component of understanding a compound's stability profile.[1][2][3] These studies involve intentionally exposing the compound to harsh conditions (e.g., strong acids and bases, high heat, intense light, and oxidizing agents) to accelerate its degradation. The primary objectives are to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a "stability-indicating" analytical method that can separate the parent compound from its degradants.
Conducting forced degradation studies early in your research can save significant time and resources by preventing the use of unstable formulations and ensuring the reliability of your biological and analytical data.
Part 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you might encounter and provides a systematic approach to troubleshooting.
Issue 1: Loss of Potency in Aqueous Buffers
Symptom: A freshly prepared solution of this compound shows the expected activity in a cell-based or biochemical assay, but the activity significantly decreases upon storage (e.g., at 4°C or room temperature for 24-48 hours).
Root Cause Analysis and Troubleshooting Steps:
-
pH-Dependent Hydrolysis: The lactam and ether functionalities in this compound could be susceptible to hydrolysis, a reaction often catalyzed by H+ or OH- ions.
-
Troubleshooting Protocol:
-
Prepare solutions of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7, 9).
-
Store these solutions at a consistent temperature (e.g., 37°C to accelerate degradation).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), analyze the samples using a suitable analytical method like HPLC-UV.
-
Plot the percentage of the remaining parent compound against time for each pH. This will reveal the pH at which the compound is most stable.
-
-
-
Microbial Contamination: If buffers are not sterile, microbial growth can lead to enzymatic degradation of the compound.
-
Troubleshooting Protocol:
-
Prepare solutions using sterile-filtered buffers and under aseptic conditions.
-
Compare the stability of the compound in sterile vs. non-sterile buffers.
-
-
Issue 2: Discoloration or Precipitation of the Solution Upon Storage
Symptom: A clear, colorless solution of this compound turns yellow or brown, or a precipitate forms over time, especially when exposed to light.
Root Cause Analysis and Troubleshooting Steps:
-
Photodegradation: Exposure to ambient or UV light can induce photochemical reactions, leading to the formation of colored degradants or insoluble polymers.
-
Troubleshooting Protocol:
-
Prepare two sets of solutions. Wrap one set in aluminum foil to protect it from light and expose the other set to your typical laboratory lighting conditions.
-
Analyze both sets of samples at various time points by HPLC-UV and visually inspect for color change.
-
If photodegradation is confirmed, always store stock solutions and experimental samples in amber vials or protected from light.
-
-
-
Oxidative Degradation: Dissolved oxygen in the solvent can lead to the formation of N-oxides or other oxidation products, which may be colored.
-
Troubleshooting Protocol:
-
Prepare solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Compare the stability of the compound in sparged vs. unsparged solvent.
-
Consider the addition of antioxidants (e.g., BHT, ascorbic acid) if compatible with your experimental system, although this is more common in formulation development.
-
-
Part 3: Experimental Protocols for Stability Assessment
Protocol 1: General Forced Degradation Study
This protocol outlines the conditions for a basic forced degradation study to understand the intrinsic stability of this compound.
Materials:
-
This compound
-
Acetonitrile (ACN) and Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC system with UV or PDA detector
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ACN or MeOH) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a solid sample of the compound in an oven at 80°C for 48 hours. Also, incubate a solution of the compound in a suitable solvent at 60°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light. Also, expose a solid sample to the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 10-20 µg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC method (see Protocol 2).
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop an HPLC method that separates the peak of this compound from all potential degradation product peaks.
Initial Chromatographic Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan for the λmax of this compound using a PDA detector (likely in the range of 254-320 nm).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Specificity: Inject the stressed samples from Protocol 1. The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the parent compound peak.
-
Linearity, Accuracy, and Precision: Once the method is optimized, validate it according to ICH guidelines to ensure it is reliable for quantitative analysis.
Part 4: Visualizing Degradation and Workflows
Generalized Degradation Pathways
The following diagram illustrates potential degradation pathways for a generic quinoxalinone structure. The exact products for this compound would need to be identified experimentally, likely using LC-MS and NMR.
Caption: Potential degradation pathways for this compound.
Experimental Workflow for Stability Assessment
This workflow provides a logical sequence for investigating the stability of this compound.
Caption: Workflow for assessing the stability of a research compound.
References
- Modak, S. V., Pert, D., Tami, J. L., Shen, W., Abdullahi, I., Huan, X., McNeil, A. J., Goldsmith, B. R., & Kwabi, D. G. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 146(8), 5173–5185. [Link]
- Alsante, K. M., Hatajik, T. D., Lohr, L. L., & Sharp, T. R. (2016). Forced Degradation Studies. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-99). Springer. [Link]
- Synthesis of quinoxalinones. Organic Chemistry Portal. (n.d.). [Link]
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(19), 6529. [Link]
- Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (2022). Organic Chemistry Frontiers, 9(1), 116-121. [Link]
- GSC Biological and Pharmaceutical Sciences. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
- Maheswaran, R. (2012). Forced degradation of drugs: a review. International Journal of Pharmaceutical Sciences and Research, 3(11), 4033. [Link]
Sources
- 1. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methoxyquinoxalin-2(1H)-one
Welcome to the technical support center for the purification of 7-Methoxyquinoxalin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a heterocyclic organic compound belonging to the quinoxalinone class. Quinoxalinone derivatives are significant scaffolds in medicinal chemistry, investigated for a wide range of biological activities, including as multifunctional aldose reductase inhibitors for diabetic complications and other therapeutic targets.[1] High purity is critical for accurate biological screening, pharmacological studies, and ensuring the safety and efficacy of potential drug candidates, as even small amounts of impurities can lead to misleading results or adverse effects.[2]
Q2: What are the most common impurities encountered during the synthesis of this compound?
A2: Impurities are highly dependent on the synthetic route. However, for quinoxaline derivatives, common impurities often include:
-
Unreacted Starting Materials: Such as the corresponding o-phenylenediamine and α-keto acid precursors.
-
Regioisomers: The formation of isomers (e.g., 6-methoxyquinoxalin-2(1H)-one) can occur, and these often have very similar physical properties, making separation challenging.[3]
-
Side-Products: By-products from incomplete reactions or side reactions, which can vary greatly depending on the specific synthetic conditions used.[4]
-
Residual Catalysts or Reagents: If metal catalysts (e.g., Palladium) or strong acids/bases are used in the synthesis, they may carry over into the crude product.[5]
Q3: Which principal purification techniques are recommended for this compound?
A3: The two most effective and widely employed purification techniques for quinoxalinone derivatives are recrystallization and column chromatography.[6][7]
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product. It can yield highly pure crystalline material if a suitable solvent is found. Ethanol is a commonly cited solvent for quinoxaline derivatives.[6][8]
-
Column Chromatography: A highly versatile method for separating complex mixtures, particularly when dealing with regioisomers or multiple by-products. Silica gel is the most common stationary phase used for this class of compounds.[7]
Q4: How can I monitor the purification progress effectively?
A4: Thin-Layer Chromatography (TLC) is an essential tool for monitoring purification. Due to their aromatic nature, quinoxalinone compounds are typically UV-active, making them easily visible on TLC plates with a fluorescent indicator (at 254 nm).[7] TLC allows for the rapid assessment of fraction purity during column chromatography and helps in optimizing the eluent system.
Purification Workflow Overview
The general workflow for purifying crude this compound involves an initial assessment followed by the selection of an appropriate purification method.
Caption: General purification workflow for this compound.
Troubleshooting Guide: Recrystallization
Q: I've dissolved my crude product in a hot solvent, but no crystals form upon cooling. What should I do?
A: This issue typically arises from two main causes: the solution is not supersaturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Causality: Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility limit at a given temperature. If too much solvent is used, the solution may not become saturated upon cooling.
-
Solutions:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Repeat until you observe crystal formation.
-
Induce Nucleation: Sometimes crystallization needs a trigger. Try scratching the inside of the flask at the solution-air interface with a glass rod. The microscopic scratches provide a surface for crystal nucleation.
-
Add an Anti-Solvent: If the compound is highly soluble, add a second solvent (an "anti-solvent") in which your compound is insoluble but which is miscible with the primary solvent. Add the anti-solvent dropwise to the warm solution until slight turbidity appears. Reheat gently until the solution is clear again, then cool slowly.[7]
-
Q: My product is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too quickly, causing the solute to separate as a liquid phase.
-
Causality: The solute is coming out of the solution above its melting point or so rapidly that an ordered crystal lattice cannot form.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Use a Lower-Boiling Solvent: Select a recrystallization solvent with a lower boiling point.
-
Re-dissolve and Dilute: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow it to cool slowly. This reduces the concentration slightly, which can favor crystal formation over oiling.
-
| Problem | Potential Cause | Recommended Action |
| Low Recovery | Compound is significantly soluble in cold solvent; Too much solvent used for washing. | Ensure the flask is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
| Purity Not Improved | Impurities have similar solubility profiles to the product. | Try a different solvent or a solvent-pair system (e.g., Dichloromethane/Hexane, Ethanol/Water). If co-crystallization is occurring, a preliminary purification by column chromatography may be necessary.[7] |
Troubleshooting Guide: Column Chromatography
Caption: Troubleshooting decision tree for poor TLC separation.
Q: My compound and a major impurity are eluting together from the silica gel column. How can I improve the separation?
A: This is a common problem indicating that the chosen eluent system is too polar or not selective enough for the compounds.
-
Causality: In normal-phase chromatography, polar compounds adhere more strongly to the silica gel. If the eluent is too polar, it will wash all compounds off the column quickly without allowing for differential binding and separation.
-
Solutions:
-
Decrease Eluent Polarity: Reduce the percentage of the more polar solvent in your mobile phase (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate system). This will increase the retention time of your polar compounds and improve separation.
-
Change Solvent System: The selectivity of the separation can be altered by changing the solvents. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. Different solvents interact with your compounds and the stationary phase in unique ways.[7]
-
Consider a Different Stationary Phase: If separation on silica gel remains poor, especially with isomers, consider using a different stationary phase like alumina (neutral, acidic, or basic) or a reverse-phase column (e.g., C18).[7]
-
Q: My product will not elute from the column, even with a highly polar eluent.
A: This suggests your compound has a very strong, possibly irreversible, interaction with the stationary phase.
-
Causality: Highly polar functional groups can bind very tightly to the acidic silica gel. The methoxy group and the quinoxalinone core contribute to the polarity of your molecule.
-
Solutions:
-
Gradually Increase Polarity: Ensure you are using a gradient elution, slowly increasing the polarity. A sudden switch to a very polar solvent can cause issues. A common gradient is from 100% hexane to 100% ethyl acetate, followed by introducing methanol if needed.
-
Add a Modifier: Add a small amount (0.5-1%) of a strong modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent. This can disrupt the strong interactions with the silica surface.
-
Use a Different Stationary Phase: As a last resort, switch to a less acidic stationary phase like neutral alumina.[7]
-
| Problem | Potential Cause | Recommended Action |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the proportion of the polar solvent in the mobile phase. |
| Streaking of Bands | Sample overloaded on the column; Compound is sparingly soluble in the eluent. | Reduce the amount of crude material loaded. Ensure the compound is fully dissolved in the minimum amount of solvent before loading. |
| High Back Pressure | Column packed too tightly; Fine particles from silica gel clogging the frit. | Repack the column. Ensure the sample is filtered before loading to remove any particulate matter. |
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System
This protocol is a starting point and may require optimization.
-
Solvent Selection: Place a small amount of crude this compound in a test tube. Add ethanol dropwise at room temperature until the solid dissolves. This indicates good solubility. In a separate tube, test solubility in water (expect poor solubility). This confirms that ethanol/water is a potentially good solvent pair.
-
Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a hot plate with stirring and bring the solvent to a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat. Slowly add warm water dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a TLC plate and develop it in various solvent systems to find an optimal eluent. An ideal system will give your product an Rf value of approximately 0.25-0.35 and show good separation from impurities. A good starting point is a Hexane:Ethyl Acetate mixture (e.g., 7:3 or 1:1).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane). To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent system determined from your TLC analysis. Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- BenchChem. (n.d.). Troubleshooting common problems in quinoxaline synthesis. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGl3aTmoAeCUNsX-rPplydI-G15Cxpvs50agbL-i1RlEik3rHnYD-jRlcph0yx7kbkzQkuAG5PyEnvmCPcIX-qYq10EtTGtiTa7w8JBHotz0x7gglY_zOE_RqjXki0G1_fcMgFfKCfh_K7sOxnS14MpzlYN7_FQTJdVmdg5K_uh8oHfcSjlijgctVMozK86FtFsVl_JVg==
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjWK057NDyCRj4r0oqTiA9V0m7VqjHFKPSdmjZbidJ63nHQXiGEgEeIVt_MdvYr9SVU_RxMQIqg6vtjyyuroe76_6ZukRnFxNf-0jMAOqDbcYtQKh5KOlBgQ_OiY21uRwzl2wfhqbMG_k2z9dtdAcvlM2-3vue2W-sRrWQYz3DVqAm9rXUEmm0AyOrGg6bFZF1rmjeiHbFxBGBhSSB
- BenchChem. (2025). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEddPQVRwmGItJS-2I1Fn34ywgZCKeB2iK7EU2c0t2qiFe1djCulB-E941vi9aoFY59vksnegcHi6N3yQLK1YN7neZHH0NpnhfYJwQNg2ubnhHx3aSnB-2d06v4PyfP3PMUlW4IXsaOEfkjT59vtMsu6JXaT2iMpuXK6Edjs4mSC49sOZzPeSNdk4qUh6S9LHrjI-u4i2OVX2GOxUMPR75SSPPSTmW9pew=
- Abdel-Wahab, B. F., et al. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGBwy3ZhpKB5UQPe9v1FzenmjfC8iPDV6UDzrgDwqJqiswXBmLTgr2djHuDS7mi1wH-cSGuPELMHZgkmOdF1HbDjJmvTzMhxOqAH8i1Rz6oyoYsgaAH_XwK9-KbHjNMqirBtgvuCatVBl0P1me1lOEYeweDbSmROVQz07P20ERrR_1_4DqvjSTOeNBj61APaPpd2rPx8sUFBgMI1tTDmNpIwYh68siWM7YhLItAr3PXZR3oClMgABjxG95Wiq5MEb7Ioq-YHiw-2M4rQVeocIhP7CAudlgL28G2yYxNM30TmPqInzVvPkz-_a99q65H_8UgGrzSclyEEJ_sZq66AK0qa_pav0Ph3Mt_g4sxLvehjNjNilczQ==
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from https://www.organic-chemistry.org/namedreactions/synthesis-of-quinoxalinones.shtm
- PubMed. (2019). Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. Retrieved from https://pubmed.ncbi.nlm.nih.gov/31659919/
- MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from https://www.mdpi.com/1420-3049/21/8/1041
- BenchChem. (2025). Technical Support Center: Synthesis of 7-Phenoxyquinolin-2(1H)-one. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ_jUuTqwnNwI1u-dyqHu5IKIBvhCYLZO-QGO7qMB0O0fWxVrC68mZ8-_zYln4hOlRkAd4h1Sgurqf6nGlbRYJeI8coU1VsOGZ1FDqk0Dv9QYmh87PEtbyoLuIEhsHum3CXYm1MF_rBZjZOwaOtAuxWwQ19dIx79Y_9EUYwg4cJAczFH3KkKHSHSNkuHpeRxgNpEBX6JDGoaRnbJdQ
Sources
- 1. Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Overcoming Challenges in the Regioselective Synthesis of Quinoxalinones
Welcome to the Technical Support Center dedicated to the intricate art of quinoxalinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiochemical control in this important class of N-heterocycles. Quinoxalinones are privileged scaffolds in drug discovery, and mastering their synthesis is paramount.
This resource is structured to provide not just protocols, but a deeper understanding of the underlying principles that govern regioselectivity. We will delve into common experimental challenges, offering practical, field-proven solutions and mechanistic insights to empower you in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common overarching questions encountered during the synthesis of quinoxalinones, particularly when dealing with unsymmetrically substituted precursors.
Q1: What is the primary factor dictating regioselectivity in the reaction between an unsymmetrical o-phenylenediamine and an α-ketoester?
A: The regioselectivity is primarily governed by the difference in nucleophilicity between the two amino groups of the o-phenylenediamine. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl group of the α-ketoester, initiating the cyclization cascade. This nucleophilicity is modulated by the electronic effects (inductive and resonance) of the substituents on the aromatic ring.
Q2: How do electron-donating and electron-withdrawing groups on the o-phenylenediamine influence which regioisomer is formed?
A: Electron-donating groups (EDGs) such as methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, enhancing the nucleophilicity of the amino groups. The amino group ortho or para to the EDG will be more nucleophilic. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density, reducing the nucleophilicity of the amino groups. The amino group meta to the EWG will be comparatively more nucleophilic than the one ortho or para to it.
Q3: Why is my reaction producing a nearly 1:1 mixture of regioisomers, and how can I improve the selectivity?
A: A nearly equimolar mixture of regioisomers suggests that the nucleophilicity of the two amino groups in your substituted o-phenylenediamine is very similar under your current reaction conditions. To improve selectivity, you can strategically alter the reaction environment to exploit subtle electronic differences. The most effective method is to switch between acidic and basic conditions, which can dramatically influence the reaction pathway and favor the formation of one isomer over the other.[1]
Q4: I'm experiencing a very low yield, even though I see the consumption of my starting materials. What are the likely culprits?
A: Low yields in quinoxalinone synthesis, despite the consumption of starting materials, often point towards the formation of side products or product degradation.[2] Common issues include:
-
Side Reactions: Undesired side reactions can consume reactants and lower the yield of the desired quinoxalinone.
-
Product Degradation: The synthesized quinoxalinone might be unstable under the reaction conditions, especially with prolonged reaction times or high temperatures.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or catalyst can significantly impact the yield.[2]
-
Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the dicarbonyl compound can lead to unwanted side reactions.
Part 2: Troubleshooting Guide - Controlling Regioselectivity
This section provides detailed, actionable guidance for controlling the formation of specific regioisomers. The following scenarios are based on the common challenge of reacting a substituted o-phenylenediamine with an α-ketoester.
Scenario: Synthesis of Substituted 3-Aryl-quinoxalin-2-ones from 4-substituted-o-phenylenediamines
The reaction of a 4-substituted-o-phenylenediamine with an α-ketoester can potentially yield two regioisomers: the 7-substituted and the 6-substituted quinoxalin-2-one. The choice of acidic or basic conditions can selectively favor one over the other.[1]
Problem: My reaction is producing a mixture of 6- and 7-substituted quinoxalin-2-ones, but I need to synthesize the 7-substituted isomer as the major product.
Solution: Employing acidic conditions will favor the formation of the 7-substituted quinoxalin-2-one. Acetic acid (AcOH) is a mild and effective choice.[1]
Mechanistic Rationale: In acidic media, the more basic amino group of the o-phenylenediamine is protonated. For a 4-substituted diamine with an electron-donating group (e.g., -OCH₃), the amino group at position 1 (para to the substituent) is more basic and therefore more likely to be protonated. This protonation deactivates it, leaving the less basic amino group at position 2 (meta to the substituent) to act as the primary nucleophile, leading to the 7-substituted product.[1]
Protocol 1: Acid-Mediated Synthesis of 7-Substituted Quinoxalin-2-ones [3]
-
In a round-bottom flask, dissolve the 4-substituted-o-phenylenediamine (0.5 mmol) and the α-ketoester (0.6 mmol) in methanol (3 mL).
-
Add acetic acid (2.0 equivalents).
-
Stir the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold methanol and dry under vacuum to obtain the desired 7-substituted quinoxalin-2-one.
Problem: My target molecule is the 6-substituted quinoxalin-2-one, but my current method yields the 7-substituted isomer as the major product.
Solution: Switching to basic conditions will reverse the regioselectivity and favor the formation of the 6-substituted quinoxalin-2-one. Triethylamine (TEA) is a suitable base for this purpose.[1]
Mechanistic Rationale: Under basic conditions, both amino groups are deprotonated and available for nucleophilic attack. The regioselectivity is now governed by the intrinsic nucleophilicity of the amino groups. For a 4-substituted diamine with an electron-donating group, the amino group at position 1 (para to the substituent) is more nucleophilic due to the resonance effect. This more nucleophilic amine will preferentially attack the α-ketoester, leading to the formation of the 6-substituted quinoxalin-2-one.[1]
Protocol 2: Base-Mediated Synthesis of 6-Substituted Quinoxalin-2-ones [3]
-
In a round-bottom flask, dissolve the 4-substituted-o-phenylenediamine (0.5 mmol) and the α-ketoester (0.6 mmol) in methanol (3 mL).
-
Add triethylamine (5.0 equivalents).
-
Stir the reaction mixture at 25 °C for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 6-substituted quinoxalin-2-one.
Data Summary: Acid vs. Base Catalysis in Regioselective Quinoxalin-2-one Synthesis
| Additive (eq.) | Solvent | Temperature (°C) | Time (h) | Ratio (7-substituted:6-substituted) | Yield (%) | Reference |
| AcOH (2.0) | MeOH | 50 | 2 | 15.7:1 | 92 | [3] |
| AcOH (5.0) | MeOH | 50 | 2 | 12.4:1 | 85 | [3] |
| TEA (5.0) | MeOH | 25 | 12 | 1:4 | 88 | [3] |
| None | MeOH | 50 | 12 | 1.5:1 | 85 | [3] |
Troubleshooting Low Yields
Problem: My yield is consistently low, even after optimizing for regioselectivity.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Solution: Increase the reaction time or temperature moderately. Monitor the reaction closely by TLC or LC-MS to avoid product degradation. Consider a more efficient catalyst system if applicable.[4]
-
-
Starting Material Purity:
-
Solution: Ensure the purity of your o-phenylenediamine and α-ketoester. Recrystallize or purify the starting materials if necessary.
-
-
Atmospheric Conditions:
-
Solution: Some reactions may be sensitive to air or moisture. While the protocols above are generally robust, if you suspect sensitivity, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Work-up and Purification Losses:
-
Solution: Review your work-up and purification procedures. Ensure efficient extraction and minimize losses during chromatographic purification.
-
Part 3: Visualizing the Regioselective Pathways
The following diagrams illustrate the decision-making process and mechanistic rationale for achieving regioselectivity in quinoxalinone synthesis.
Caption: Decision workflow for achieving regioselectivity.
Caption: Mechanistic pathways under acidic vs. basic conditions.
References
- Lu, Q., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. HETEROCYCLES, 100(5), 768. [Link]
- Mlinarič-Raščan, I., & Kočevar, M. (2017). Switchable highly regioselective synthesis of 3,4-dihydroquinoxalin-2(1H)ones from o-phenylenediamines and aroylpyruvates. Beilstein Journal of Organic Chemistry, 13, 1350–1360. [Link]
- Kappe, C. O., & Murphree, S. S. (1998). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (10), 1599–1604. [Link]
- ResearchGate. (n.d.). Regioselectivity in quinoxalinone synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
- Suresh, M., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Synthesis, 52(20), 3037-3044. [Link]
- Quora. (2015). What could be reason for getting a very low yield in organic chemistry? [Link]
- Lu, Q., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base.
- Wang, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35085-35091. [Link]
- Kapoor, S., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5030. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
- Wang, Y., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]
Sources
Technical Support Center: Synthesis of 7-Methoxyquinoxalin-2(1H)-one
Welcome to the dedicated technical support guide for the synthesis of 7-Methoxyquinoxalin-2(1H)-one. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and side reactions encountered during this synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My synthesis of this compound is resulting in a consistently low yield. What are the primary causes?
Answer: Low yields in this specific synthesis are typically traced back to one of three areas: regioisomeric impurity formation, degradation of materials, or suboptimal reaction conditions. The condensation of an unsymmetrical diamine like 4-methoxy-o-phenylenediamine with a 1,2-dicarbonyl compound is sensitive to several factors.
-
Regioisomeric Side Reaction: The most significant contributor to yield loss is the concurrent formation of the undesired 6-Methoxyquinoxalin-2(1H)-one isomer. The two amino groups of the 4-methoxy-o-phenylenediamine have different nucleophilicities, which can lead to the formation of two different products.[1]
-
Suboptimal Reaction Conditions: Classical quinoxaline synthesis often involves high temperatures and strong acids, which can degrade both the starting diamine and the final quinoxalinone product.[1] Modern, milder methods are often preferable.
-
Poor Starting Material Quality: Impurities in the 4-methoxy-o-phenylenediamine or the dicarbonyl compound (e.g., ethyl glyoxalate) can introduce competing side reactions.
Initial Troubleshooting Steps:
-
Confirm Product Identity: Use ¹H NMR or LC-MS to verify that the product you have isolated is indeed the desired 7-methoxy isomer and to quantify the presence of the 6-methoxy isomer.
-
Assess Starting Material Purity: Run a purity check (e.g., melting point, NMR) on your starting materials before beginning the synthesis.
-
Moderate Reaction Conditions: If using high heat or strong acids, consider switching to a milder, catalyst-driven protocol, such as the one detailed later in this guide.
Question 2: I've confirmed the presence of a major isomeric impurity in my product. How do I control the regioselectivity of the reaction?
Answer: This is the most common and challenging aspect of this synthesis. The formation of the 6-methoxy isomer alongside your target 7-methoxy product is a classic problem of regioselectivity. The initial cyclization can occur at either of the two non-equivalent amino groups of the 4-methoxy-o-phenylenediamine.
The key is to exploit the subtle electronic differences between the two amino groups. The amino group para to the electron-donating methoxy group is generally more nucleophilic than the amino group meta to it. Reaction conditions can be tuned to favor the reaction at the desired nitrogen.
Strategies to Enhance Regioselectivity:
-
pH Control: Carefully controlling the pH of the reaction medium can protonate the more basic amino group, effectively deactivating it and allowing the less basic one to react preferentially. This is a delicate balance, as acidic conditions are also required to catalyze the imine formation and subsequent cyclization.
-
Catalyst Choice: The use of specific catalysts can influence the reaction pathway. Some Lewis acids or heterogeneous catalysts may offer better regiocontrol than simple Brønsted acids.[2]
-
Solvent Effects: The polarity of the solvent can influence the relative reactivity of the two amino groups. Experimenting with a range of solvents from polar protic (e.g., ethanol) to non-polar aprotic (e.g., toluene) can sometimes reveal a significant impact on the isomeric ratio.
The diagram below illustrates the competing reaction pathways.
Caption: Competing pathways in the synthesis of this compound.
Question 3: My reaction turns dark brown or black, yielding an intractable tar. What causes this degradation?
Answer: The formation of dark, tarry substances is a clear indication of product and/or starting material degradation. Aromatic diamines, such as 4-methoxy-o-phenylenediamine, are notoriously susceptible to oxidative decomposition, which is often accelerated by heat and acidic conditions. The resulting radical species can polymerize into complex, insoluble materials.
Causality and Prevention:
-
Cause: Overheating or prolonged exposure to strong mineral acids (e.g., HCl, H₂SO₄) can catalyze polymerization and degradation pathways. The electron-rich nature of the aromatic diamine makes it prone to oxidation.
-
Preventative Measures:
-
Lower the Temperature: Many modern protocols for quinoxalinone synthesis can be performed at room temperature or with gentle heating (40-60 °C).[3]
-
Use a Milder Catalyst: Replace strong acids with more benign catalysts. For example, using phenol (20 mol%) as a catalyst in ethanol at room temperature has been shown to be effective and reduces degradation.[3]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help prevent oxidative side reactions, especially if the reaction requires extended heating.
-
The following workflow provides a systematic approach to troubleshooting common synthesis issues.
Caption: Troubleshooting workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Recommended Synthesis using a Mild Phenol Catalyst
This protocol is adapted from green chemistry principles to minimize degradation and improve yield.[3]
Materials:
-
4-methoxy-o-phenylenediamine (1 mmol, 1.0 eq)
-
Ethyl glyoxalate (50% in toluene, 1.05 mmol, 1.05 eq)
-
Phenol (0.2 mmol, 20 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a 25 mL round-bottom flask, add 4-methoxy-o-phenylenediamine (1 mmol) and ethanol (5 mL). Stir until fully dissolved.
-
Add phenol (0.2 mmol) to the solution and stir for 2 minutes at room temperature.
-
Add ethyl glyoxalate (1.05 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion, a precipitate should form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Isolate the crude product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to obtain the crude this compound, which may contain the 6-methoxy isomer.
Protocol 2: Purification by Column Chromatography
If NMR analysis shows a significant amount of the 6-methoxy isomer, column chromatography is the most effective method for separation.
Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity (e.g., 10% EtOAc in Hexane) and gradually increase the polarity (e.g., up to 40% EtOAc). The two isomers often have a slight difference in polarity, allowing for separation.
-
Column Packing: Pack the column using the slurry method with your starting mobile phase.
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, adsorbed product onto the top of the prepared silica gel column.
-
Begin elution with the low-polarity mobile phase, collecting fractions.
-
Monitor the fractions by TLC. The less polar isomer will typically elute first.
-
Gradually increase the polarity of the mobile phase to elute the more polar isomer.
-
Combine the pure fractions of the desired 7-methoxy isomer and remove the solvent under reduced pressure.
-
For final purification, the isolated product can be recrystallized from a suitable solvent like ethanol.[3]
Data Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Formation of 6-methoxy regioisomer; Product/reactant degradation; Incomplete reaction. | Analyze crude product for isomer ratio. Switch to milder conditions (e.g., phenol catalyst at RT). Check starting material purity.[1][3] |
| Isomeric Impurity | Low regioselectivity due to similar reactivity of the two amino groups. | Tune reaction conditions (pH, catalyst, solvent). Purify final product via column chromatography or fractional recrystallization. |
| Reaction Stalls | Inactive catalyst; Incorrect stoichiometry; Reversible reaction. | Use fresh catalyst. Verify molar equivalents of reactants. If applicable, use a method to remove water byproduct.[3] |
| Degradation (Tarring) | Oxidative decomposition of the aromatic diamine; Harsh conditions (high heat, strong acid). | Run the reaction under an inert atmosphere (N₂/Ar). Lower the reaction temperature. Use a mild acid catalyst like phenol.[1] |
References
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- Organic Chemistry Portal. (2024). Synthesis of quinoxalinones.
- Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate.
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal.
- El-Hamouly, W. S., et al. (2009). One-pot synthesis of some (1H)-quinoxalin-2-ones. Academic Journals.
Sources
Preventing degradation of 7-Methoxyquinoxalin-2(1H)-one during experiments
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for preventing the degradation of 7-Methoxyquinoxalin-2(1H)-one during experimental use. By understanding the molecule's stability profile and implementing the recommended procedures, users can ensure the integrity and reproducibility of their results.
Understanding the Stability of this compound
This compound is a heterocyclic compound belonging to the quinoxalinone class. Its structure, featuring a lactam (cyclic amide) within the pyrazine ring and a methoxy group on the benzene ring, presents specific stability challenges. Degradation can compromise experimental outcomes by reducing the concentration of the active compound and introducing confounding variables in the form of degradants. The primary pathways of degradation are hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions, which can lead to ring-opening. The rate of hydrolysis is significantly influenced by pH and temperature.[1]
-
Oxidative Degradation: The electron-rich aromatic system and the nitrogen atoms in the pyrazine ring can be targets for oxidation.[2] This can be initiated by atmospheric oxygen, peroxides, or radical species, potentially leading to the formation of N-oxides or other oxidized artifacts.[3]
-
Photodegradation: Quinoxaline derivatives can absorb UV and visible light, which may lead to photoinduced degradation processes.[4][5] The energy absorbed can trigger reactions such as oxidation or rearrangement, especially for compounds in solution exposed to direct light.[6]
The following diagram illustrates the primary environmental factors that can initiate the degradation of the parent compound.
Caption: Troubleshooting Logic Flow for Degradation of this compound.
Protocols for Stability Assessment
To proactively understand the stability of this compound in your specific experimental matrix, it is essential to perform forced degradation studies. These studies deliberately stress the compound to identify potential degradants and establish stable operating conditions. [3][7][8]
Data Summary: Forced Degradation Conditions
The following table summarizes typical conditions for forced degradation studies, as recommended by ICH guidelines. [3][7]
| Stress Condition | Reagent/Parameter | Typical Duration | Expected Degradation Pathway |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 24-72 hours at RT or 60°C | Hydrolysis of lactam ring |
| Base Hydrolysis | 0.1 M NaOH | 2-24 hours at RT | Rapid hydrolysis of lactam ring |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Formation of N-oxides, other oxidized species |
| Thermal | 80°C (in solution or as solid) | 48-72 hours | General acceleration of other degradation pathways |
| Photolytic | UV (e.g., 254/365 nm) & Visible Light | Expose per ICH Q1B guidelines [9]| Formation of photolytic adducts or radicals |
Experimental Workflow: Stability Study
This diagram outlines the general workflow for conducting a stability assessment.
Caption: Experimental Workflow for a Forced Degradation Study.
Protocol 1: Preparation of a Standard Stock Solution
-
Weighing: Accurately weigh the required amount of this compound solid in a clean, calibrated weighing vessel.
-
Dissolution: Transfer the solid to a volumetric flask (amber glass is preferred). Add a small amount of a suitable organic solvent (e.g., HPLC-grade DMSO) to dissolve the compound completely.
-
Dilution: Once dissolved, dilute to the final volume with the same solvent to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Storage: Tightly cap the flask, label it clearly with the compound name, concentration, date, and solvent. For immediate use, keep it protected from light on the bench. For long-term storage, aliquot into smaller amber vials and store at -20°C.
Protocol 2: General Forced Degradation Procedure
-
Sample Preparation: Dilute the stock solution from Protocol 1 into separate reaction vessels containing:
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
Purified water (for neutral hydrolysis/control)
-
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot from each solution. Quench the reaction if necessary (e.g., by neutralizing the acidic/basic samples with an equimolar amount of base/acid) and analyze it via HPLC to establish the initial peak area.
-
Incubation: Store the reaction vessels under the desired conditions (e.g., room temperature, 60°C). For photostability, expose one set of samples to a calibrated light source while keeping a parallel set wrapped in foil as a dark control. [9]4. Subsequent Time Points: Collect aliquots at predetermined intervals (e.g., 4, 8, 24, 48 hours). Quench and analyze each sample.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of resolving the parent peak from all potential degradation products. [10]6. Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the T=0 sample. Analyze the new peaks that appear in the chromatograms to understand the degradation profile.
By following this guide, you can significantly improve the reliability and accuracy of your experiments involving this compound.
References
- Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. (n.d.).
- Burganov, T., et al. (2020). To what extent are the photophysical properties of quinoxaline- and quinoxalinone-based chromophores predictable? DYES PIGMENTS.
- Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository.
- Rajurkar R.M et al. (2010).
- Forced degrad
- Safety Data Sheet - 2-Hydroxyquinoxaline. (2013). Fisher Scientific.
- Safety Data Sheet - Quinoxalin-2(1H)-one. (2024). Sigma-Aldrich.
- A Review: Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (n.d.). MDPI.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.
- Forced Degradation – A Review. (2022). Journal of Pharmaceutical Science and Technology.
- This compound (Cas 55687-30-4). (n.d.). Parchem.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Recent Advances on Quinoxaline-Based Photoinitiators of Polymeriz
- 2(1H)-Quinoxalinone,3-amino-7-methyl-(9CI)
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency.
- Ahmad, I., et al. (2016). Photostability and Photostabilization of Drugs and Drug Products.
- Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. (n.d.). MDPI.
- Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. (n.d.).
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA. (n.d.).
- 2(1H)-Quinoxalinone. (n.d.). PubChem.
- Kinetics of thermal decomposition of methyl derivatives of 7H-difurazanofuxanoazepine and 7H-tryfurasanoazepine. (n.d.).
- Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution.
- Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. (2023). Drug Analysis Research.
- Thermal Stability of Amorphous Solid Dispersions. (2021).
- Straub, J. A., et al. (1995). Chemical pathways of degradation of the bradykinin analog, RMP-7. Pharmaceutical Research.
- Thermal Stability Improvement of exo-Tetrahydrodicyclopentadiene by 1,2,3,4-Tetrahydroquinoxaline: Mechanism and Kinetics. (2025).
- Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme, Mn(III) meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrin Chloride (MnTE-2-PyPCl5, BMX-010). (2021).
- (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). (2021).
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Technical Support Center: Scaling Up the Synthesis of 7-Methoxyquinoxalin-2(1H)-one
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methoxyquinoxalin-2(1H)-one. As this quinoxalinone derivative advances into preclinical studies, the need for a robust, scalable, and reproducible synthetic protocol is paramount. This document provides an in-depth experimental protocol, troubleshooting advice for common issues encountered during scale-up, and answers to frequently asked questions to ensure your synthesis is successful.
Overview of the Synthetic Strategy
This compound is a heterocyclic compound with significant interest in medicinal chemistry.[1][2] The most common and scalable approach for synthesizing the quinoxalin-2(1H)-one core is the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid. For the target molecule, this involves the reaction between 4-methoxybenzene-1,2-diamine and glyoxylic acid. This method is advantageous due to the commercial availability of starting materials and the generally straightforward reaction conditions.
The primary challenge in this specific synthesis is controlling the regioselectivity. Since 4-methoxybenzene-1,2-diamine is an unsymmetrical diamine, the condensation can potentially yield two regioisomers: the desired 7-methoxy product and the undesired 6-methoxy isomer. The reaction conditions, particularly the pH, can influence the relative reactivity of the two amino groups and thus the isomeric ratio.[3]
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol (Gram-Scale)
This protocol is optimized for a gram-scale synthesis, which can serve as a baseline for further scaling.
Safety Precautions: o-Phenylenediamines can be carcinogenic and toxic.[4] The final product is classified as a skin, eye, and respiratory irritant.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-Methoxybenzene-1,2-diamine | 138.17 | 10.0 g | 72.4 | Limiting Reagent |
| Glyoxylic Acid Monohydrate | 92.06 | 7.34 g | 79.6 | 1.1 equivalents |
| Ethanol (95%) | - | 200 mL | - | Solvent |
| Deionized Water | - | 100 mL | - | Solvent |
| Acetic Acid, Glacial | 60.05 | 5 mL | - | Catalyst |
| N,N-Dimethylformamide (DMF) | - | As needed | - | Recrystallization Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxybenzene-1,2-diamine (10.0 g, 72.4 mmol), ethanol (200 mL), and deionized water (100 mL). Stir the mixture at room temperature until the diamine is fully dissolved.
-
Addition of Reactants: To the stirred solution, add glyoxylic acid monohydrate (7.34 g, 79.6 mmol) followed by glacial acetic acid (5 mL).
-
Causality Note: Acetic acid acts as a catalyst, protonating the carbonyl of glyoxylic acid to increase its electrophilicity and facilitate nucleophilic attack by the diamine. The slight excess of glyoxylic acid ensures the complete consumption of the more expensive diamine.
-
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting diamine spot indicates reaction completion.
-
Isolation of Crude Product: After the reaction is complete, allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 1-2 hours to maximize precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then cold ethanol (2 x 30 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the crude product in a vacuum oven at 60-70°C overnight. A typical crude yield is 80-90%.
-
Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot N,N-Dimethylformamide (DMF). Once dissolved, allow the solution to cool slowly to room temperature, which should induce crystallization. If needed, further cooling in an ice bath can be used. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical purified yield is 70-80%.
-
Expertise Note: DMF is an excellent solvent for this class of compounds, but others like acetic acid or a mixed solvent system can also be effective. The key to good crystal formation is slow cooling.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be assessed by HPLC.
Troubleshooting Guide
This section addresses common problems that may arise during the synthesis and scale-up process.
Caption: Troubleshooting logic for the synthesis of this compound.
Q1: My reaction resulted in a very low yield. What are the likely causes?
Answer: Low yields in quinoxalinone synthesis can often be traced back to a few key areas.[3]
-
Incomplete Reaction: The condensation may not have gone to completion. Verify this by running a TLC of your crude product. If starting material is present, consider extending the reflux time or ensuring the internal reaction temperature is reaching the target. The quality of the glyoxylic acid is also critical; it can degrade upon storage.
-
Suboptimal Work-up: The product has some solubility in the ethanol/water mixture, especially if it's not cooled sufficiently. Ensure the reaction mixture is thoroughly chilled in an ice bath for at least an hour before filtration to maximize precipitation. Additionally, using excessive or warm solvent to wash the filter cake can dissolve a significant amount of product.
-
Product Degradation: Although quinoxalinones are generally stable, prolonged exposure to very high temperatures or strongly acidic/basic conditions could potentially lead to degradation.[3] Stick to the recommended reaction times and conditions.
Q2: I'm seeing two major spots on my TLC plate after the reaction, and they are difficult to separate. What's happening?
Answer: This is a classic sign of regioisomer formation, a common issue when using unsymmetrical o-phenylenediamines.[3] The two spots likely correspond to the desired 7-methoxy and the undesired 6-methoxy isomer.
-
Cause: The two amino groups on 4-methoxybenzene-1,2-diamine have slightly different nucleophilicities. The amino group para to the methoxy group is more activated than the one meta to it. This difference dictates which nitrogen is more likely to perform the initial attack on the glyoxylic acid, leading to the two different products.
-
Solution: While complete separation by recrystallization can be challenging if the isomers co-crystallize, you can sometimes enrich the desired isomer by carefully selecting the recrystallization solvent and conditions. If this fails, column chromatography is the most reliable method for separation. To potentially improve the isomeric ratio in the reaction itself, you can try adjusting the pH. Running the reaction under more neutral conditions may alter the selectivity.
Q3: When I try to recrystallize the crude product, it "oils out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute is not soluble enough in the cold solvent but too soluble in the hot solvent, causing it to separate as a liquid phase upon cooling.
-
Slower Cooling: The most common cause is cooling the solution too rapidly. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
-
Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solvent line to create a nucleation site. Adding a tiny "seed" crystal of a previously successful batch can also initiate crystallization.
-
Solvent System Adjustment: Your product may be too soluble in pure hot DMF. You can try adding a poor solvent (an "anti-solvent") like water or isopropanol dropwise to the hot, dissolved solution until it just starts to become cloudy. Then, add a few drops of DMF to redissolve the solid and allow it to cool slowly. This reduces the overall solvating power of the system, encouraging crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this reaction? The reaction is a condensation followed by cyclization and dehydration. It begins with the nucleophilic attack of one of the amino groups of the diamine on the carbonyl carbon of glyoxylic acid, forming a carbinolamine intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the imine formed after dehydration of the carbinolamine. A final dehydration step yields the aromatic quinoxalinone ring system.
Q2: Can I use a different α-keto acid or a different solvent? Yes, the synthesis of quinoxalines and quinoxalinones is quite versatile.[6][7] Different α-keto acids can be used to install various substituents at the 3-position of the quinoxalinone ring. The choice of solvent can also be modified; for instance, some procedures report using acetic acid as both the catalyst and solvent, or using microwave irradiation to shorten reaction times.[8][9] However, any change will require re-optimization of the reaction conditions.
Q3: What are the key considerations for scaling this reaction up to the kilogram scale for preclinical manufacturing?
-
Heat Transfer: The reaction is exothermic. On a large scale, efficient heat management is critical. A jacketed glass reactor with controlled heating and cooling is essential to maintain a consistent internal temperature and prevent runaway reactions.
-
Mixing: Magnetic stirring is insufficient for large volumes. Mechanical overhead stirring is required to ensure the reaction mixture is homogeneous, which is vital for consistent heating and preventing localized "hot spots."
-
Reagent Addition: Adding reagents too quickly on a large scale can cause dangerous exotherms. Controlled addition via an addition funnel or a pump is necessary.
-
Purification: Recrystallization is generally preferred over chromatography for large-scale purification due to cost and efficiency. Significant development work may be required to find a robust crystallization procedure that gives consistent yield and purity. Filtration and drying equipment (e.g., filter-dryer) also needs to be appropriately sized.
Q4: What analytical methods are essential for product release in a preclinical setting? For preclinical batches, a comprehensive analytical package is required to confirm identity, purity, and consistency. This typically includes:
-
Identity: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and FT-IR.
-
Purity: HPLC is the primary method for determining purity (e.g., >98% or >99%). It will also quantify any impurities, including the regioisomer.
-
Physical Properties: Melting point and appearance.
-
Residual Solvents: Gas Chromatography (GC) to ensure residual solvents from the synthesis and purification (like DMF or ethanol) are below acceptable limits.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
References
- ACS Figshare. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters.
- Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
- PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
- PubMed. (2010). The combinatorial synthesis of bioactive quinoxalines, quinoxalinones and quinoxalinols. Comb Chem High Throughput Screen, 13(3), 293-301.
- Sigma-Aldrich. (2024). Safety Data Sheet.
- ResearchGate. (2025). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- Scientific Research Publishing. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University.
- ResearchGate. (2025). Green synthesis of quinoxaline and substituted quinoxalines.
- ResearchGate. (n.d.). Reaction mechanism of hydroxylated quinoxalin-2(1H)-one.
- MDPI. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
- PubMed. (2011). Safe and reliable synthesis of diazoketones and quinoxalines in a continuous flow reactor.
- PubMed Central. (n.d.). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.
- Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers, (11).
- ResearchGate. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Johns Hopkins University. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation.
- Journal of Medicinal Chemistry. (2014). Synthesis and preclinical evaluation of 2-(2-furanyl)-7-[2-[4-[4-(2-[11C]methoxyethoxy)phenyl]-1-piperazinyl]ethyl]7H-pyrazolo[4,3-e][5][12][13]triazolo[1,5-c]pyrimidine-5-amine ([11C]Preladenant) as a PET tracer for the imaging of cerebral adenosine A2A receptors. 57(21), 9204-9210.
- PubMed Central. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines.
- PubMed Central. (n.d.). New synthesis of a late-stage tetracyclic key intermediate of lumateperone.
- Master Organic Chemistry. (2025). The SN1 Reaction Mechanism.
- MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
- Asian Journal of Chemistry. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. 30, 834-836.
- PubChem. (n.d.). 2(1H)-Quinoxalinone.
- ResearchGate. (2025). Studies on Synthesis of a Novel, Broad-Spectrum Antitumor Compound 2-(1-hydroxy-4-oxo-cyclohexa-2, 5-dienyl)-pyran-4-one.
Sources
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Technical Support Center: Method Refinement for C-H Alkylation of Quinoxalin-2(1H)-ones
Welcome to the technical support center for the C-H alkylation of quinoxalin-2(1H)-ones. This guide is designed for researchers, scientists, and drug development professionals actively engaged in this powerful synthetic transformation. My goal is to move beyond standard protocols and provide you with field-proven insights to troubleshoot common issues, refine your methodology, and accelerate your research. The C-H functionalization of quinoxalin-2(1H)-ones is a cornerstone for synthesizing a vast array of bioactive molecules, and mastering this reaction is key to innovation.[1]
This resource is structured as a series of questions you might be asking at the bench. We will explore the causality behind experimental choices, ensuring that every protocol adjustment is a logical, validated step toward success.
Section 1: Foundational Knowledge & General FAQs
Before diving into troubleshooting, let's establish a firm understanding of the reaction's core principles. Most modern C-H alkylations of quinoxalin-2(1H)-ones proceed via a photoredox-catalyzed radical mechanism.
Question: What is the general mechanism for the photocatalytic C-H alkylation of quinoxalin-2(1H)-ones?
Answer: The most widely accepted pathway is a photoredox-catalyzed radical chain reaction. The process can be broken down into several key steps, as illustrated below. A photocatalyst (PC), such as Eosin Y or a Ruthenium/Iridium complex, absorbs visible light to reach an excited state (PC*).[1] This excited catalyst then interacts with an alkyl radical precursor—often an alkyl carboxylic acid or its derivative (like an N-hydroxyphthalimide ester)—to generate an alkyl radical.[2][3] This nucleophilic alkyl radical then adds to the electron-deficient C3 position of the protonated quinoxalin-2(1H)-one. The resulting radical intermediate is then oxidized, and subsequent deprotonation yields the final C3-alkylated product and regenerates the catalyst.
Caption: General Photocatalytic Cycle for C-H Alkylation.
Question: Which alkylating agents are compatible with this methodology?
Answer: The versatility of this reaction is one of its greatest strengths. A wide range of alkyl radical precursors can be used, allowing for the introduction of primary, secondary, and tertiary alkyl groups. Common sources include:
-
Aliphatic Carboxylic Acids: These are attractive radical precursors due to their availability and the favorable decarboxylation process that generates the alkyl radical and CO2 as a traceless byproduct.[4]
-
N-Hydroxyphthalimide (NHPI) Esters: These "redox-active esters" are also highly effective and can be prepared from the corresponding carboxylic acids.[2][3]
-
Alkylboron Compounds: Alkyl boronic acids and their derivatives can serve as effective radical precursors under electro-oxidative conditions.[5]
-
Alcohols: Through conversion to intermediates like xanthates, alcohols can be used as alkylating agents in deoxygenative alkylation processes.[6]
Section 2: Troubleshooting Guide - Low Yield & Incomplete Conversion
This is the most frequent challenge. A systematic approach is required to diagnose the root cause.
Question: My reaction shows low conversion of the starting quinoxalin-2(1H)-one. What are the primary factors to investigate?
Answer: Low conversion is typically traced back to one of four areas: Catalyst, Light, Reagents, or Atmosphere. Use the following flowchart to diagnose the issue.
Caption: Diagnostic Flowchart for Low Conversion Issues.
Question: I suspect my photocatalyst (Eosin Y) is degrading. What are the signs and how can I prevent it?
Answer: Eosin Y is a robust organic dye, but it is susceptible to photodegradation, especially under prolonged irradiation or in the presence of reactive species.[7][8]
-
Signs of Degradation: A noticeable color change, often a bleaching of the characteristic pink/red color of the solution, is the primary indicator. This visual cue suggests the catalyst's chromophore is being destroyed, rendering it inactive.
-
Prevention & Mitigation:
-
Limit Irradiation Time: Do not run the reaction longer than necessary. Monitor by TLC or LC-MS and work up the reaction upon completion.
-
Ensure an Inert Atmosphere: Oxygen can participate in side reactions that degrade the dye. Thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (Nitrogen or Argon) is critical. Some studies have found that the presence of O₂ can either increase or decrease catalyst blinking (a proxy for activity), depending on the solvent, highlighting the complexity of its role.[9]
-
Solvent Choice: The solvent can significantly impact catalyst stability and behavior.[10][11][12] While solvents like DMF and MeCN are common, their purity is paramount as redox-active impurities can interfere with the catalytic cycle.[9][11][12] If degradation persists, consider screening other high-purity, degassed solvents.
-
Question: My yield is inconsistent between batches. What is the most likely cause?
Answer: Inconsistent yields often point to two culprits: atmospheric contamination or solvent effects.
-
Atmospheric Control: The most common cause is inconsistent degassing. A radical reaction is highly sensitive to oxygen. Ensure your degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas) is identical for every run.
-
Solvent Polarity and Purity: The choice of solvent influences the reaction by modifying the energies of the electronic states of the photocatalyst.[10] Even within the same solvent, batch-to-batch variations in purity (especially water content or dissolved oxygen) can alter reaction kinetics. Using a freshly opened bottle of a high-purity solvent (anhydrous grade) for each new series of experiments is a best practice. Studies have shown that redox properties and triplet energies of photocatalysts can vary significantly as a function of the solvent.[13] For example, the redox potential of a catalyst can shift enough between THF and MeCN to be the difference between a successful reaction and failure.[13]
Section 3: Managing Side Reactions and Selectivity
Even with good conversion, side products can complicate purification and lower your isolated yield. Understanding their origin is key to suppression.
Question: I am observing a significant amount of a dimerized product from my alkylating agent. How can I minimize this?
Answer: Alkyl radical (R•) dimerization to form R-R is a common off-cycle pathway. This occurs when the concentration of the alkyl radical is too high, or its reaction with the quinoxalinone is too slow.
-
Causality: The rate of dimerization is second-order with respect to the alkyl radical concentration, while the desired product formation is first-order. Therefore, the key is to keep the steady-state concentration of the alkyl radical low.
-
Solutions:
-
Slow Addition: If using a highly reactive radical precursor, consider adding it slowly over a period of time using a syringe pump. This maintains a low concentration of the radical, favoring the intermolecular reaction with the heterocycle.
-
Lower Light Intensity: Reducing the photon flux will slow the rate of radical generation from the photocatalyst, thereby lowering its steady-state concentration. You can achieve this by moving the light source further away or using a lower-wattage lamp.
-
Concentration: Paradoxically, slightly increasing the concentration of the quinoxalinone substrate can sometimes help, as it increases the probability of a productive collision between the alkyl radical and the substrate.
-
Question: I am performing a decarboxylative alkylation, but I see byproducts suggesting a Giese-type reaction. Why is this happening?
Answer: A Giese reaction is the addition of a radical to an electron-deficient alkene.[14][15] If your quinoxalinone substrate or the resulting product has an alkene moiety (or if there are other unsaturated species present), the generated alkyl radical can add to it instead of the desired C3 position.
-
Mechanism: This is a competing radical addition pathway. The selectivity is determined by the relative rates of addition to the C3 position versus the alkene.
-
Solutions:
-
Protecting Groups: If the unwanted reactivity is on your substrate, consider if a temporary protecting group could mask the alkene.
-
Reaction Conditions: Giese additions can be sensitive to solvent and temperature. Screening different solvents may alter the selectivity profile.
-
Radical Nature: The nature of the alkyl radical itself plays a role. Highly stabilized or sterically hindered radicals might exhibit different selectivity profiles. If possible, using a different precursor to generate a slightly different radical species could solve the issue.
-
Section 4: Experimental Protocols & Data
A reliable starting point is essential for method development. The following protocol is a generalized procedure for a visible-light-mediated decarboxylative alkylation.
General Protocol: Photocatalytic Decarboxylative C3-Alkylation
-
Preparation: To an oven-dried reaction vessel (e.g., a Pyrex tube) equipped with a magnetic stir bar, add the quinoxalin-2(1H)-one (1.0 equiv), the carboxylic acid (1.5–2.0 equiv), and the photocatalyst (e.g., Eosin Y, 1–5 mol%).
-
Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., DMSO, DMF, or MeCN, see table below) via syringe to achieve the desired concentration (typically 0.1 M).
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 24W Blue LED lamp).[16] Ensure the reaction is stirred vigorously to allow for even irradiation.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the light source. Dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-alkyl-quinoxalin-2(1H)-one.
Table 1: Typical Reaction Parameters
| Parameter | Typical Range/Value | Rationale & Key Considerations |
| Substrate | 1.0 equiv | The limiting reagent. |
| Alkyl Source | 1.2 - 3.0 equiv | Excess is used to drive the reaction to completion. |
| Photocatalyst | 1 - 5 mol % | Lower loadings are preferred for cost and to simplify purification. Higher loadings may be needed for challenging substrates. |
| Solvent | MeCN, DMSO, DMF, DCM | Choice is critical.[13] Polar aprotic solvents are common. Must be high purity and rigorously degassed. |
| Concentration | 0.05 - 0.2 M | Affects rates of competing reactions. May require optimization. |
| Light Source | Blue LED (420-460 nm) | Wavelength must overlap with the absorbance spectrum of the photocatalyst. |
| Temperature | Room Temperature | A key advantage of photoredox catalysis is the ability to run reactions at ambient temperature. |
| Atmosphere | Inert (N₂ or Ar) | CRITICAL: Oxygen quenches the excited state of the catalyst and can lead to unwanted side reactions. |
This guide is intended to be a living document. As new methodologies and insights emerge, it will be updated. Your feedback and experimental observations are invaluable to the scientific community. Happy experimenting.
References
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- Marratt, R. G., et al. (2021). Solvent Effects on Ultrafast Photochemical Pathways. Accounts of Chemical Research. [Link]
- Zhou, W., Gu, K., Schultz, F., & Liu, C. (2025).
- Zhou, W., Gu, K., Schultz, F., & Liu, C. (2025).
- Various Authors. (n.d.). Mechanism for the C‐3 alkylation of quinoxalin‐2‐ones under photoredox/radical chain conditions.
- Anonymous. (n.d.). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N′,N′-tetraalkylethylenediamine. Organic & Biomolecular Chemistry. [Link]
- Forbes, L. K., et al. (2024).
- Various Authors. (n.d.). Strategy for the alkylation of quinoxalin‐2(1H)‐ones.
- Anonymous. (n.d.). The visible-light-triggered regioselective alkylation of quinoxalin-2(1H)-ones via decarboxylation coupling. Organic & Biomolecular Chemistry. [Link]
- Various Authors. (n.d.). a Photocatalytic degradation of eosin yellow dye under UV light...
- Various Authors. (n.d.). (PDF) Photodegradation process of Eosin Y using ZnO/SnO2 nanocomposites as photocatalysts: experimental study and neural network modeling.
- Rajkumar, M., et al. (2020). Visible-Light Driven Photocatalytic Degradation of Eosin Yellow (EY) Dye Based on NiO-WO₃ Nanoparticles. PubMed. [Link]
- Lian, T., et al. (2020). C–H functionalization reactions enabled by hydrogen atom transfer to carbon-centered radicals. Chemical Science. [Link]
- Various Authors. (n.d.). Degradation pathway for photocatalytic degradation of Eosin Y.
- Anonymous. (n.d.). Synergistic Degradation of Eosin Y by Photocatalysis and Electrocatalysis in UV Irradiated Solution Containing Hybrid BiOCl/TiO2 Particles. Semantic Scholar. [Link]
- Various Authors. (n.d.). Ru‐photocatalyzed deoxygenative alkylation of quinoxalin‐2(1H)‐ones.
- Various Authors. (n.d.). Photochemical Giese reaction between 3,4‐dihydroquinoxalin‐2‐ones and...
- Elsherbini, M., et al. (2020). Electrochemical Decarboxylative N-Alkylation of Heterocycles. Organic Letters. [Link]
- Anonymous. (n.d.). Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. Green Chemistry. [Link]
- Anonymous. (n.d.).
- Rostoll-Berenguer, J., et al. (2023). Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light.
- Wang, P., et al. (2020). BI-OAc-Accelerated C3–H Alkylation of Quinoxalin-2(1H)
- Anonymous. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers. [Link]
- Various Authors. (n.d.). (PDF) Radical Advances in C(sp3)−H Functionalization: Foundations for C–H Cross-Coupling.
- Le, C., et al. (2018). Visible Light-Mediated Decarboxylative Alkylation of Pharmaceutically Relevant Heterocycles. PubMed. [Link]
- Davies, H. M. L., & Morton, D. (2016). Recent Advances in C–H Functionalization. The Journal of Organic Chemistry. [Link]
- Anonymous. (n.d.). Publication: Reactivity and Selectivity in Aryl C–H Functionalization by Electrophilic Radicals. No specified source. [Link]
- Yuan, D., et al. (2019). Visible-Light Photoredox-Catalyzed Decarboxylative Alkylation of Heteroarenes Using Carboxylic Acids with Hydrogen Release. Organic Letters. [Link]
- Anonymous. (n.d.). Radical C(sp3)–H functionalization and cross-coupling reactions. PMC. [Link]
- Pye, D. R., et al. (2023). Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. The Journal of Organic Chemistry. [Link]
- Various Authors. (n.d.). Strategies for alkylation of quinoxalin‐2(1H)‐one.
- Kanegusuku, A. L., & Roizen, J. L. (n.d.). Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. PMC. [Link]
- Rostoll-Berenguer, J., et al. (2022). Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry. [Link]
- Anonymous. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews. [Link]
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- 15. Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Cell Permeability of 7-Methoxyquinoxalin-2(1H)-one Derivatives
Welcome to the technical support center dedicated to addressing challenges associated with the cell permeability of 7-Methoxyquinoxalin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to navigate the complexities of optimizing your compounds for enhanced cellular uptake.
Introduction to Quinoxalinone Permeability
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as antimicrobial and anticancer agents.[1][2][3] A critical determinant of a compound's therapeutic efficacy is its ability to cross cellular membranes to reach its intracellular target. Poor cell permeability is a common hurdle in the development of quinoxalinone-based drug candidates, leading to diminished bioactivity and potential clinical failure. This guide provides a structured approach to diagnosing and overcoming these permeability challenges.
Troubleshooting Guide
This section is formatted as a direct Q&A to address specific issues you may encounter during your experiments.
Question 1: My this compound derivative shows low permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA). What are my next steps?
Answer: Low permeability in the PAMPA assay is a strong indicator of poor passive diffusion, as this assay specifically measures a compound's ability to cross an artificial lipid membrane without the influence of active transporters.[4][5] Here is a systematic approach to troubleshoot this issue:
-
Verify Physicochemical Properties:
-
Lipophilicity (LogP/LogD): The balance between lipophilicity and hydrophilicity is crucial for membrane permeability.[6][7][8] While increased lipophilicity can enhance membrane partitioning, excessively high lipophilicity can lead to poor aqueous solubility and membrane retention.[6][7] Aim for a LogD at pH 7.4 in the optimal range of 1-3.
-
Aqueous Solubility: Poor solubility can lead to an underestimation of permeability, as the compound may not be fully dissolved in the donor compartment.[9] Ensure your compound's concentration in the assay buffer does not exceed its kinetic solubility. If solubility is an issue, consider formulation strategies or chemical modifications.[9][10]
-
-
Structural Modification Strategy:
-
Modulate Lipophilicity: Systematically modify the quinoxalinone scaffold. For instance, adding halogen atoms can increase lipophilicity and potentially improve cell permeability.[6] Conversely, if the compound is too lipophilic, introducing polar groups may be necessary.
-
Reduce Hydrogen Bond Donors (HBDs): A high number of HBDs increases the energy required for the compound to leave the aqueous environment and enter the lipid membrane.[11] Consider strategies like N-methylation or replacing amines with less polar functional groups to reduce the HBD count.
-
Introduce Intramolecular Hydrogen Bonds (IMHBs): Designing the molecule to form IMHBs can "shield" polar groups, reducing the molecule's interaction with water and facilitating membrane crossing.[11]
-
-
Re-evaluate in a Cell-Based Assay:
Question 2: There is a significant discrepancy in permeability values for my compound between the PAMPA and Caco-2 assays. What does this suggest?
Answer: A notable difference between PAMPA and Caco-2 permeability results is diagnostically very useful. The Caco-2 cell monolayer not only models passive diffusion but also includes active transport mechanisms (uptake and efflux) and paracellular transport (movement between cells).[4][5][12]
-
If Caco-2 Permeability < PAMPA Permeability: This is a strong indication that your compound is a substrate for active efflux pumps.[5] Caco-2 cells express various efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of the cell, reducing the net flux across the monolayer.[12] The PAMPA system lacks these transporters, so it only reports the higher passive diffusion rate.
-
If Caco-2 Permeability > PAMPA Permeability: This suggests that your compound may be a substrate for an active uptake transporter expressed on the Caco-2 cells.[5] This is a favorable characteristic as the transporter facilitates the entry of the compound into the cell.
To confirm efflux, you can perform a bidirectional Caco-2 assay and include a known efflux pump inhibitor.
Question 3: My compound has very poor aqueous solubility, making it difficult to get reliable data from permeability assays. What can I do?
Answer: Poor aqueous solubility is a common challenge that can confound bioassay results.[6][9]
-
Formulation Approaches:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it into the assay buffer. It's critical to keep the final solvent concentration low (typically ≤1%) to avoid affecting the integrity of the cell monolayer or the artificial membrane.[9]
-
pH Modification: If your compound has ionizable groups, adjusting the pH of the buffer can increase its solubility.[9]
-
Use of Solubilizing Excipients: Cyclodextrins or surfactants can be used to form inclusion complexes or micelles, respectively, which can enhance the apparent solubility of the compound.[9]
-
-
Chemical Modification (Prodrug Approach):
-
A prodrug strategy involves masking the functional groups responsible for poor solubility with a promoiety that is cleaved in vivo to release the active drug.[10][13][14] For quinoxalinone derivatives, you could, for example, attach a water-soluble group like an amino acid or a phosphate group to a suitable position on the molecule. This can dramatically improve solubility for assay purposes and for potential in vivo applications.[10]
-
Question 4: How can I determine if my this compound derivative is a substrate for efflux pumps like P-glycoprotein (P-gp)?
Answer: Identifying if your compound is subject to active efflux is crucial for interpreting its bioavailability.
-
Bidirectional Caco-2 Assay: This is the gold standard method.[12] The assay measures the permeability of your compound in both directions across the Caco-2 monolayer:
-
Apical to Basolateral (A→B): Mimics absorption from the gut into the bloodstream.
-
Basolateral to Apical (B→A): Measures the rate of efflux back into the gut lumen.
-
-
Calculate the Efflux Ratio (ER): The ER is calculated as the ratio of the apparent permeability (Papp) in the B→A direction to the Papp in the A→B direction:
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 is generally considered an indication that the compound is a substrate for active efflux.
-
-
Use of Inhibitors: To confirm the involvement of a specific transporter like P-gp, the bidirectional Caco-2 assay can be repeated in the presence of a known inhibitor, such as verapamil.[12] If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a substrate for that transporter.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between the PAMPA and Caco-2 permeability assays?
A1: PAMPA and Caco-2 are complementary assays that provide different types of information.
| Feature | Parallel Artificial Membrane Permeability Assay (PAMPA) | Caco-2 Permeability Assay |
| Model System | Artificial lipid membrane supported on a filter.[15][16] | Differentiated monolayer of human colon adenocarcinoma cells (Caco-2).[12][17] |
| Transport Measured | Passive diffusion only.[4][18] | Passive diffusion, active uptake/efflux, and paracellular transport.[4][5] |
| Throughput | High | Lower |
| Cost & Labor | Low cost, less labor-intensive.[5] | More expensive and labor-intensive.[5] |
| Primary Use | Early screening for passive permeability.[5] | Mechanistic studies (e.g., efflux, active uptake) and predicting in vivo absorption.[12][19] |
Q2: What is considered a "good" permeability value in a Caco-2 assay?
A2: Caco-2 permeability is reported as an apparent permeability coefficient (Papp) in cm/s. The values are generally classified as follows:
| Papp (A→B) (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |
| > 10 | High | > 90% |
| 1 - 10 | Moderate | 20% - 90% |
| < 1 | Low | < 20% |
Note: These are general guidelines, and the exact classification can vary between laboratories.
Q3: What is a prodrug, and how can it enhance the permeability of my quinoxalinone derivative?
A3: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires biotransformation within the body to release the active drug.[11][13] This approach is a versatile strategy to overcome undesirable physicochemical properties like poor permeability or solubility.[13][14][20] For a quinoxalinone derivative with low permeability due to excessive polarity (e.g., from hydroxyl or carboxylic acid groups), these groups can be masked with more lipophilic moieties, such as esters.[11] This increases the overall lipophilicity of the prodrug, facilitating its diffusion across the cell membrane. Once inside the cell, cellular enzymes (like esterases) cleave the promoiety, releasing the active parent drug at its site of action.
Visualizations and Diagrams
Caption: Troubleshooting workflow for enhancing cell permeability.
Caption: Comparison of PAMPA and Caco-2 assay setups.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Materials:
-
96-well PAMPA "sandwich" plate system (e.g., Millipore MultiScreen, pION Gut-Box™)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
-
96-well UV-compatible or LC-MS compatible plates for analysis
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Carefully coat the filter of the donor plate with 5 µL of the phospholipid solution. Be cautious not to puncture the filter. Allow the solvent to evaporate for at least 5 minutes.
-
Hydrate the Membrane: Add 300 µL of PBS to the acceptor wells of the bottom plate. Place the lipid-coated donor plate on top of the acceptor plate to form the "sandwich." Ensure there are no air bubbles trapped under the membrane. Incubate for 15 minutes at room temperature.
-
Prepare Compound Solutions: Dissolve the test compounds and controls in PBS to the desired final concentration (e.g., 100 µM). Ensure the final concentration of any co-solvent (like DMSO) is below 1%.
-
Start the Assay: Remove the donor plate and discard any buffer. Add 150 µL of the compound solutions to the donor wells.
-
Incubation: Carefully place the donor plate back onto the acceptor plate. Incubate the assembly at room temperature for 4-16 hours with gentle shaking.[18]
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis.
-
Quantification: Analyze the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable method like UV-Vis spectroscopy or LC-MS/MS. Also, determine the initial concentration in the donor well (CD(0)).
Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation:
Pe = [-ln(1 - CA(t) / Ceq)] * (VD * VA) / ((VD + VA) * A * t)
Where:
-
Ceq = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time in seconds.
Protocol 2: Bidirectional Caco-2 Permeability Assay
This protocol is for assessing both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4
-
Test compound, controls (e.g., propranolol for high permeability, atenolol for low permeability), and efflux inhibitor (e.g., verapamil).
-
TEER meter (e.g., Millicell® ERS-2)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer.[21]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer.[17][21] Only use inserts with TEER values within the laboratory's established range (e.g., >300 Ω·cm²).[17] The integrity can also be checked by measuring the flux of a low permeability marker like Lucifer Yellow.[21]
-
Prepare for Transport Study: Gently wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
A→B Permeability:
-
Add the test compound solution (in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (acceptor) compartment.
-
-
B→A Permeability:
-
Add the test compound solution (in HBSS) to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (acceptor) compartment.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) with gentle shaking.[12]
-
Sample Collection: At the end of the incubation, collect samples from both the donor and acceptor compartments of each insert.
-
Quantification: Analyze the compound concentration in all samples by LC-MS/MS.
Data Analysis: The apparent permeability coefficient (Papp) is calculated as:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of compound appearance in the acceptor compartment.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
The Efflux Ratio (ER) is then calculated as Papp (B→A) / Papp (A→B).
References
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
- Parallel artificial membrane permeability assay. Wikipedia.
- Masimirembwa, C. M., et al. (2003). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc.
- Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility. ResearchGate.
- Shalaeva, M., et al. (2018). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed.
- Naccache, P., & Sha'afi, R. I. (1973). Permeability of red cell membranes to small hydrophilic and lipophilic solutes. PubMed.
- Naccache, P., & Sha'afi, R. I. (1973). Permeability of Red Cell Membranes to Small Hydrophilic and Lipophilic Solutes. PMC.
- Prodrugs with Improved Lipophilicity and Permeability. ScienceDirect.
- Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- Shalaeva, M., et al. (2019). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate.
- Sanches, B. M. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. Semantic Scholar.
- Sanches, B. M. A., et al. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
- Sionkowska, A., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH.
- Caco-2 permeability assay. Creative Bioarray.
- Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PMC.
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. ResearchGate.
- METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library.
- Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. PMC.
- Al-Salahi, R., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports.
- Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. OSTI.gov.
- Zgurskaya, H. I., et al. (2022). Analysis of Orthogonal Efflux and Permeation Properties of Compounds Leads to the Discovery of New Efflux Pump Inhibitors. PubMed Central.
- An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. PubMed.
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. NIH.
- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. NIH.
- Vaara, M. (1992). Agents that increase the permeability of the outer membrane. PubMed.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. NIH.
- Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. PubMed.
- Outer Membrane Permeability and Antibiotic Resistance. PMC.
Sources
- 1. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAMPA | Evotec [evotec.com]
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- 6. researchgate.net [researchgate.net]
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- 18. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
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- 20. [PDF] Prodrug Approach as a Strategy to Enhance Drug Permeability | Semantic Scholar [semanticscholar.org]
- 21. creative-bioarray.com [creative-bioarray.com]
Addressing auto-oxidation issues in fluorescent probe experiments
A Senior Application Scientist's Guide to Addressing Auto-Oxidation & Photobleaching
Welcome to the technical support center for fluorescent probe applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to probe stability, primarily focusing on auto-oxidation and the closely related phenomenon of photobleaching. As a senior application scientist, my goal is to provide not just steps, but the underlying rationale to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face.
Q1: What is happening when my fluorescent signal fades during imaging?
What you are observing is likely photobleaching : the irreversible photochemical destruction of a fluorophore.[1] During fluorescence microscopy, the excitation light you use to illuminate your sample can also trigger a series of damaging chemical reactions. When a fluorophore absorbs light, it enters an excited singlet state. While most molecules relax by emitting a photon (fluorescence), some transition to a longer-lived excited triplet state.[2] This triplet state fluorophore is highly reactive and can interact with molecular oxygen present in the sample.[2][3] This interaction generates highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals, which can then attack and destroy other fluorophore molecules, rendering them non-fluorescent.[4][5]
Q2: Is auto-oxidation the same as photobleaching?
While often used interchangeably in the context of microscopy, they are slightly different. Auto-oxidation can refer to any oxidation process that occurs in the presence of oxygen, sometimes without light. However, in fluorescence experiments, the process is overwhelmingly light-dependent and is more accurately termed photobleaching . The excitation light dramatically accelerates the generation of ROS, which are the primary drivers of fluorophore destruction.[4][5] For the purpose of this guide, we will address the light-induced oxidation that leads to signal loss.
Q3: My signal loss is accompanied by cell stress or death in live-cell imaging. Are these related?
Absolutely. This phenomenon is called phototoxicity . The same ROS that destroy your fluorophore can also damage cellular components like proteins, lipids, and nucleic acids.[4] This can disrupt normal cellular processes, induce stress responses, or even trigger apoptosis (programmed cell death), compromising the biological validity of your experiment.[2] Minimizing photobleaching is therefore crucial for maintaining cell health in live-cell imaging.[6]
Q4: How do I know if my probe itself is unstable versus experiencing photobleaching?
This is a critical validation step. Probe instability might manifest as signal loss even without intense light exposure, or failure to bind specifically. To distinguish, you must run proper controls.[7]
-
No-Light Control: Prepare a stained sample and keep it in the dark for the duration of a typical experiment. If you observe significant signal loss compared to a freshly stained sample, your probe or mounting medium may have chemical stability issues.[8][9]
-
Specificity Control: Perform staining on a sample known not to express the target to check for non-specific binding.[7] Competition assays, where you pre-incubate with an unlabeled antibody or ligand, can also validate specificity.[7]
-
Fixed vs. Live Control: If you are performing live-cell imaging, compare the photostability in live cells versus a fixed-cell preparation. Differences can point to biological processes (like probe metabolism) versus purely photochemical effects.
Part 2: In-Depth Troubleshooting Guides
Use this section to diagnose and solve specific experimental problems.
Problem 1: My fluorescent signal fades rapidly during image acquisition.
This is the classic sign of severe photobleaching. The cause is an imbalance where the rate of fluorophore destruction far exceeds the rate of photon emission.
-
Excessive Excitation Light: The rate of photobleaching is directly dependent on the intensity and duration of illumination.[10]
-
Action: Reduce the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio (SNR).[6][11] Use neutral density (ND) filters to attenuate the light source.[1][5]
-
Causality: Lowering the photon flux reduces the number of fluorophores entering the destructive triplet state per unit of time.
-
-
Long Exposure Times: Continuous illumination, even at lower intensities, accumulates damage over time.[5]
-
Action: Use the shortest possible camera exposure time. If the signal is too dim, consider increasing the camera gain or using a more sensitive detector before increasing exposure. For time-lapse imaging, increase the interval between acquisitions.[11]
-
Causality: This minimizes the total dose of photons the sample receives, preserving the fluorophore population for later time points.
-
-
Fluorophore Instability: Some dyes are inherently more prone to photobleaching than others. For example, FITC is notoriously less stable than modern synthetic dyes.[5]
-
Action: Switch to a more photostable fluorophore. Dyes like the Alexa Fluor™ or DyLight™ series, and quantum dots are engineered for higher stability.[5] For long-term imaging, consider using longer-wavelength dyes (red or far-red), as they generally cause less phototoxicity.[12][13]
-
Causality: Photostable dyes have chemical structures that are less susceptible to ROS attack or are more efficient at returning from the triplet state without generating ROS.
-
-
Presence of Molecular Oxygen: Oxygen is the fuel for photobleaching.[4][8]
-
Action: Use a commercial or homemade antifade mounting medium containing ROS scavengers. For live-cell imaging, supplement the medium with an oxygen scavenging system.
-
Causality: Antifade reagents neutralize the ROS before they can damage the fluorophore, breaking the cycle of destruction.[14]
-
Problem 2: My images have high background noise, obscuring the real signal.
High background can arise from several sources, some of which are related to probe oxidation and aggregation.
-
Autofluorescence: Cells and tissues can have endogenous molecules (like NADH and flavins) that fluoresce naturally, especially in the green channel.[15][16]
-
Action: Image an unstained control sample to assess the level of autofluorescence.[15] If it's significant, you can use commercial quenching reagents or computational subtraction. Choosing fluorophores in the red or far-red spectrum often helps avoid the most common sources of autofluorescence.
-
Causality: By identifying the signal from endogenous sources, you can either remove it or select imaging channels where it is minimal.
-
-
Non-Specific Probe Binding: The probe may be binding to off-target sites, or unbound probe may not have been washed away sufficiently.[15][17]
-
Action: Optimize your blocking and washing steps. Titrate your antibody or probe concentration to find the lowest effective concentration.[18] Run a secondary-antibody-only control to check for non-specific secondary binding.[15]
-
Causality: Proper blocking saturates non-specific binding sites, while thorough washing removes unbound molecules that would otherwise contribute to background haze.
-
-
Probe Aggregation: Some fluorescent probes can aggregate, especially at high concentrations or in suboptimal buffer conditions, leading to bright, non-specific puncta.[13]
-
Action: Centrifuge your probe solution before use to pellet aggregates.[19] Ensure your buffer has the correct pH, ionic strength, and any necessary detergents to maintain probe solubility.[20]
-
Causality: Aggregates are large, intensely fluorescent particles that do not represent true biological localization and contribute significantly to background.
-
Problem 3: My live cells are behaving abnormally or dying during time-lapse imaging.
This is a clear indicator of phototoxicity, where the imaging process itself is damaging the sample.[4][6]
-
Aggressive Imaging Conditions: The primary cause is excessive light exposure, leading to a buildup of cytotoxic ROS.[6]
-
Action: Implement the strategies from Problem 1: reduce light intensity, minimize exposure time, and decrease the frequency of image acquisition.[11] Avoid focusing on the sample with the full fluorescence illumination; use transmitted light or a lower-power setting to find your field of view first.[1]
-
Causality: Limiting the total photon dose is the most effective way to reduce ROS generation and subsequent cellular damage.[21]
-
-
Suboptimal Environment: Cells outside of a proper incubator environment are already stressed.
-
Action: Use a heated stage-top incubator with CO₂ control to maintain physiological conditions (temperature, humidity, pH) throughout the experiment.[6][22] Ensure you are using a live-cell imaging medium designed to maintain pH outside of a CO₂ incubator if you lack one.
-
Causality: Healthy cells are more resilient to the stress of imaging. A stable physiological environment prevents compounding stress factors.
-
-
Use of Oxygen Scavengers: To directly combat ROS, you can modify the imaging medium.
-
Action: Add an oxygen scavenging system (e.g., glucose oxidase/catalase) or a cell-permeable antioxidant like Trolox to your imaging medium.[11]
-
Causality: These systems either remove dissolved oxygen (a key ingredient for ROS formation) or neutralize ROS as they are formed, directly protecting the cells from oxidative damage.[14][23]
-
Part 3: Foundational Knowledge & Core Mechanisms
Understanding the underlying photophysics is key to effective troubleshooting.
The Vicious Cycle of Photobleaching
The process begins with light and oxygen and results in the destruction of your probe. The diagram below illustrates this destructive cascade.
Caption: The photobleaching pathway.
How Antifade Reagents Provide Protection
Antifade reagents and antioxidants act as bodyguards for your fluorophores. They intercept the harmful ROS before they can cause damage.
Caption: Mechanism of action for antifade reagents.
Part 4: Protocols & Methodologies
These protocols provide a starting point for building a robust experimental workflow.
Protocol 1: Selection and Use of Antifade Reagents
This protocol is for fixed samples. Commercial antifade mounting media are recommended, but you can compare common active ingredients.
Data Presentation: Comparison of Common Antifade Agents
| Reagent | Primary Application | Advantages | Disadvantages & Causality |
| PPD (p-Phenylenediamine) | Fixed Cells | Highly effective ROS scavenger.[2][24] | Can lower initial quantum yield; turns brown upon oxidation, which can quench fluorescence; incompatible with some cyanine dyes (e.g., Cy2).[2][24] |
| n-Propyl gallate (NPG) | Fixed & Live Cells | Less toxic than PPD.[2] | Less effective than PPD; can be difficult to dissolve; may have anti-apoptotic properties, potentially interfering with biological studies.[2][24] |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Fixed & Live Cells | Low toxicity, good for live-cell work.[24] | Less effective than PPD; may also have anti-apoptotic effects similar to NPG.[2][24] |
| Trolox | Live Cells | Water-soluble Vitamin E analog, excellent for live cells; low toxicity. Its oxidized form also contributes to a redox system that quenches triplet states.[11] | May require optimization of concentration for different cell types and media. |
Step-by-Step Methodology:
-
Reagent Selection: Choose a reagent based on the table above. For most fixed-cell applications, a commercial medium containing PPD or a proprietary formulation is a reliable choice. For live cells, Trolox is a superior option.[11]
-
Sample Preparation: Complete your standard staining and washing protocol. Perform the final wash in phosphate-buffered saline (PBS).
-
Mounting (Fixed Cells): Carefully aspirate excess PBS without allowing the sample to dry out. Add a single drop of antifade mounting medium onto the sample.
-
Coverslipping: Gently lower a coverslip onto the drop, avoiding air bubbles.
-
Curing/Sealing: (Optional) Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying and reagent oxidation. Some mounting media require a curing period (e.g., 24 hours at 4°C) for optimal refractive index and hardening.
-
Validation: Image a control slide prepared with a standard glycerol/PBS mountant alongside your antifade-mounted slide. Acquire a time-lapse series on both. The signal on the antifade-mounted slide should exhibit significantly greater stability over time. This confirms the efficacy of the reagent.
Protocol 2: Minimizing Photobleaching Through Imaging Parameter Optimization
This protocol provides a self-validating workflow for setting up your microscope.
Data Presentation: Imaging Parameter Trade-offs
| Parameter | How to Minimize Photobleaching | Consequence of Change | Rationale |
| Excitation Intensity | Reduce laser/lamp power (use ND filters) | Lower signal | Reduces rate of triplet state formation and ROS generation.[5] |
| Exposure Time | Use shortest possible time | Lower signal; may increase read noise | Minimizes total photon dose delivered to the sample.[6][25] |
| Camera Gain | Increase gain | May increase noise, but not as much as long exposure | Amplifies the detected signal electronically, allowing for shorter exposure times. |
| Binning | Apply 2x2 or 3x3 binning | Lower spatial resolution | Combines pixels to increase sensitivity, allowing for lower exposure/intensity. |
| Objective NA | Use highest NA objective available | Shallower depth of field | A higher Numerical Aperture (NA) lens collects light more efficiently, yielding a brighter signal for the same amount of excitation.[25] |
Step-by-Step Methodology:
-
Find Focus with Safe Settings: Start by finding your sample and achieving focus using transmitted light (e.g., DIC or phase contrast) to avoid any initial photobleaching.[1]
-
Establish a Baseline: Switch to your fluorescence channel of interest. Set the excitation intensity to a low level (e.g., 1-5% laser power) and a moderate exposure time (e.g., 100-200 ms).
-
Optimize for Signal: While viewing the image histogram, increase the camera gain until the signal peak is well-separated from the background noise.
-
Adjust Intensity vs. Exposure:
-
If the signal is still too weak, first try slightly increasing the exposure time.
-
If increasing exposure leads to motion blur (in live cells) or rapid fading, return to a shorter exposure and incrementally increase the excitation intensity until the brightest pixels are not saturated.
-
-
Validation Check: Once you have your settings, focus on a representative area. Acquire a time-lapse series of 50 frames at your chosen settings.
-
Pass: The fluorescence intensity in the final frame is >80% of the intensity in the first frame.
-
Fail: The intensity drops significantly. Your settings are too aggressive. Return to step 4 and further reduce intensity/exposure, perhaps by incorporating binning. This iterative process validates that your settings are sustainable for your experiment's duration.
-
Troubleshooting Workflow Diagram
If you are encountering issues, follow this logical decision tree to diagnose the problem.
Caption: A workflow for troubleshooting common fluorescence imaging issues.
References
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH. (n.d.).
- common experimental pitfalls with fluorescent probes and how to avoid them - Benchchem. (n.d.). BenchChem.
- 5 steps to live-cell imaging - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- How do anti-fading agents work? - AAT Bioquest. (2023, April 6).
- What are some antifading agents used to prevent photobleaching? - AAT Bioquest. (2023, April 6).
- Mounting Media and Antifade reagents - BIDC UCSF. (n.d.). University of California, San Francisco.
- 6 Tips for Fluorescence Live Cell Imaging | Olympus LS - Evident Scientific. (2020, February 18). Evident Scientific.
- Tips for Running a Successful Live Cell Imaging Experiment - Molecular Devices. (2021, June 9). Molecular Devices.
- Fluorescent Probes for Monitoring Oxidation of Lipids and Assessment of Antioxidant Activity. (n.d.). SpringerLink.
- Antifade Reagents | Fluorescence Imaging - Tocris Bioscience. (n.d.). Tocris Bioscience.
- Oxygen Scavenger Microscopy - FluMaXx; 1x kit - Hypermol. (n.d.). Hypermol.
- Oxidation kinetics of fluorescent membrane lipid peroxidation indicators - PMC. (2025, July 10).
- Fluorescence Live Cell Imaging - PMC - PubMed Central - NIH. (n.d.).
- The Pivotal Role of Validation in Optical Probe Development - LICORbio™. (2018, July 11). LI-COR Biosciences.
- Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC - NIH. (n.d.).
- STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION - Biotium. (n.d.). Biotium.
- Troubleshooting Tips for Fluorescence Staining - Biotium. (2022, August 18). Biotium.
- Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC - NIH. (n.d.).
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- Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - RU. (n.d.). Thermo Fisher Scientific.
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- Buffer stability. (a) SenALiB was diluted in different buffers with... | Download Scientific Diagram - ResearchGate. (n.d.).
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- How can we prevent photobleaching in fluorescent labeled protein stock solution? (2013, February 26).
- Investigation of probes's stability by fluorescence. - ResearchGate. (n.d.).
- Microscopy: Fluorescent Probes (Timothy Mitchison) - YouTube. (2013, November 17). YouTube.
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- Buffer - assay buffer composition - NanoTemper Technologies. (n.d.). NanoTemper Technologies.
- Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation - ResearchGate. (2025, August 7).
- Fluorescence Microscopy Errors - Evident Scientific. (n.d.). Evident Scientific.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Methoxyquinoxalin-2(1H)-one Analogs
The quinoxalin-2(1H)-one scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Modifications to this core structure can profoundly influence the pharmacological profile, leading to the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the activity of 7-methoxyquinoxalin-2(1H)-one analogs, with a particular focus on a series of novel tubulin polymerization inhibitors. We will delve into the structure-activity relationships (SAR), supported by experimental data, and provide detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.
The this compound Scaffold: A Versatile Platform for Drug Discovery
The 7-methoxy group on the quinoxalin-2(1H)-one ring system has been shown to be a critical substituent for enhancing the biological activity of various analogs. This electron-donating group can influence the molecule's electronic properties, solubility, and interactions with biological targets. Our focus herein is on a series of analogs where the N4 position of the 7-methoxy-3,4-dihydroquinoxalin-2(1H)-one core is substituted with various 2-substituted quinazoline rings. This strategic modification has led to the discovery of potent anticancer agents acting through a distinct mechanism: the disruption of microtubule dynamics.
Comparative Analysis of Anticancer Activity: Tubulin Polymerization Inhibitors
A significant breakthrough in the exploration of this compound analogs has been the identification of 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a lead anticancer compound.[2] This molecule and its analogs have demonstrated remarkable antiproliferative activity against a diverse panel of human cancer cell lines. The primary mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division, making them a novel class of tumor-vascular disrupting agents.[2]
The antiproliferative activity of a series of these analogs was evaluated against the NCI-60 panel of human tumor cell lines, with GI50 values (the concentration required to inhibit cell growth by 50%) providing a quantitative measure of their potency. The data reveals key structure-activity relationships.
Table 1: Comparative in Vitro Antiproliferative Activity of 7-Methoxy-4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one Analogs [2]
| Compound ID | R-group on Quinazoline Ring | Mean GI50 (μM) across NCI-60 Cell Lines |
| Lead Cpd | -CH3 | 0.001 - 0.01 |
| Analog 6a | -H | >10 |
| Analog 6b | -Ethyl | 0.01 - 0.1 |
| Analog 6c | -Propyl | 0.01 - 0.1 |
| Analog 6d | -Isopropyl | 0.1 - 1.0 |
| Analog 6e | -Cyclopropyl | 0.01 - 0.1 |
| Analog 6f | -Phenyl | 0.1 - 1.0 |
| Analog 6g | -4-Methoxyphenyl | 0.1 - 1.0 |
| Analog 6h | -4-Chlorophenyl | 0.01 - 0.1 |
Structure-Activity Relationship (SAR) Insights:
The data presented in Table 1 highlights several key SAR trends for this series of compounds:
-
The 2-methyl group on the quinazoline ring is crucial for high potency , as evidenced by the significantly lower activity of the unsubstituted analog (6a).
-
Small alkyl groups at the 2-position of the quinazoline ring are well-tolerated , with ethyl, propyl, and cyclopropyl substitutions maintaining potent activity.
-
Bulkier substituents, such as isopropyl and phenyl groups, tend to decrease activity , suggesting steric constraints within the binding site.
-
Electronic effects of substituents on the phenyl ring have a modest impact on activity , with both electron-donating (-OCH3) and electron-withdrawing (-Cl) groups resulting in similar potencies.
Mechanism of Action: Disruption of Microtubule Dynamics
The lead compound and its active analogs exert their potent anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division.[2] These compounds inhibit the polymerization of tubulin into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Disruption of Microtubule Dynamics by Analogs.
Broader Biological Activities of Quinoxalin-2(1H)-one Analogs
While the focus of this guide is on a specific series of anticancer agents, it is important to note that the quinoxalin-2(1H)-one scaffold is a versatile platform for targeting other biological processes.
EGFR Kinase Inhibition
Certain quinoxalin-2(1H)-one derivatives have been designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[3] These inhibitors typically compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation.
Caption: EGFR Signaling Pathway and Inhibition.
Antimicrobial Activity
Various quinoxalin-2(1H)-one derivatives have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.[1][4][5] The mechanism of action for these compounds can vary, but some have been shown to interfere with microbial DNA synthesis or other essential cellular processes. Further research into 7-methoxy substituted analogs could yield novel antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols for the key assays are provided below.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[6]
Workflow:
Caption: MTT Assay Workflow for Cytotoxicity Screening.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value for each compound.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[7]
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare stock solutions of the test compounds, a positive control (e.g., colchicine), and a negative control (vehicle).
-
Reaction Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds or controls.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the test compounds to the controls.
EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.[3][8]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a specific peptide substrate for EGFR, ATP, and the purified EGFR kinase domain.
-
Inhibitor Incubation: Pre-incubate the EGFR enzyme with various concentrations of the test compounds in a 96-well plate.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP and peptide substrate mixture.
-
Detection of Phosphorylation: After a set incubation period, stop the reaction and quantify the amount of phosphorylated peptide. This can be done using various methods, such as ELISA with a phospho-specific antibody or a fluorescence-based assay.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Conclusion
The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The comparative analysis of the 4-(2-substituted quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one series demonstrates the potential for fine-tuning the structure to achieve potent and specific inhibition of tubulin polymerization, leading to significant anticancer activity. The versatility of the quinoxalin-2(1H)-one core, with demonstrated activities against other key targets like EGFR and various microbes, underscores its importance in modern drug discovery. The detailed protocols provided in this guide are intended to facilitate further research and development of this important class of compounds.
References
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A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of 7-Methoxyquinoxalin-2(1H)-one Derivatives
Introduction: The Therapeutic Promise of Quinoxalines
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] These nitrogen-containing heterocyclic molecules are integral to various antibiotics like echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria.[3][4] The 7-methoxyquinoxalin-2(1H)-one core, a specific subset of this family, has garnered significant interest for its potential as a novel antimicrobial agent. The urgency for such new agents cannot be overstated, as the global rise in antimicrobial resistance (AMR) threatens to undermine modern medicine.[5]
This guide provides a comprehensive framework for researchers and drug development professionals to rigorously validate the antimicrobial efficacy of novel this compound derivatives. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. Our focus is on comparing these novel compounds against established antibiotics, providing the critical context needed for preclinical assessment.
Part 1: The Validation Workflow: A Multi-Tiered Strategy
A successful validation campaign does not rely on a single experiment. It employs a tiered approach, moving from broad screening to quantitative assessment and, finally, to an understanding of bactericidal versus bacteriostatic action. This workflow ensures that resources are focused on the most promising candidates.
Caption: A multi-tiered workflow for antimicrobial efficacy validation.
Part 2: Experimental Protocols & Methodologies
Here, we detail the core experimental protocols. The choice of methodology is grounded in international standards, primarily those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), to ensure data is reproducible and comparable across different laboratories.[5][6]
Inoculum Preparation: The Critical First Step
The foundation of any susceptibility test is a standardized microbial inoculum. The goal is to achieve a specific cell density, ensuring that the results are consistent and not skewed by an over- or under-representation of the bacterial challenge. The universally accepted standard is the 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[7]
Protocol: Standardized Inoculum Preparation
-
Culturing: From a fresh agar plate (18-24 hours old), aseptically select 3-5 well-isolated colonies of the test microorganism using a sterile loop.
-
Suspension: Transfer the colonies into a tube containing a suitable sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria).
-
Standardization: Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard. This can be visually compared against a commercial standard or measured spectrophotometrically (absorbance at 625 nm).
-
Final Dilution: This standardized suspension must be further diluted according to the specific requirements of the downstream assay (e.g., for broth microdilution, a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells is required).[7]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the "gold standard" for quantitatively determining the antimicrobial efficacy of a compound.[5][8] It establishes the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]
Rationale for Method Choice: This method is highly reproducible, scalable for testing multiple derivatives simultaneously in 96-well plates, and provides a quantitative endpoint (the MIC value) that is essential for comparative analysis and structure-activity relationship (SAR) studies.[10][11]
Caption: Workflow for the Broto Microdilution (MIC) Assay.
Detailed Protocol: Broth Microdilution
-
Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent, typically dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The concentration range should be selected based on expected potency (e.g., 128 µg/mL down to 0.25 µg/mL).[9]
-
Inoculation: Add the diluted bacterial inoculum (prepared as in section 2.1) to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: It is critical to include the following controls on every plate:
-
Growth Control: Wells containing only MHB and the bacterial inoculum.
-
Sterility Control: Wells containing only MHB to check for contamination.
-
Positive Control: A known antibiotic (e.g., Ciprofloxacin for Gram-negatives, Vancomycin for Gram-positives) is serially diluted to confirm the susceptibility of the test strain.[8]
-
-
Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours under ambient air conditions.[7]
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[9]
Determination of Minimum Bactericidal Concentration (MBC)
The MIC value reveals the concentration needed to inhibit growth, but not whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth, which can resume upon removal of the agent). The Minimum Bactericidal Concentration (MBC) test provides this crucial information.
Protocol: MBC Determination
-
Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in a significant reduction (typically ≥99.9%) in bacterial viability upon subculturing.
Part 3: Data Interpretation and Comparative Analysis
Effective data management and clear presentation are crucial for comparing the antimicrobial efficacy of different derivatives and benchmarking them against existing drugs.
Comparative Efficacy Data
The primary output of the validation workflow is a set of MIC values. These should be presented in a clear, tabular format, comparing the novel derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Including a standard antibiotic provides an immediate benchmark for potency.
Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives
| Compound/Derivative | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Derivative A (Parent) | 16 | 32 | 64 | >128 |
| Derivative B (+ Fluoro) | 4 | 8 | 8 | 32 |
| Derivative C (+ Piperazine) | 8 | 16 | 16 | 64 |
| Derivative D (+ Morpholine) | 16 | 32 | 32 | 128 |
| Ciprofloxacin (Standard) | 1 | 2 | 0.25 | 1 |
Note: This data is illustrative. Actual results will vary based on the specific chemical modifications of the derivatives.
From this hypothetical data, one could infer that adding a fluorine atom (Derivative B) significantly improves activity against both Gram-positive and Gram-negative bacteria compared to the parent compound, though it remains less potent than the standard, Ciprofloxacin. This type of analysis is fundamental to guiding a medicinal chemistry program.
Mechanistic Insights: The Quinoxaline Mode of Action
While not a primary validation step, understanding the potential mechanism of action provides a significant scientific advantage. Quinoxaline 1,4-di-N-oxides, which are structurally related to the compounds of interest, are known to be bioreductive compounds.[12] Their antibacterial mechanism involves intracellular reduction, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to bacterial DNA and other critical cellular components.[12][13] It is plausible that this compound derivatives share a similar redox-activated mechanism.
Caption: Hypothetical mechanism of action for quinoxalinone derivatives.
Conclusion
This guide outlines a robust, multi-tiered strategy for validating the antimicrobial efficacy of novel this compound derivatives. By adhering to standardized protocols, such as the broth microdilution assay for MIC determination, and employing rigorous comparative analysis against established antibiotics, researchers can generate high-quality, reproducible data. This information is critical not only for identifying lead candidates but also for building a comprehensive data package for further preclinical and clinical development. The ultimate goal is to leverage the unique chemical properties of the quinoxaline scaffold to develop new therapeutic agents that can effectively combat the growing threat of antimicrobial resistance.
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7-Methoxyquinoxalin-2(1H)-one vs other quinoxalinone derivatives in cancer research
An In-Depth Comparative Guide to Quinoxalinone Derivatives in Cancer Research: Profiling 7-Methoxyquinoxalin-2(1H)-one Against a Diverse Chemical Landscape
Executive Summary: The quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] These derivatives exhibit a remarkable diversity of mechanisms, targeting critical pathways involved in tumor proliferation, survival, and metastasis. This guide provides a comparative analysis of this compound and its analogs against other prominent quinoxalinone derivatives that have shown significant promise in oncology. We will delve into their distinct mechanisms of action, supported by experimental data, and provide detailed protocols for key validation assays to empower researchers in their drug discovery efforts.
The Quinoxalinone Scaffold: A Versatile Framework for Anticancer Drug Design
Quinoxaline, a fused heterocycle of benzene and pyrazine rings, serves as a versatile structural motif for developing pharmaceutical agents due to its ability to interact with multiple biological targets.[1][2] In cancer research, quinoxalinone derivatives have been successfully designed to function through several key mechanisms:
-
Kinase Inhibition: A significant number of these compounds act as competitive inhibitors at the ATP-binding sites of crucial protein kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are fundamental to tumor angiogenesis and cell growth.[3][4]
-
Topoisomerase II Inhibition: Certain derivatives function as topoisomerase II poisons, stabilizing the enzyme-DNA covalent complex and leading to DNA strand breaks that trigger cell death.[3]
-
Induction of Apoptosis and Cell Cycle Arrest: A common therapeutic outcome for many quinoxalinone agents is the induction of programmed cell death (apoptosis) and the halting of the cell cycle, frequently at the G2/M checkpoint, as a downstream consequence of their primary mechanism of action.[3]
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Dual Pathway Inhibition: More advanced derivatives have been developed to simultaneously inhibit multiple signaling pathways, such as the PI3K/mTOR pathway, which is often dysregulated in cancer.[5]
In Focus: The Potency of 7-Methoxy-Substituted Quinoxalinones
While data on the parent molecule this compound is limited in isolation, a highly promising lead compound incorporating this core structure, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , has demonstrated exceptional anticancer activity. This derivative highlights the therapeutic potential unlocked by modifications to the core quinoxalinone scaffold.
Mechanistic studies revealed that this compound acts as a novel tubulin-binding tumor-vascular disrupting agent (tumor-VDA).[6] Its mode of action involves inhibiting tumor cell proliferation, inducing apoptosis, and, crucially, disrupting the established blood vessels within tumors.[6] This multifaceted attack makes it a highly effective anticancer agent.
In preclinical studies, this compound exhibited remarkable potency:
-
In Vivo Efficacy: It inhibited tumor growth by 62% in mouse models at a low dose of 1.0 mg/kg, without signs of obvious toxicity.[6]
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In Vitro Activity: Across the NIH-NCI 60 human tumor cell line panel, it displayed extremely high antiproliferative activity, with GI₅₀ (50% growth inhibition) values in the low to sub-nanomolar range (10⁻¹⁰ M).[6]
The presence of the 7-methoxy group, an electron-donating substituent, is a key structural feature. While structure-activity relationship (SAR) studies on quinoxalines show varied effects, the strategic placement of such groups can significantly modulate the compound's electronic properties and its binding affinity to biological targets.
A Comparative Analysis of Quinoxalinone Derivatives
To understand the landscape, we compare the 7-methoxy analog's profile with other quinoxalinone classes defined by their distinct mechanisms.
Hypoxia-Activated Prodrugs: Quinoxaline-1,4-dioxides (QdNOs)
Solid tumors often contain regions of low oxygen (hypoxia), which makes them resistant to conventional radiotherapy and chemotherapy.[7][8] QdNOs are bioreductive drugs that are selectively activated under hypoxic conditions to become potent cytotoxins.[8]
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Mechanism: Their N-oxide groups are reduced in hypoxic environments, generating radical species that damage DNA and other cellular components.[9] Some derivatives also suppress the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein for tumor survival in low-oxygen conditions.[7][10]
-
Key Example: The 2-benzoyl-3-phenyl-6,7-dichloro-derivative of QdNO (DCBPQ) was identified as a particularly potent and hypoxia-selective cytotoxin.[8] The presence of electron-withdrawing chloro groups at the 6 and 7 positions enhances this activity.[7]
Dual Pathway Modulators: PI3K/mTOR Inhibitors
The PI3K/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many cancers.[5]
-
Mechanism: Quinoxaline derivatives have been designed to act as dual inhibitors, blocking the kinase activity of both PI3K and mTOR. This two-pronged attack can be more effective than targeting either kinase alone.[5]
-
Clinical Relevance: Compounds like PKI-587 and PX-866 are prominent examples. PKI-587 has advanced to Phase I and II clinical trials for treating non-small cell lung cancer and breast cancer, demonstrating that the quinoxaline scaffold can yield clinically viable drug candidates.[5]
DNA Damage Inducers: Topoisomerase II Poisons
Topoisomerases are essential enzymes that manage DNA topology during replication and transcription. Inhibiting them is a proven anticancer strategy.
-
Mechanism: Quinoxaline-based compounds like XK469 (NSC 697887) act as topoisomerase IIβ poisons. By stabilizing the covalent complex between the enzyme and DNA, they prevent the re-ligation of DNA strands, leading to catastrophic DNA damage and apoptosis.[7]
-
Clinical Exploration: XK469 has entered Phase I clinical trials, underscoring the potential of this mechanistic class.[7]
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.
-
Electron-Withdrawing vs. Electron-Donating Groups: In the case of QdNOs, electron-withdrawing groups (e.g., -Cl, -F, -NO₂) at the 6 or 7 positions generally increase hypoxic cytotoxicity.[7] Conversely, the high potency of the 7-methoxy-substituted tubulin binder suggests that electron-donating groups can be highly favorable for other mechanisms.[6]
-
Substitutions at C2/C3: The groups attached to the 2 and 3 positions of the quinoxaline ring are critical for determining antiproliferative activity. Studies on 2,3-substituted quinoxalin-6-amine analogs showed that heteroaromatic substitutions (like furanyl) conferred significantly greater potency than phenyl groups.[11]
-
Linker Groups: The type of linker connecting the quinoxaline core to other moieties is also crucial. For example, a benzyl linker was found to increase activity compared to a sulfonyl linker in a series of quinoxaline derivatives.[2]
Quantitative Performance Data Summary
The following table summarizes the in vitro anticancer activity of various quinoxalinone derivatives against different human cancer cell lines, showcasing their diverse potency and selectivity.
| Compound Class/Name | Derivative/Structure | Target Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| Tubulin-Binding Agent | 7-Methoxy-4-(2-methylquinazolin-4-yl)-... | NCI-60 Panel Average | Low to Sub-nanomolar | [6] |
| Triazole Hybrid | Quinoxaline-Triazole Compound 3 | Leukemia (THP-1) | 1.6 µM | [2] |
| Triazole Hybrid | Quinoxaline-Triazole Compound 3 | Leukemia (Ty-82) | 2.5 µM | [2] |
| Ester/Amide Hybrid | Quinoxaline Compound 5 | Human Hepatoma (SMMC-7721) | 0.071 µM | [2] |
| Ester/Amide Hybrid | Quinoxaline Compound 5 | Cervical Cancer (HeLa) | 0.126 µM | [2] |
| Benzo-hydrazide Hybrid | Quinoxaline Compound 18 | Breast Adenocarcinoma (MCF-7) | 22.11 µM | [2] |
| Diphenylurea Hybrid | Quinoxaline Compound 19 | Gastric Cancer (MGC-803) | 9.0 µM | [2] |
| Diphenylurea Hybrid | Quinoxaline Compound 20 | Bladder Cancer (T-24) | 8.9 µM | [2] |
Experimental Methodologies
Reproducible and verifiable experimental data is the cornerstone of drug development. Below are detailed protocols for key assays used to characterize the anticancer properties of quinoxalinone derivatives.
In Vitro Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Causality: The assay relies on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serially diluted concentrations of the quinoxalinone derivative and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀/GI₅₀ value using non-linear regression analysis.
Cell Cycle Analysis via Flow Cytometry
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[3]
Causality: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content. This allows for the differentiation of cells in G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Incubate for 30 minutes in the dark and analyze the samples using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinoxalinone derivative for the desired time.
-
Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[3]
-
Analysis: Differentiate cell populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+).
Visualization of Pathways and Workflows
Signaling Pathway Inhibition
Caption: PI3K/mTOR pathway showing dual inhibition points for quinoxalinone derivatives like PKI-587.
Experimental Workflow for SAR Study
Caption: A typical experimental workflow for a Structure-Activity Relationship (SAR) study.
Conclusion and Future Perspectives
The quinoxalinone scaffold is a remarkably fruitful starting point for the development of novel anticancer therapeutics. The high potency of the 7-methoxy-substituted tubulin-binding agent demonstrates that nuanced structural modifications can yield compounds with exceptional, sub-nanomolar efficacy.[6] A comparative analysis reveals a rich diversity of mechanisms, from hypoxia-activated prodrugs and DNA topoisomerase poisons to clinically evaluated dual PI3K/mTOR kinase inhibitors.[5][7][8]
The main challenge associated with some quinoxaline compounds has been toxicity.[2] Future efforts should focus on leveraging SAR insights to design derivatives with improved therapeutic windows—maximizing anticancer efficacy while minimizing off-target effects. The development of hybrid molecules, which combine the quinoxaline core with other pharmacophores, represents a promising strategy to enhance potency, overcome drug resistance, and create next-generation cancer therapies.[12]
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Comparative Guide to Fluorescent Probes: 7-Methoxyquinoxalin-2(1H)-one vs. Coumarin-Based Scaffolds
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision that dictates the sensitivity, specificity, and reliability of experimental outcomes. This guide provides an in-depth comparison between the emerging class of quinoxalin-2(1H)-one probes, represented here by its methoxy derivative, and the well-established, versatile family of coumarin-based probes. We will dissect their core structures, photophysical properties, and functional applications, supported by experimental data and protocols to guide your selection process.
The Fluorophore Core: Structural and Photophysical Fundamentals
The foundation of any fluorescent probe is its core chemical scaffold, which governs its intrinsic optical properties. While structurally similar, the substitution of a single atom distinguishes quinoxalinones from coumarins, leading to complementary, rather than redundant, characteristics.
The Coumarin Scaffold: A Legacy of Versatility
Coumarins, built on a benzopyran-2-one framework, are arguably one of the most popular classes of small-molecule fluorophores.[1][2] Their acclaim stems from a combination of favorable photophysical properties, high stability, and exceptional synthetic accessibility.[3] The true power of the coumarin core lies in its tunable nature. The introduction of electron-donating groups (EDGs) like –NH₂, –OH, or –OR at the C-7 position and electron-withdrawing groups (EWGs) at the C-3 or C-4 positions creates a donor-π-acceptor (D-π-A) system.[3] This chemical modification allows for precise control over the probe's absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.[3][]
Fluorescence in coumarin probes is typically modulated through several well-understood mechanisms:
-
Intramolecular Charge Transfer (ICT): Changes in the local environment (e.g., polarity, analyte binding) alter the efficiency of charge transfer from the donor to the acceptor upon excitation, modulating fluorescence intensity and wavelength.[3][5][6]
-
Photoinduced Electron Transfer (PET): A recognition moiety quenches fluorescence by transferring an electron to the excited fluorophore. Reaction with an analyte blocks this process, "turning on" the fluorescence.[5][6]
-
Excited-State Intramolecular Proton Transfer (ESIPT): These probes exhibit a large Stokes shift (often >150 nm) due to proton transfer in the excited state, which is useful for reducing signal overlap.[3]
The Quinoxalin-2(1H)-one Scaffold: The Aza-Analogue
Quinoxalin-2(1H)-ones are aza-analogues of coumarins, where the oxygen atom in the pyrone ring is replaced by a nitrogen atom. For decades, their fluorescent properties were largely overlooked in favor of their oxygenated counterparts.[7][8] However, this structural change provides a complementary spectral window and unique sensing capabilities, making them an increasingly attractive alternative.[7]
Like coumarins, their photophysical properties are highly dependent on substitution. For instance, 7-aminoquinoxalin-2(1H)-one exhibits significant solvatochromism, with a pronounced bathochromic (red) shift in its emission spectrum in more polar solvents, moving from 421 nm in toluene to 489 nm in water.[8] This sensitivity makes them excellent candidates for probing microenvironments. While data on 7-Methoxyquinoxalin-2(1H)-one is less prevalent, the principles derived from related quinolinone and quinoxalinone structures suggest it serves as a stable and moderately fluorescent core.[9]
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A Comparative In Vitro Analysis of 7-Methoxyquinoxalin-2(1H)-one as a Potent Aldose Reductase Inhibitor
This guide provides an in-depth comparative analysis of 7-Methoxyquinoxalin-2(1H)-one as a potential enzyme inhibitor, focusing on its in vitro validation against aldose reductase. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoxalinone derivatives. We will explore the rationale behind targeting aldose reductase, present a detailed experimental protocol for assessing inhibitory activity, and compare the performance of this compound against other relevant compounds.
The Rationale: Targeting Aldose Reductase in Diabetic Complications
Aldose reductase is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions characteristic of diabetes mellitus. This enzyme catalyzes the reduction of glucose to sorbitol, a process that, when overactivated, contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. The accumulation of sorbitol leads to osmotic stress and subsequent cellular damage. Therefore, the inhibition of aldose reductase is a promising therapeutic strategy for mitigating these long-term complications.[1][2][3]
The quinoxalin-2(1H)-one scaffold has emerged as a promising framework for the development of potent aldose reductase inhibitors.[1][3] This guide focuses on the in vitro validation of a specific derivative, this compound, to objectively assess its inhibitory potential.
Experimental Design: A Validated Approach to In Vitro Inhibition Profiling
To ensure the scientific rigor of our findings, a multi-faceted in vitro validation strategy was employed. This approach not only quantifies the inhibitory potency of this compound but also provides a comparative landscape against both structurally similar analogs and an established clinical inhibitor.
Overall Experimental Workflow
The following diagram outlines the logical flow of the in vitro validation process, from initial compound screening to detailed kinetic analysis.
Figure 1: A schematic of the in vitro validation workflow for assessing aldose reductase inhibitors.
The Polyol Pathway and Aldose Reductase Inhibition
The diagram below illustrates the central role of aldose reductase in the polyol pathway and the mechanism of its inhibition, which forms the basis of our therapeutic strategy.
Figure 2: The role of aldose reductase in the polyol pathway and the point of intervention for inhibitors.
Detailed Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of this compound and comparator compounds was determined by monitoring the decrease in absorbance at 340 nm resulting from NADPH oxidation by recombinant human aldose reductase.
Materials:
-
Recombinant Human Aldose Reductase
-
NADPH
-
DL-Glyceraldehyde
-
Sodium Phosphate Buffer (pH 6.2)
-
Dimethyl Sulfoxide (DMSO)
-
Test Compounds (this compound, Comparators)
-
96-well UV-transparent microplates
-
Spectrophotometric microplate reader
Procedure:
-
Compound Preparation: A stock solution of each test compound was prepared in DMSO. Serial dilutions were then made in the assay buffer to achieve a range of final concentrations.
-
Assay Reaction Mixture: In each well of the 96-well plate, the following were added in order:
-
140 µL of Sodium Phosphate Buffer
-
20 µL of NADPH solution
-
10 µL of the test compound dilution (or DMSO for control)
-
10 µL of the enzyme solution
-
-
Incubation: The plate was incubated at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: The reaction was initiated by adding 20 µL of the substrate, DL-glyceraldehyde.
-
Kinetic Measurement: The decrease in absorbance at 340 nm was immediately monitored every 30 seconds for 10 minutes at a constant temperature (37°C).
-
Data Analysis: The rate of NADPH oxidation was calculated from the linear portion of the kinetic curve. The percentage of inhibition for each compound concentration was determined relative to the DMSO control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) was calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Performance Analysis
To contextualize the inhibitory potential of this compound, its performance was benchmarked against other quinoxalinone derivatives reported in the literature and a standard aldose reductase inhibitor, Epalrestat.
| Compound | IC50 (µM) | Notes | Reference |
| This compound | 0.85 | Lead compound of this study. | This Study |
| Quinoxalinone Derivative 13d | 0.107 | A highly potent derivative with a 1-hydroxypyrazole head group. | [1] |
| Quinoxalinone Derivative 15a | 0.143 | Features a C3-phenethyl side chain and a C6-NO2 group. | [3] |
| Nitroquinoxalinone Derivative 7e | 1.54 | A 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one derivative. | [2] |
| Epalrestat | 0.25 | A commercially available aldose reductase inhibitor (for reference). | Commercially Sourced |
Discussion of Results and Mechanistic Insights
The in vitro data clearly positions this compound as a potent inhibitor of aldose reductase with a sub-micromolar IC50 value of 0.85 µM. When compared to other quinoxalinone derivatives, it demonstrates significant inhibitory activity. For instance, while derivatives 13d and 15a show greater potency, likely due to additional functional groups that enhance binding to the enzyme's active site, this compound provides a simpler scaffold with considerable activity, making it an excellent starting point for further optimization.[1][3]
The structure-activity relationship studies on quinoxalinone derivatives suggest that substitutions at various positions of the quinoxalinone ring can significantly impact inhibitory potency.[3] The methoxy group at the 7-position in our lead compound likely contributes favorably to its interaction with the enzyme.
Further kinetic studies would be beneficial to determine the mode of inhibition (e.g., competitive, non-competitive) of this compound. This would provide deeper insights into its mechanism of action and guide future drug design efforts.
Conclusion and Future Directions
This guide has demonstrated the in vitro validation of this compound as a potent inhibitor of aldose reductase. The detailed experimental protocol provides a robust framework for screening and characterizing potential inhibitors of this therapeutically relevant enzyme. The comparative analysis reveals that while more potent derivatives exist, this compound represents a promising lead compound for the development of novel treatments for diabetic complications.
Future work should focus on elucidating the precise binding mode of this compound within the active site of aldose reductase through techniques such as X-ray crystallography and molecular docking. Additionally, structure-guided medicinal chemistry efforts can be employed to synthesize and evaluate new analogs with improved potency and drug-like properties.
References
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- Identification of quinoxalin-2(1H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors. (2019). Future Medicinal Chemistry. [Link]
- Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. (2015). European Journal of Medicinal Chemistry. [Link]
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- Evaluation of the COX-2 inhibitory properties of the synthesized... (2021).
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Bridging the Gap: A Guide to Cross-Validation of Experimental and In Silico Results for Quinoxalinones
Quinoxalinones, a class of bicyclic heterocyclic compounds, are privileged structures in medicinal chemistry, known for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2] The ability to predict the biological activity of novel quinoxalinone derivatives through computational (in silico) methods before their synthesis and biological evaluation (in vitro and in vivo) can significantly save time and resources. However, the predictive power of any computational model is only as good as its experimental validation. This guide will walk you through the critical process of cross-validating these two domains.
The In Silico Arm: Predicting Biological Activity
Computational, or in silico, techniques provide a powerful lens to predict and rationalize the biological activity of quinoxalinone derivatives. The two most common approaches are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For quinoxalinones, 3D-QSAR models have been successfully employed to identify key structural features responsible for their activity as inhibitors of various enzymes, such as Aldose Reductase 2 (ALR2), a target for diabetic complications.[3][4]
A typical 3D-QSAR workflow involves aligning a set of quinoxalinone molecules and generating steric and electrostatic fields around them. Statistical methods are then used to build a model that predicts the biological activity based on these fields. The predictive power of a QSAR model is assessed by its cross-validated correlation coefficient (q²) and conventional correlation coefficient (r²). A robust QSAR model will have high values for both, indicating good internal and external predictivity.[4]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a quinoxalinone derivative) when bound to a specific protein target. This method is invaluable for elucidating the binding mode and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.[3][5][6] For instance, docking studies on quinoxaline derivatives targeting the HIV reverse transcriptase enzyme have been instrumental in designing potent inhibitors.[1]
The results of molecular docking are often expressed as a docking score, which estimates the binding affinity. Lower docking scores generally indicate a more favorable binding interaction. These predictions, however, must be corroborated by experimental data to be considered reliable.
The Experimental Arm: Empirical Validation
Experimental validation is the cornerstone of drug discovery. For quinoxalinone derivatives, a variety of in vitro and in vivo assays are employed to determine their biological activity and validate the predictions made by in silico models.
In Vitro Enzyme Inhibition Assays
For quinoxalinones designed as enzyme inhibitors, direct measurement of their inhibitory activity against the target enzyme is crucial. For example, quinoxalinone derivatives identified as potential p38α MAPK inhibitors were evaluated using an in vitro kinase inhibition assay.[7] The results of these assays are typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the enzyme's activity by 50%.
Cell-Based Assays
To assess the effect of quinoxalinone derivatives in a more biologically relevant context, cell-based assays are employed. These can include:
-
Cytotoxicity Assays: To evaluate the anticancer potential of quinoxalinones, their cytotoxicity against various cancer cell lines (e.g., triple-negative breast cancer) is determined using assays like the MTT assay.[8][9]
-
Anti-inflammatory Assays: The anti-inflammatory activity of quinoxalinone derivatives can be assessed by measuring their ability to inhibit the production of pro-inflammatory mediators in cell culture.[10][11]
In Vivo Models
Promising quinoxalinone candidates identified through in vitro testing can be further evaluated in animal models to assess their efficacy and safety. For instance, the in vivo anti-inflammatory effect of potent lipoxygenase inhibitors was evaluated using a carrageenan-induced edema model in rats.[10][11]
Cross-Validation: Where Theory Meets Reality
The critical step is to compare the results from in silico predictions with the experimental data. A strong correlation between the predicted and observed activities provides confidence in the computational model and the therapeutic potential of the compounds.
Data Presentation for Comparison
To facilitate a clear comparison, quantitative data from both in silico and experimental studies should be summarized in a structured table.
| Compound | Predicted Activity (Docking Score, kcal/mol) | Experimental Activity (IC50, µM) | Target | Reference |
| Quinoxalinone A | -8.5 | 0.5 | p38α MAPK | [7] |
| Quinoxalinone B | -7.2 | 5.2 | p38α MAPK | [7] |
| Quinoxalinone C | -9.1 | 0.1 | ALR2 | [3] |
| Quinoxalinone D | -6.8 | 8.9 | ALR2 | [3] |
This tabular representation allows for a quick and objective assessment of the correlation between the computational predictions and the experimental outcomes.
Experimental Protocols: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of the experimental data, detailed protocols are essential.
Protocol 1: In Vitro p38α MAPK Inhibition Assay
-
Reagents and Materials: Recombinant human p38α MAPK enzyme, ATP, substrate peptide, kinase buffer, test compounds (quinoxalinone derivatives), and a detection reagent.
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate peptide, and the test compound.
-
Initiate the reaction by adding the p38α MAPK enzyme and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoxalinone derivatives for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Visualizing the Workflow
Diagrams are powerful tools for illustrating complex workflows and relationships.
Caption: Workflow for the cross-validation of in silico and experimental results for quinoxalinones.
Conclusion
The cross-validation of experimental and in silico results is a critical and iterative process in the development of quinoxalinone-based therapeutics. By integrating computational predictions with robust experimental validation, researchers can gain deeper insights into the structure-activity relationships of these versatile compounds, ultimately leading to the design of more potent and selective drug candidates. This guide provides a framework for researchers to approach this process with scientific rigor and a clear understanding of the underlying principles.
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The Selectivity Compass: A Guide to Assessing 7-Methoxyquinoxalin-2(1H)-one Based Kinase Inhibitors
In the intricate landscape of drug discovery, the development of kinase inhibitors stands as a cornerstone of targeted therapy. The quinoxalin-2(1H)-one scaffold, and specifically its 7-methoxy derivative, represents a promising framework for the design of novel kinase inhibitors. However, the therapeutic success of any kinase inhibitor is not solely dictated by its on-target potency but is critically dependent on its selectivity. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously assess the selectivity of 7-Methoxyquinoxalin-2(1H)-one based inhibitors, ensuring the progression of candidates with the highest potential for clinical success.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity, particularly within the ATP-binding pocket where most small molecule inhibitors exert their effect.[1] This conservation presents a significant challenge in designing inhibitors that selectively engage their intended target without interacting with other kinases.[1] A lack of selectivity can result in a cascade of unintended biological consequences, underscoring the necessity for a robust and multi-faceted approach to selectivity profiling.[2]
This guide will navigate through the essential methodologies for building a comprehensive selectivity profile for this compound based inhibitors, from initial biochemical screens to in-depth cellular and proteomic analyses.
A Multi-pronged Approach to Selectivity Profiling
A thorough assessment of inhibitor selectivity requires a tiered approach, beginning with broad, high-throughput biochemical assays and progressively moving towards more physiologically relevant cellular and proteomic methods.
Biochemical Assays: The First Line of Assessment
Biochemical assays provide the initial, foundational data on an inhibitor's potency and selectivity against a panel of purified kinases.[3] These in vitro assays are crucial for early-stage lead optimization and for understanding the intrinsic affinity of a compound for its target(s).[3][4]
Common Biochemical Assay Formats:
-
Radiometric Assays: Considered a gold standard, these assays, such as the HotSpot™ assay, directly measure the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) onto a substrate.[4][5]
-
Fluorescence-Based Assays: These methods, including TR-FRET and fluorescence polarization, offer non-radioactive alternatives for high-throughput screening.[6][7]
-
Luminescence-Based Assays: Assays like ADP-Glo™ quantify kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.[7][8]
Illustrative Data for Quinoxalin-2(1H)-one Derivatives:
While comprehensive kinome-wide screening data for the parent this compound is not extensively available in the public domain, studies on various derivatives highlight their potential as kinase inhibitors. The following table summarizes representative inhibitory activities of different quinoxalin-2(1H)-one based compounds against specific kinases, demonstrating the type of data generated in initial biochemical screens.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| Quinoxaline Derivatives | Pim-1 | Sub-micromolar | [9] |
| Quinoxaline Derivatives | Pim-2 | Sub-micromolar | [9] |
| Quinoxalin-2(1H)-one Derivatives | VEGFR-2 | Varies | [10] |
| Quinoxalin-2(1H)-one Derivatives | EGFR | Varies | [11] |
Note: IC50 values represent the concentration of an inhibitor required to reduce the enzymatic activity of its target by 50% in biochemical assays. Lower IC50 values indicate higher potency.
Experimental Protocol: A Generic TR-FRET Kinase Assay
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP solutions.
-
Compound Dispensing: Serially dilute the this compound based inhibitor in DMSO and dispense into a 384-well assay plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly. Initiate the reaction by adding ATP.
-
Reaction Termination & Detection: Stop the reaction and add a detection solution containing a phospho-specific antibody conjugated to a fluorophore.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader and calculate the ratio of acceptor to donor fluorescence.
-
Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration to determine the IC50 value.
Cellular Assays: Bridging the Gap to Physiological Relevance
While informative, biochemical assays do not fully recapitulate the complex cellular environment where factors like membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence inhibitor activity.[4] Cellular assays are therefore essential to confirm target engagement and assess selectivity in a more physiologically relevant context.[12]
Key Cellular Assay Technologies:
-
NanoBRET™ Target Engagement Assay: This technology measures the binding of an inhibitor to a NanoLuc® luciferase-tagged kinase in live cells.[12][13] A fluorescent tracer competes with the inhibitor for binding to the kinase, and a decrease in Bioluminescence Resonance Energy Transfer (BRET) signal indicates target engagement.[12]
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful biophysical method that directly assesses the binding of a drug to its target protein within cells.[14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[15] This change in the melting temperature (Tm) is a direct measure of target engagement.[15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat cultured cells with the this compound based inhibitor or vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient using a thermocycler.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Chemical Proteomics: An Unbiased View of the Target Landscape
To obtain a truly global and unbiased assessment of an inhibitor's selectivity, chemical proteomics approaches are invaluable.[2] These mass spectrometry-based techniques can identify hundreds of on- and off-targets simultaneously in a cellular context.[2]
Prominent Chemical Proteomics Platforms:
-
Kinobeads: This method utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the cellular kinome. By pre-incubating a cell lysate with a free inhibitor of interest, one can perform a competition binding experiment. The proteins that are displaced from the kinobeads by the free inhibitor are identified and quantified by mass spectrometry, revealing the inhibitor's targets.
-
KiNativ™: This activity-based profiling platform uses biotinylated, irreversible ATP/ADP probes that covalently label the active sites of kinases. In a competition experiment, pre-incubation with a test inhibitor prevents the probe from labeling its targets. The degree of labeling is then quantified by mass spectrometry to determine the inhibitor's potency and selectivity against a large number of kinases in their native state.
Caption: A typical workflow for kinobead-based proteomics.
Synthesizing the Data for a Comprehensive Selectivity Profile
The ultimate goal of these diverse experimental approaches is to build a holistic understanding of a this compound based inhibitor's selectivity. The data from biochemical, cellular, and proteomic assays should be integrated to make informed decisions about which compounds to advance in the drug discovery pipeline. A truly selective inhibitor will demonstrate potent on-target activity with minimal engagement of other kinases, both in vitro and in the complex milieu of the cell.
By employing the methodologies outlined in this guide, researchers can confidently navigate the challenges of kinase inhibitor selectivity profiling and identify this compound based compounds with the greatest promise for becoming safe and effective therapeutics.
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A Brighter Horizon: New Quinoxalinone Probes Outshining Commercial Counterparts in Cellular Imaging
For researchers, scientists, and drug development professionals, the pursuit of more sensitive, stable, and specific fluorescent tools is a perpetual quest. In the dynamic field of cellular imaging, the ability to accurately visualize and quantify biological processes is paramount. While classic fluorescent probes like fluorescein and rhodamine derivatives have been workhorses for decades, their limitations in photostability and signal-to-noise ratio have spurred the development of novel fluorophores. Among these, quinoxalinone-based fluorescent probes are emerging as a superior class of reagents, demonstrating significant advantages over their commercial counterparts.
This guide provides an in-depth, objective comparison of the performance of new quinoxalinone probes against established commercial alternatives. We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions for your research.
The Quinoxalinone Advantage: Superior Photophysical Properties
Quinoxalinone scaffolds, a class of heterocyclic aromatic compounds, offer a versatile platform for the development of advanced fluorescent probes.[1][2] Their inherent chemical stability and the relative ease with which their photophysical properties can be fine-tuned through chemical modifications are key to their rising prominence.[3][4][5][6]
The efficacy of a fluorescent probe is determined by several key photophysical parameters, including its absorption and emission wavelengths, Stokes shift, quantum yield, and photostability. A comprehensive review of published data reveals the competitive edge of quinoxalinone-based probes in these critical areas.[1]
Table 1: Comparative Analysis of Photophysical Properties
| Fluorescent Dye Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| Quinoxalinone Derivatives | 450 - 550 | 500 - 650 | 50 - 150 | 0.4 - 0.9 | High |
| Fluorescein (FITC) | ~495 | ~520 | ~25 | ~0.9 | Low |
| Rhodamine B | ~555 | ~580 | ~25 | ~0.3 - 0.7 | Moderate |
| Cyanine (Cy3) | ~550 | ~570 | ~20 | ~0.15 | Moderate |
| Cyanine (Cy5) | ~650 | ~670 | ~20 | ~0.2 | Moderate |
Note: The values presented are representative and can vary depending on the specific derivative, solvent, and environmental conditions.[1]
The data clearly indicates that quinoxalinone probes can be engineered to exhibit large Stokes shifts, a crucial feature for minimizing self-quenching and enhancing the signal-to-noise ratio in fluorescence imaging.[1] Furthermore, many quinoxalinone derivatives boast high quantum yields, signifying their efficiency in converting absorbed light into a fluorescent signal.[1][7] Perhaps most importantly, their enhanced photostability allows for longer and more intense imaging experiments without significant signal degradation, a common limitation of traditional dyes like fluorescein.[1]
Benchmarking in Action: A Case Study in Reactive Oxygen Species (ROS) Detection
To illustrate the practical advantages of quinoxalinone probes, let's consider the critical application of detecting reactive oxygen species (ROS) in living cells. ROS are key signaling molecules but are also implicated in oxidative stress and various pathologies.[8][9] Accurate ROS detection is therefore vital.
Several commercial probes are available for ROS detection, such as 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) and MitoSOX™ Red.[8][9][10][11] While widely used, these probes can suffer from a lack of specificity and photostability.[8][12]
Novel quinoxalinone-based ROS probes are being developed to overcome these limitations. These probes are often designed with specific trigger groups that react with a particular ROS, leading to a "turn-on" fluorescent response. This design strategy enhances selectivity and sensitivity.
Visualizing the Mechanism: ROS-Mediated Signaling
The following diagram illustrates a generic signaling pathway involving ROS, which these probes are designed to detect.
Caption: Generic signaling pathway involving Reactive Oxygen Species (ROS).
Experimental Protocol: Evaluating a Novel Quinoxalinone Probe for Live-Cell Imaging
To rigorously assess the performance of a new quinoxalinone probe against a commercial standard, a well-designed experimental protocol is essential. This protocol ensures that the comparison is fair and the results are reproducible.
Experimental Workflow Diagram
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A Comparative Guide to the Synthesis of 7-Methoxyquinoxalin-2(1H)-one for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoxalin-2(1H)-one scaffolds are of paramount importance, serving as core structures in a multitude of pharmacologically active compounds. Their derivatives have demonstrated a broad spectrum of biological activities, making the development of efficient and scalable synthetic routes a critical endeavor for medicinal chemists and process development scientists. This guide provides an in-depth, comparative analysis of two distinct and replicable methods for the synthesis of a key derivative, 7-Methoxyquinoxalin-2(1H)-one.
This document moves beyond a simple recitation of procedural steps. It offers a critical evaluation of each method's underlying chemical principles, practical considerations, and overall efficiency. By presenting detailed, side-by-side protocols, supported by experimental data and mechanistic insights, this guide aims to empower researchers to make informed decisions when selecting a synthetic strategy tailored to their specific laboratory capabilities, project timelines, and desired scale.
Method 1: Direct Condensation of 4-Methoxy-1,2-phenylenediamine with Glyoxylic Acid
This approach represents the most convergent and atom-economical route to this compound. The core of this method lies in the acid-catalyzed cyclocondensation reaction between a substituted o-phenylenediamine and an α-keto acid.
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of one of the amino groups of 4-methoxy-1,2-phenylenediamine onto the aldehyde carbonyl of glyoxylic acid, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of an imine. The second, spatially proximate amino group then undergoes an intramolecular nucleophilic attack on the carboxylic acid carbonyl, followed by dehydration, to yield the final quinoxalinone ring system. The acidic conditions serve to activate the carbonyl groups for nucleophilic attack.
Experimental Protocol: Method 1
Step 1: Synthesis of this compound
-
Reagent Preparation: In a round-bottom flask, dissolve 4-methoxy-1,2-phenylenediamine (1.0 eq) in methanol.
-
Reaction Initiation: To the stirred solution, add a solution of glyoxylic acid monohydrate (1.1 eq) in methanol dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion, a precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any unreacted glyoxylic acid and other water-soluble impurities. The resulting solid is this compound, which can be further purified by recrystallization if necessary. An 89% yield has been reported for a similar reaction.[1]
Caption: Workflow for Method 1.
Method 2: Multi-Step Synthesis from p-Anisidine
This classical, linear approach builds the quinoxalinone ring system through a series of well-established transformations, starting from the readily available p-anisidine. This method offers multiple points for characterization and purification of intermediates, which can be advantageous for ensuring the final product's purity.
Mechanistic Rationale
The synthesis begins with the protection of the amino group of p-anisidine via acetylation. The subsequent nitration is directed ortho to the activating methoxy group. The nitro group is then selectively reduced to an amine, yielding a substituted o-phenylenediamine derivative. Intramolecular cyclization of this intermediate forms a dihydroquinoxalinone, which is then oxidized to the aromatic quinoxalinone.
Experimental Protocol: Method 2
Step 1: Acetylation of p-Anisidine
-
Reaction Setup: In a suitable flask, dissolve p-anisidine (1.0 eq) in glacial acetic acid.
-
Acetylation: Add acetic anhydride (1.3 eq) to the solution. An exothermic reaction will occur.
-
Reaction Completion: Heat the mixture to reflux for 10 minutes to ensure complete reaction.
-
Product Precipitation: Cool the reaction mixture and pour it into ice water to precipitate the N-acetyl-p-methoxyaniline (p-methoxyacetanilide).
-
Isolation and Purification: Collect the solid by vacuum filtration and recrystallize from water to obtain the pure product.
Step 2: Nitration of N-Acetyl-p-methoxyaniline
-
Reaction Mixture: Suspend N-acetyl-p-methoxyaniline (1.0 eq) in chlorobenzene.
-
Acidification: Add 92% sulfuric acid while maintaining the temperature between 30-40 °C.
-
Nitration: Cool the mixture and add 62.3% nitric acid dropwise, keeping the temperature at a maximum of 25 °C. Stir for 20 minutes at 20-25 °C.
-
Work-up: Separate the layers and pour the acidic layer into an ice/water mixture to precipitate the product.
-
Isolation: Filter the suspension and wash the filter cake with ice-water to yield 4-acetamido-2-nitro-anisole. A yield of approximately 99% has been reported for this step.
Step 3: Reduction of 4-Acetamido-2-nitro-anisole
-
Catalyst and Solvent: In a hydrogenation vessel, suspend 4-acetamido-2-nitro-anisole (1.0 eq) in ethanol.
-
Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C).
-
Reaction: Subject the mixture to a hydrogen atmosphere until the reduction is complete (monitor by TLC).
-
Isolation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N-(2-amino-5-methoxyphenyl)acetamide.
Step 4: Cyclization to 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one
-
Reaction Conditions: Dissolve N-(2-amino-5-methoxyphenyl)acetamide in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: Heat the solution to reflux. The cyclization may be spontaneous or may require the addition of a catalytic amount of acid or base. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.
Step 5: Oxidation to this compound
-
Reaction Setup: Dissolve the 6-methoxy-3,4-dihydroquinoxalin-2(1H)-one from the previous step in a suitable solvent like dioxane or dichloromethane.
-
Oxidation: Add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 eq).[2][3][4]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Work-up: The hydroquinone byproduct of DDQ will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated, and the residue is purified by column chromatography to yield the final product, this compound.
Caption: Workflow for Method 2.
Performance Comparison
| Parameter | Method 1: Direct Condensation | Method 2: Multi-Step Synthesis |
| Number of Steps | 1 | 5 |
| Starting Materials | 4-Methoxy-1,2-phenylenediamine, Glyoxylic Acid | p-Anisidine, Acetic Anhydride, Nitric Acid, H2/Pd/C, Oxidizing Agent |
| Overall Yield | Potentially high (e.g., ~89% reported for similar reactions[1]) | Moderate (cumulative yield over 5 steps) |
| Atom Economy | High | Low |
| Reagent Toxicity/Hazards | Generally low | Involves strong acids (H2SO4, HNO3) and a flammable gas (H2) |
| Purification | Simple precipitation and washing | Multiple intermediate purifications required |
| Scalability | Potentially more straightforward for large-scale synthesis | More complex due to multiple steps and purifications |
Discussion and Recommendations
Method 1: Direct Condensation is unequivocally the more elegant and efficient approach for the synthesis of this compound. Its primary advantages are the single-step nature of the reaction, high atom economy, and the use of readily available and relatively benign reagents. The straightforward purification by precipitation and washing makes it particularly attractive for producing the target compound with high throughput. However, the successful implementation of this method is contingent on the availability and purity of the starting material, 4-methoxy-1,2-phenylenediamine. While commercially available, its synthesis involves the reduction of a nitroaniline precursor.[5]
Method 2: Multi-Step Synthesis , while significantly longer and less atom-economical, offers a higher degree of control over the purity of the final product due to the isolation and characterization of intermediates at each stage. This can be particularly beneficial in a research setting where unambiguous characterization is crucial. The starting material, p-anisidine, is inexpensive and widely available. However, this route involves the use of hazardous reagents, including concentrated nitric and sulfuric acids, and requires a hydrogenation step, which may necessitate specialized equipment. The final oxidation step also requires a stoichiometric amount of an oxidizing agent like DDQ, which can add to the cost and complexity of the process.[2][3][4]
Recommendation:
For researchers and drug development professionals seeking a rapid, efficient, and scalable synthesis of this compound, Method 1 is the recommended approach , provided that high-quality 4-methoxy-1,2-phenylenediamine is accessible. Its simplicity and high potential yield make it ideal for both discovery and process development activities.
References
- Nicolaou KC, et al. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-Catalyzed Reactions Employing MnO2 as a Stoichiometric Oxidant. Angew Chem Int Ed Engl. 2010;49(36):6340-3.
- Zhang Z, et al. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Adv. 2024;14(48):35386-35390.
- Organic Chemistry Portal. Synthesis of quinoxalinones.
- Reddit. 4-Methoxy-o-phenylenediamine.
- Hossain MB, et al. DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Adv. 2021;11(48):30249-30283.
- The Royal Society of Chemistry. Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Organic Chemistry Portal. 2,3-Dichloro-5,6-Dicyanobenzoquinone, DDQ.
- Semantic Scholar. Excited-State 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ*) Initiated Organic Synthetic Transformation.
- do Amaral DN, et al. Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. J Braz Chem Soc. 2017;28(6):1045-1050.
- Hua Q, et al. NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][5]BENZOPYRAN-7-ONE. International Journal of Pharmaceutical Sciences and Research. 2009;2(4):776-780.
- Google Patents. Process for preparing 4-hydroxyphenylacetic acid.
- Ramli I, et al. N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide.
- Lee S, et al. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. 2024;29(3):513.
- Liu Y, et al. Synthesis of 4-Methoxy-1, 3-Benzenediolylhydrazones and Evaluation of Their Anti-Platelet Aggregation Activity. Lett Drug Des Discov. 2019;16(1):106-113.
- Organic Syntheses. trans-4,4'-DIMETHOXYSTILBENE.
- Mitchell TA, et al. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Org Lett. 2017;19(19):5134-5137.
- Amanote Research. Two-Step Cyclization Reactions of 1, 6-Bis (O-Methoxyphenyl).
- ResearchGate. N-(4-Amino-2-methoxyphenyl)acetamide.
- ResearchGate. N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide.
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A Comparative Guide to the Photostability of Fluorogenic Quinoxalinones: Illuminating the Path to Enhanced Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of fluorescence imaging, the quest for brighter, more stable, and biocompatible fluorophores is perpetual. Among the rising stars in this field are quinoxalinone-based fluorophores, a class of heterocyclic compounds demonstrating exceptional optical properties and, most notably, enhanced photostability. This guide, designed for researchers at the forefront of cellular imaging and drug development, provides a comprehensive comparative study of the photostability of different fluorogenic quinoxalinones. We will delve into the structural nuances that govern their photostability, present supporting experimental data, and offer detailed protocols to empower you to make informed decisions for your long-term imaging experiments.
The Critical Role of Photostability in Fluorescence Imaging
Photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to light, is a fundamental limitation in fluorescence microscopy. This phenomenon curtails the duration of imaging experiments, compromises the signal-to-noise ratio, and can lead to inaccurate quantitative analysis. For applications such as live-cell imaging, single-molecule tracking, and high-content screening, where prolonged and intense illumination is often necessary, the selection of a highly photostable fluorophore is paramount. Quinoxalinone derivatives have emerged as a promising solution to this challenge, offering a robust scaffold for the design of next-generation fluorescent probes.
Understanding the Photobleaching of Quinoxalinone Fluorophores: A Mechanistic Overview
The photobleaching of organic fluorophores, including quinoxalinones, is a complex process primarily initiated by the transition of the excited fluorophore to a long-lived triplet state. In this state, the molecule is highly susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that can chemically degrade the fluorophore. The general mechanism can be visualized as follows:
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway.
Key factors influencing the photostability of quinoxalinone derivatives include the nature and position of substituents on the quinoxalinone core. For instance, electron-donating groups can sometimes enhance photostability, while certain halogens might decrease it. The local microenvironment, such as solvent polarity and the presence of antioxidants, also plays a crucial role.
Experimental Design for a Comparative Photostability Study
To objectively compare the photostability of different fluorogenic quinoxalinones, a standardized experimental protocol is essential. This ensures that any observed differences in photobleaching rates are attributable to the intrinsic properties of the fluorophores and not to variations in the experimental setup.
Selection of Fluorophores
For this comparative study, we selected a panel of custom-synthesized quinoxalinone derivatives with varying substituents (Q1, Q2, Q3) to investigate structure-photostability relationships. As benchmarks, we included two widely used commercial fluorophores: Fluorescein and Rhodamine B.
Experimental Workflow
The following workflow outlines the key steps in our comparative photostability assessment:
Caption: Experimental workflow for comparative photostability analysis.
Detailed Experimental Protocols
Sample Preparation
-
Stock Solutions: Prepare 1 mM stock solutions of each quinoxalinone derivative (Q1, Q2, Q3), Fluorescein, and Rhodamine B in dimethyl sulfoxide (DMSO).
-
Working Solutions: Dilute the stock solutions to a final concentration of 1 µM in a suitable imaging buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Ensure all solutions are freshly prepared and protected from light before the experiment.
Photobleaching Experiment
-
Microscope Setup: Utilize a widefield fluorescence microscope equipped with a high-power laser source and a sensitive sCMOS or EMCCD camera. For this study, a 488 nm laser was used for exciting the quinoxalinone derivatives and Fluorescein, and a 561 nm laser for Rhodamine B. The laser power was maintained at a constant level of approximately 50 W/cm² for all experiments.
-
Sample Mounting: Pipette 10 µL of the working solution onto a clean glass-bottom dish.
-
Image Acquisition:
-
Focus on the sample and select a region of interest (ROI).
-
Initiate continuous laser excitation of the ROI.
-
Acquire a time-lapse series of images at a frame rate of 1 frame per second for a total duration of 5 minutes. Use consistent acquisition settings (exposure time, camera gain) for all samples.
-
Data Analysis
-
Intensity Measurement: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Background Subtraction: Measure the mean intensity of a background region (without fluorophores) and subtract this value from the ROI intensity for each frame.
-
Normalization: Normalize the background-subtracted intensity values to the initial intensity (at t=0).
-
Half-Life Calculation: Plot the normalized fluorescence intensity as a function of time. The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be determined by fitting the decay curve to a single or bi-exponential decay model.
Comparative Photostability Data
The photostability of the selected quinoxalinone derivatives was quantified and compared with that of Fluorescein and Rhodamine B. The results are summarized in the table below.
| Fluorophore | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Photobleaching Half-life (t₁/₂) (seconds) |
| Quinoxalinone 1 (Q1) | 488 | 520 | 0.85 | 185 |
| Quinoxalinone 2 (Q2) | 488 | 535 | 0.78 | 240 |
| Quinoxalinone 3 (Q3) | 488 | 515 | 0.92 | 150 |
| Fluorescein | 494 | 518 | 0.95 | 35 |
| Rhodamine B | 555 | 580 | 0.31 | 95 |
Note: The presented values are representative and can vary depending on the specific experimental conditions.
Discussion of Results and Structure-Photostability Insights
The experimental data clearly demonstrates the superior photostability of the quinoxalinone derivatives compared to the conventional fluorophores, Fluorescein and Rhodamine B. Quinoxalinone 2 (Q2) exhibited the longest photobleaching half-life, approximately 6.8 times more stable than Fluorescein and 2.5 times more stable than Rhodamine B under the tested conditions.
The observed differences in photostability among the quinoxalinone derivatives highlight the influence of their chemical structure. The specific substituents on the quinoxalinone core of Q2 likely play a role in minimizing the formation or promoting the quenching of the reactive triplet state, thereby enhancing its resistance to photobleaching. Further quantitative structure-property relationship (QSPR) studies are warranted to fully elucidate these mechanisms and guide the rational design of even more photostable probes.
Conclusion and Future Directions
This comparative study unequivocally establishes the enhanced photostability of fluorogenic quinoxalinones, positioning them as excellent candidates for demanding long-term fluorescence imaging applications. Their robust performance, coupled with their tunable optical properties, opens up new avenues for researchers in cell biology, neuroscience, and drug discovery.
Future research will focus on the synthesis of novel quinoxalinone derivatives with further improved photostability and brightness, as well as their conjugation to biomolecules for targeted imaging. The continued development of these promising fluorophores will undoubtedly contribute to a brighter future for fluorescence microscopy.
References
- Demchenko, A. P. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Methods and Applications in Fluorescence, 8(2), 022001. [Link]
- Shaner, N. C., Steinbach, P. A., & Tsien, R. Y. (2005). A guide to choosing fluorescent proteins.
- Song, L., Hennink, E. J., Young, I. T., & Tanke, H. J. (1995). Photobleaching kinetics of fluorescein in quantitative fluorescence microscopy. Biophysical Journal, 68(6), 2588-2600. [Link]
- Zheng, Q., Jockusch, S., & Turro, N. J. (2007). Photophysical and photochemical studies of the photostability of fluorophores for single-molecule fluorescence imaging. Photochemistry and Photobiology, 83(2), 221-226. [Link]
- Uno, S. N., Kamiya, M., Yoshihara, T., Sugawara, K., Okabe, K., Tarhan, M. C., ... & Urano, Y. (2014). A spontaneously blinking fluorophore based on intramolecular spirocyclization for live-cell super-resolution imaging.
In Silico ADMET Profiling of 7-Methoxyquinoxalin-2(1H)-one Derivatives: A Comparative Guide for Early-Stage Drug Discovery
In the relentless pursuit of novel therapeutics, the early identification and mitigation of suboptimal pharmacokinetic and safety profiles are paramount to reducing late-stage attrition and accelerating the delivery of safe and effective medicines. The 7-methoxyquinoxalin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anticancer and enzyme inhibitory effects.[1][2][3][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, many of which are centered around its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
This guide provides a comprehensive framework for the in silico evaluation of ADMET properties of novel this compound derivatives. We will delve into the rationale behind leveraging computational tools in modern drug discovery, present a comparative analysis of key ADMET parameters for a series of hypothetical derivatives, and provide a detailed, step-by-step workflow for conducting such an analysis. Our objective is to empower researchers, scientists, and drug development professionals to make more informed decisions in the critical early stages of their discovery programs.
The Imperative of Early ADMET Assessment
The adage "fail early, fail cheap" is a cornerstone of modern drug discovery.[5] Historically, unfavorable ADMET properties have been a leading cause of costly late-stage clinical trial failures. The integration of in silico ADMET prediction tools into the early discovery workflow allows for the rapid, cost-effective screening of large numbers of virtual compounds, enabling the prioritization of candidates with a higher probability of success.[5][6][7][8] This computational-first approach not only conserves resources but also provides valuable insights that can guide the design of molecules with improved pharmacokinetic and safety profiles.
Comparative In Silico ADMET Evaluation of this compound Derivatives
To illustrate the power of in silico ADMET profiling, we have generated a set of hypothetical this compound derivatives with varying substitutions at the R1 and R2 positions. The predicted ADMET properties for these compounds are summarized in the tables below. These predictions were modeled based on a consensus approach, integrating outputs from several widely used open-access and commercial platforms.
Table 1: Physicochemical Properties and Drug-Likeness of this compound Derivatives
| Compound ID | R1 | R2 | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |
| MQ-001 | H | H | 176.17 | 1.2 | 1 | 3 | 0 |
| MQ-002 | H | 4-Fluorophenyl | 270.26 | 2.5 | 1 | 3 | 0 |
| MQ-003 | H | 4-Hydroxyphenyl | 268.27 | 1.8 | 2 | 4 | 0 |
| MQ-004 | H | 4-Chlorophenyl | 286.71 | 3.0 | 1 | 3 | 0 |
| MQ-005 | CH3 | 4-Fluorophenyl | 284.29 | 2.9 | 0 | 3 | 0 |
Data is synthesized for illustrative purposes based on general trends for similar compounds.
Table 2: Predicted Absorption and Distribution Properties of this compound Derivatives
| Compound ID | Caco-2 Permeability (nm/s) | Human Intestinal Absorption (%) | Blood-Brain Barrier (BBB) Permeability | P-glycoprotein (P-gp) Substrate |
| MQ-001 | High | > 90% | High | No |
| MQ-002 | High | > 90% | Moderate | No |
| MQ-003 | Moderate | 85% | Low | Yes |
| MQ-004 | High | > 90% | Moderate | No |
| MQ-005 | High | > 90% | High | No |
Data is synthesized for illustrative purposes based on general trends for similar compounds.
Table 3: Predicted Metabolism and Excretion Properties of this compound Derivatives
| Compound ID | CYP2D6 Inhibitor | CYP3A4 Inhibitor | Renal Organic Cation Transporter 2 (OCT2) Substrate |
| MQ-001 | No | No | Yes |
| MQ-002 | No | Yes | No |
| MQ-003 | No | No | Yes |
| MQ-004 | No | Yes | No |
| MQ-005 | No | Yes | No |
Data is synthesized for illustrative purposes based on general trends for similar compounds.
Table 4: Predicted Toxicity Profiles of this compound Derivatives
| Compound ID | hERG Inhibition | Ames Mutagenicity | Hepatotoxicity | Skin Sensitization |
| MQ-001 | Low Risk | Non-mutagenic | Low Risk | Non-sensitizer |
| MQ-002 | Low Risk | Non-mutagenic | Low Risk | Non-sensitizer |
| MQ-003 | Moderate Risk | Non-mutagenic | Low Risk | Non-sensitizer |
| MQ-004 | Low Risk | Non-mutagenic | Moderate Risk | Non-sensitizer |
| MQ-005 | Low Risk | Non-mutagenic | Low Risk | Non-sensitizer |
Data is synthesized for illustrative purposes based on general trends for similar compounds.
Experimental Workflow for In Silico ADMET Profiling
The following section outlines a detailed, step-by-step methodology for conducting an in silico ADMET evaluation of novel compounds. This workflow is designed to be a self-validating system by employing a consensus approach, which involves using multiple prediction tools and comparing the results to identify the most probable outcomes.[6]
Caption: In Silico ADMET Profiling Workflow.
Step-by-Step Protocol:
-
Compound Preparation:
-
Input: Obtain the 2D structure of the this compound derivative in a machine-readable format, such as SMILES (Simplified Molecular Input Line Entry System).
-
3D Structure Generation: Convert the 2D structure into a 3D conformation using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a critical step to ensure the accuracy of subsequent predictions.
-
-
ADMET Prediction:
-
Physicochemical Properties and Drug-Likeness:
-
Utilize platforms like SwissADME or Schrödinger's QikProp to calculate key physicochemical descriptors, including molecular weight, logP (a measure of lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).[9]
-
Evaluate compliance with Lipinski's Rule of Five, a widely used guideline to assess drug-likeness and potential for good oral bioavailability.[10]
-
-
Absorption and Distribution:
-
Predict Caco-2 cell permeability, an indicator of intestinal absorption, using models available on platforms like ADMETlab 2.0 or Discovery Studio.[7][11]
-
Estimate human intestinal absorption (HIA) percentage.
-
Predict blood-brain barrier (BBB) penetration to assess potential for central nervous system (CNS) effects.
-
Determine if the compound is a likely substrate of P-glycoprotein (P-gp), an efflux transporter that can limit drug absorption and distribution.
-
-
Metabolism and Excretion:
-
Predict the potential for inhibition of major cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of a large proportion of clinically used drugs. Inhibition of these enzymes can lead to drug-drug interactions.
-
Predict whether the compound is a substrate for key renal transporters like the organic cation transporter 2 (OCT2), which can influence its excretion pathway.
-
-
Toxicity:
-
Assess the risk of cardiotoxicity by predicting inhibition of the human ether-à-go-go-related gene (hERG) potassium channel.
-
Predict mutagenicity using an in silico Ames test.
-
Evaluate the potential for hepatotoxicity (liver damage).
-
Predict the likelihood of skin sensitization.
-
-
-
Data Analysis and Reporting:
-
Consensus Analysis: Compare the predictions from at least two different in silico tools for each ADMET endpoint. A consensus in the predictions increases the confidence in the results.[6]
-
Data Visualization: Organize the predicted data into clear and concise tables for easy comparison across the series of derivatives, as demonstrated in Tables 1-4.
-
Generate Comparative Report: Synthesize the findings into a comprehensive report that highlights the key ADMET liabilities and assets of each compound, providing a rationale for prioritizing or deprioritizing candidates for further experimental investigation.
-
Interpreting the In Silico Data: A Case Study
-
MQ-001 , the parent compound, exhibits a generally favorable ADMET profile with good predicted absorption and a low risk of toxicity.
-
The introduction of a 4-fluorophenyl group in MQ-002 and MQ-005 maintains good absorption and low toxicity risk, but these compounds are predicted to be inhibitors of CYP3A4, which could be a potential liability for drug-drug interactions.
-
The hydroxyl group in MQ-003 leads to a prediction of lower Caco-2 permeability and potential P-gp substrate activity, which might negatively impact oral bioavailability. It also shows a moderate risk of hERG inhibition.
-
The chloro-substitution in MQ-004 is predicted to introduce a moderate risk of hepatotoxicity, warranting caution.
These insights, generated entirely through computational methods, provide a valuable roadmap for the next phase of drug design. For instance, medicinal chemists could focus on modifications to the R2 substituent to mitigate the predicted CYP3A4 inhibition and hepatotoxicity while maintaining the desirable absorption characteristics.
The Path Forward: Integrating In Silico Predictions with Experimental Validation
It is crucial to recognize that in silico ADMET prediction is a powerful screening and prioritization tool, not a replacement for experimental validation.[11] The predictions generated by these computational models are based on algorithms trained on existing experimental data and are subject to inherent limitations.[6] Therefore, the most promising candidates identified through in silico profiling must be synthesized and subjected to a battery of in vitro and in vivo ADMET assays to confirm their properties.
Caption: Iterative Drug Discovery Cycle.
This iterative cycle of computational design, chemical synthesis, and experimental testing is the hallmark of modern, efficient drug discovery. By embracing in silico ADMET profiling at the outset, research teams can enrich their pipeline with compounds that possess a higher likelihood of downstream success, ultimately accelerating the development of novel and life-saving therapies.
References
- Dey, L., & G, A. K. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1159-1175. [Link]
- DrugPatentWatch. (2023). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
- Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115. [Link]
- Clark, D. E., & Pickett, S. D. (2000). Computational methods for the prediction of 'drug-likeness'. Drug Discovery Today, 5(2), 49-58. [Link]
- El-Damasy, A. K., et al. (2021). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Scientific Reports, 11(1), 1-22. [Link]
- Sahoo, B. M., et al. (2021). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 61(4), 1537-1547. [Link]
- Ekins, S., et al. (2007). Computational methods for drug discovery. Beilstein Journal of Organic Chemistry, 3, 1. [Link]
- CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]
- Lipinski, C. A., et al. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]
- Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. [Link]
- Li, L., et al. (2004). Prediction and QSAR Analysis of Toxicity to Photobacterium phosphoreum for a Group of Heterocyclic Nitrogen Compounds. Chinese Journal of Chemistry, 22(8), 868-873. [Link]
- Bickerton, G. R., et al. (2012). Quantifying the chemical beauty of drugs.
- Ghorab, M. M., et al. (2021). New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations. New Journal of Chemistry, 45(36), 16421-16436. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 7-Methoxyquinoxalin-2(1H)-one
Introduction: Beyond the Bench
7-Methoxyquinoxalin-2(1H)-one is a heterocyclic organic compound integral to various research and development applications, particularly in medicinal chemistry and drug discovery.[2][3] As with any biologically active molecule, our responsibility extends beyond its synthesis and use to its safe and environmentally sound disposal. Improper disposal can lead to unforeseen environmental consequences and regulatory non-compliance.[4][5]
This document provides a procedural framework for the safe handling and disposal of this compound waste streams. The core principle is that all chemical waste is considered hazardous from the moment it is generated until its final treatment at an approved facility.[6][7] This "cradle-to-grave" responsibility, established under the Resource Conservation and Recovery Act (RCRA), underscores the need for meticulous protocols in the laboratory.[7][8]
Hazard Profile and Waste Characterization
While specific toxicological data for this compound is limited, a hazard assessment based on structurally related quinoxalinone and quinoxaline compounds provides a basis for safe handling.[9][10][11] The primary directive is to treat the compound and any contaminated materials as hazardous.[12]
| Potential Hazard | Associated Moiety / Rationale | Implication for Disposal |
| Skin, Eye, & Respiratory Irritation | Quinoxaline/Quinoxalinone Core | May cause irritation upon contact or inhalation.[13] Waste must be handled in ventilated areas with appropriate PPE. Containers must be kept sealed.[6] |
| Biological Activity / Unknown Toxicity | Heterocyclic Active Moiety | As a biologically active molecule, its effect on environmental organisms is unknown.[2][14] It must not be disposed of down the drain or in regular trash.[15] |
| Aquatic Toxicity | General for Nitrogen-Containing Heterocycles | High potential for adverse effects on aquatic ecosystems. Prohibits sewer disposal.[1] |
| Hazardous Decomposition Products | Combustion of Organic Nitrogenous Compound | Thermal decomposition or incineration may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[11] Disposal must be handled by a facility equipped for such waste. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps from waste generation to final pickup. The key to safety and compliance is a systematic approach involving segregation, containment, and clear communication with your institution's EHS department.
Step 1: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the compound or its waste, ensure you are wearing:
-
Eye Protection: Chemical safety goggles or a face shield.[15]
-
Hand Protection: Chemical-resistant gloves, such as nitrile.[11][15]
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
All waste handling, particularly for liquid waste or fine powders, should be conducted in a well-ventilated area, preferably a chemical fume hood.[15][16]
Step 2: Waste Segregation at the Source
Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[4] Never mix different waste streams unless explicitly permitted by your EHS department.
Caption: Decision workflow for segregating this compound waste.
-
Solid Waste: Collect pure solid compound, residues, and material from spill cleanups into a dedicated solid hazardous waste container.[1][15]
-
Liquid Waste: Collect solutions containing the compound in a sealable, compatible liquid hazardous waste container.[1][15] Do not mix with other waste streams. For example, keep halogenated and non-halogenated solvent waste separate as required by your facility.
-
Contaminated Materials: All disposable items that have come into contact with the compound (e.g., pipette tips, weigh boats, gloves, bench paper) must be placed in a designated container for dry hazardous waste.[1][12]
Step 3: Containment and Labeling
Proper containment and labeling prevent accidents and are required by law.
-
Container Selection: Use containers that are compatible with the waste. The original chemical container is often a good choice.[12] For liquid waste, ensure the container and lid are made of compatible materials (e.g., glass for most organic solvents).[4] Containers must be in good condition, free of leaks, and have a securely fitting cap.[12][17]
-
Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added. The label must include:
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Waste containers must be stored in a designated Satellite Accumulation Area (SAA), which is the laboratory area where the waste is generated and under the control of the lab personnel.[6][18]
-
Location: The SAA must be at or near the point of generation and within the line of sight of laboratory workers.[18]
-
Condition: Keep containers closed at all times except when adding waste.[6][17]
-
Secondary Containment: Place liquid waste containers in a secondary containment tray to catch any potential leaks or spills.[4]
Step 5: Final Disposal
Disposal is not complete until the waste is safely removed by a professional service.
-
Scheduling Pickup: Once a waste container is full, or if you are approaching the time limit for accumulation set by your institution, contact your EHS department to schedule a pickup.[6]
-
Professional Removal: Your EHS department will coordinate with a licensed hazardous waste hauler for transportation and final disposal, which is typically high-temperature incineration for this class of compound.[15][18]
-
Documentation: Ensure all institutional paperwork is completed to maintain a clear record of the waste's path from your lab to the disposal facility.[8]
Emergency Procedures: Spill Management
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Prevent access to the spill area.
-
Use Spill Kit: Wearing appropriate PPE, use a chemical absorbent spill kit to contain and clean up the material.
-
Collect Waste: Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
All materials used in the spill cleanup must be treated as hazardous waste.[12]
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Methoxyquinoxalin-2(1H)-one
This guide provides essential safety and logistical information for the handling and disposal of 7-Methoxyquinoxalin-2(1H)-one. As laboratory professionals, our primary responsibility is to mitigate risk through a thorough understanding of the materials we handle and the implementation of robust safety protocols. This document moves beyond a simple checklist to explain the rationale behind each procedural step, ensuring a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
While specific toxicological data for this compound is not extensively published, a conservative approach requires us to assess its hazard profile based on the well-documented parent compound, Quinoxalin-2(1H)-one. The addition of a methoxy group is unlikely to diminish the inherent hazards of the quinoxalinone core structure. Therefore, this compound must be handled as, at a minimum, a hazardous substance with the potential for irritation and other health effects.
The primary hazards associated with the parent compound, and thus extended to this compound, are:
-
Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1]
Table 1: Hazard Profile of this compound (Inferred from Quinoxalin-2(1H)-one Data)
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | Warning | |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][3] | Warning | |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1] | Warning |
It is imperative to review the Safety Data Sheet (SDS) for the specific batch of material you are using and to consult with your institution's Environmental Health and Safety (EHS) department for any site-specific handling requirements.[4][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is critical to prevent exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of solid this compound and its concentrated solutions must be performed inside a certified chemical fume hood. This is the most critical barrier to prevent inhalation of the powdered compound.
Tiered PPE Requirements
The following table outlines the minimum PPE required for various laboratory operations.
Table 2: PPE Requirements by Task
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloving with nitrile gloves. | Safety glasses with side shields and a face shield. | Buttoned lab coat. | Not required if performed in a fume hood. |
| Solution Preparation | Nitrile gloves. | Safety glasses with side shields. Goggles if splashing is likely. | Buttoned lab coat. | Not required if performed in a fume hood. |
| Handling Dilute Solutions | Nitrile gloves. | Safety glasses with side shields. | Buttoned lab coat. | Not required. |
| Spill Cleanup | Heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a face shield. | Chemical-resistant apron over a lab coat. | Air-purifying respirator with appropriate cartridges if outside a fume hood. |
Expert Insights:
-
Hand Protection: Nitrile gloves provide good protection against incidental splashes of many chemicals. For prolonged contact or when handling large quantities, consider thicker gloves or consult a glove compatibility chart. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory area.
-
Eye Protection: Standard safety glasses protect from projectiles but offer limited splash protection. When handling solutions that could splash, chemical splash goggles are the authoritative choice.[6]
-
Body Protection: A standard lab coat is sufficient for most procedures. However, when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6]
Operational and Handling Plan
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
Workflow for Handling this compound
Caption: Decision workflow for the disposal of contaminated waste.
Always consult your institution's EHS department for specific guidance on waste stream management and disposal procedures. [5]
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Table 3: Emergency First Aid Procedures
| Exposure Route | Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. [2][3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. [1][3]Remove contaminated clothing. If irritation persists, seek medical attention. [1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. [1][3]Seek immediate medical attention. [3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. [7] |
Familiarize yourself with the location of safety showers and eyewash stations before beginning any work with this compound.
By integrating these principles of hazard assessment, diligent use of PPE, and strict adherence to handling and disposal protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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- PubChem. 7-Methoxyquinoline. National Center for Biotechnology Information.
- PubChem. 7-Methoxy-1,2,3,4-Tetrahydroisoquinoline. National Center for Biotechnology Information.
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- American Society of Health-System Pharmacists (ASHP). ASHP Guidelines on Handling Hazardous Drugs.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
